molecular formula C6H7BrClN B1289712 4-Bromo-3-methylpyridine hydrochloride CAS No. 40899-37-4

4-Bromo-3-methylpyridine hydrochloride

Cat. No.: B1289712
CAS No.: 40899-37-4
M. Wt: 208.48 g/mol
InChI Key: KQFBHVJLZVHFFX-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine hydrochloride is a useful research compound. Its molecular formula is C6H7BrClN and its molecular weight is 208.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 235794. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methylpyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.ClH/c1-5-4-8-3-2-6(5)7;/h2-4H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFBHVJLZVHFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596873
Record name 4-Bromo-3-methylpyridine--hydrogen chloride (1/1)
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Molecular Weight

208.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40899-37-4
Record name 40899-37-4
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235794
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Record name 4-Bromo-3-methylpyridine--hydrogen chloride (1/1)
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Record name 4-Bromo-3-methylpyridine hydrochloride
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Foundational & Exploratory

4-Bromo-3-methylpyridine hydrochloride physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-methylpyridine hydrochloride

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount for successful synthesis and application. This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Core Physical and Chemical Properties

The properties of this compound are summarized in the table below. This data is essential for designing reaction conditions, purification strategies, and for safe handling and storage.

PropertyValueSource(s)
Molecular Formula C₆H₇BrClN or C₆H₆BrN·HCl[1][2][3][4][5]
Molecular Weight 208.48 g/mol or 208.49 g/mol [1][2][3][4][5]
Appearance White to light yellow solid/powder[1][2]
Boiling Point 250°C at 760 mmHg[4]
Flash Point 105°C[4]
Purity ≥95-98% (as determined by HPLC or GC)[1][2][5]
Storage Conditions Store at 0-8°C or Room Temperature in a dry, ventilated place[1][2][4]

Experimental Protocols

Detailed experimental procedures are crucial for the replication of results and for the development of new synthetic routes. Below are generalized protocols for the synthesis of the parent compound and the determination of key physical properties.

Synthesis of 4-Bromo-3-methylpyridine

A common route to synthesize the free base, 4-Bromo-3-methylpyridine, involves the diazotization of 3-methyl-4-aminopyridine followed by a Sandmeyer-type reaction. The hydrochloride salt can then be formed by treating the free base with hydrochloric acid.

A patented method for a similar compound, 3-bromo-4-methylpyridine, involves the following steps:

  • Salt Formation: 4-methyl-3-aminopyridine is reacted with an acid, such as hydrobromic acid, and cooled to between -10°C and 0°C.[8]

  • Bromination: Bromine is added dropwise to the reaction mixture.[8]

  • Diazotization and Displacement: A solution of sodium nitrite is then added, leading to the formation of the brominated pyridine derivative.[8]

  • Work-up: The pH of the solution is adjusted to be alkaline, followed by extraction, drying, and concentration to yield the final product.[8]

To obtain the hydrochloride salt, the purified 4-Bromo-3-methylpyridine free base would be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride.

Determination of Melting Point

The melting point of a solid crystalline substance can be determined using a digital melting point apparatus.

  • A small, dry sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the apparatus.

  • The temperature is raised at a controlled rate.

  • The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

The solubility of this compound can be qualitatively assessed in various solvents. The related compound, 4-Bromopyridine hydrochloride, is soluble in DMSO, methanol, and water.[6][7]

  • A small, measured amount of the compound is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

  • The mixture is agitated at a constant temperature.

  • Observations are made to determine if the solid dissolves completely, partially, or not at all. This can be done at room temperature and with gentle heating.

Applications and Synthetic Utility

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the reactivity of the pyridine ring and the presence of the bromine substituent, which can be readily displaced or participate in various coupling reactions to form more complex molecules. It is a key building block for creating novel compounds with desired biological activities.[1]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Synthesis of 4-Bromo-3-methylpyridine cluster_purification Purification & Salt Formation start 3-Methyl-4-aminopyridine step1 Diazotization with NaNO2/HBr start->step1 step2 Sandmeyer Reaction step1->step2 product 4-Bromo-3-methylpyridine (Free Base) step2->product extraction Extraction & Drying product->extraction chromatography Column Chromatography extraction->chromatography hcl_salt Treatment with HCl chromatography->hcl_salt final_product 4-Bromo-3-methylpyridine HCl hcl_salt->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_properties Core Properties cluster_applications Primary Applications compound 4-Bromo-3-methylpyridine HCl reactivity Bromine Substituent (Reactivity) compound->reactivity structure Pyridine Core (Scaffold) compound->structure pharma Pharmaceutical Synthesis reactivity->pharma agro Agrochemical Development reactivity->agro research Organic Chemistry Research structure->research

Caption: Logical relationship between the properties of 4-Bromo-3-methylpyridine HCl and its applications.

Safety and Handling

This compound is associated with several hazard classifications. It may be harmful if swallowed, in contact with skin, or if inhaled.[3][4] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical properties that make it suitable for a range of synthetic applications. This guide provides the essential data and procedural outlines to support researchers and developers in its effective and safe utilization. A comprehensive understanding of its characteristics is the foundation for innovation in medicinal and agricultural chemistry.

References

4-Bromo-3-methylpyridine hydrochloride chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-methylpyridine Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and organic synthesis. It covers the compound's chemical structure and properties, detailed experimental protocols for its use, and its applications in the development of pharmaceuticals and other advanced materials.

Chemical Structure and Properties

This compound is a pyridinium salt that serves as a versatile intermediate in various chemical syntheses. The presence of a bromine atom on the pyridine ring makes it an excellent substrate for cross-coupling reactions, enabling the formation of complex molecular architectures.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 4-bromo-3-methylpyridine;hydrochloride[1]
Synonyms 4-Bromo-3-picoline HCl, 3-Methyl-4-bromopyridine hydrochloride[2]
CAS Number 40899-37-4[2]
Molecular Formula C₆H₇BrClN or C₆H₆BrN·HCl[1][2]
Molecular Weight 208.48 g/mol [1][3]
Appearance White to yellow solid[2]
Purity ≥95% - 98% (HPLC/GC)[2][3]
Storage Conditions 0-8°C, Inert atmosphere[2]
Spectroscopic Data
  • A singlet for the methyl protons.

  • A set of signals in the aromatic region corresponding to the three protons on the pyridine ring.

For the related compound, 3-bromo-4-methylpyridine, the following ¹H NMR signals have been reported: a singlet for the methyl group and distinct signals for the protons on the pyridine ring.[4]

Experimental Protocols

Proposed Synthesis of this compound

The synthesis of 4-bromo-3-methylpyridine can be adapted from methods used for similar pyridine derivatives. A plausible synthetic route is outlined below.[5] The final product can then be converted to its hydrochloride salt.

G cluster_0 Synthesis Pathway 3-Methyl-4-nitropyridine 3-Methyl-4-nitropyridine 3-Methyl-4-aminopyridine 3-Methyl-4-aminopyridine 3-Methyl-4-nitropyridine->3-Methyl-4-aminopyridine H₂, Pd/C Methanol 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine 3-Methyl-4-aminopyridine->4-Bromo-3-methylpyridine 1. HBr 2. NaNO₂, Br₂ 4-Bromo-3-methylpyridine HCl 4-Bromo-3-methylpyridine HCl 4-Bromo-3-methylpyridine->4-Bromo-3-methylpyridine HCl HCl in Ether

Caption: Proposed synthesis of this compound.

Step 1: Reduction of 3-Methyl-4-nitropyridine

  • Dissolve 3-methyl-4-nitropyridine in methanol in an autoclave.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the autoclave with hydrogen gas (e.g., 0.5 MPa) and heat to approximately 30-40°C.

  • Monitor the reaction by thin-layer chromatography (TLC) until completion.

  • After cooling, filter the reaction mixture through diatomaceous earth and concentrate the filtrate to yield 3-methyl-4-aminopyridine.

Step 2: Sandmeyer-type Reaction to Introduce Bromine

  • Cool a solution of hydrobromic acid (HBr) in an ice-salt bath to -10°C to 0°C.

  • Slowly add 3-methyl-4-aminopyridine to form the corresponding ammonium salt.

  • To this cooled solution, add bromine dropwise, followed by the dropwise addition of an aqueous solution of sodium nitrite (NaNO₂).

  • After the addition is complete, adjust the pH of the solution to be alkaline (e.g., pH 9) with a sodium hydroxide solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 4-bromo-3-methylpyridine.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 4-bromo-3-methylpyridine in a suitable solvent like diethyl ether.

  • Bubble hydrogen chloride gas through the solution or add a solution of HCl in ether.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Protocol

4-Bromo-3-methylpyridine is an excellent substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[6] A general protocol is provided below.

G cluster_1 Suzuki-Miyaura Coupling Workflow Setup 1. Add reagents to Schlenk flask under inert atmosphere: - 4-Bromo-3-methylpyridine (1.0 equiv) - Arylboronic acid (1.2 equiv) - Base (e.g., K₃PO₄, 2.0 equiv) Catalyst 2. Add Palladium catalyst and ligand (e.g., Pd₂(dba)₃ / SPhos or Pd(PPh₃)₄) Setup->Catalyst Solvent 3. Add degassed solvent (e.g., 1,4-Dioxane/H₂O) Catalyst->Solvent Reaction 4. Heat the reaction mixture (e.g., 90-110°C) Solvent->Reaction Workup 5. Cool, dilute with EtOAc and H₂O, and separate layers Reaction->Workup Purification 6. Dry organic layer and purify by column chromatography Workup->Purification

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Materials:

  • 4-Bromo-3-methylpyridine (or its hydrochloride salt, which can be converted to the free base in situ or prior to the reaction)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with a small amount of water)

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromo-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the palladium catalyst (e.g., 5 mol%) and ligand (if needed) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The table below compares reaction conditions from various Suzuki-Miyaura coupling protocols for similar bromopyridine substrates.

Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane / H₂O901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[7]
Pd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene10018For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[7]
PdCl₂(dppf)Na₂CO₃ (aq)Toluene / Dioxane854General procedure for halo-aromatic rings.[7]

Applications in Research and Drug Development

This compound is a valuable building block due to the reactivity of the bromine atom, which allows for the introduction of diverse functionalities onto the pyridine core.[6]

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[2] Its derivatives are often investigated for therapeutic effects, particularly for conditions affecting the central nervous system.[2] For instance, it has been used in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown antibacterial activity against extensively drug-resistant Salmonella Typhi and inhibitory activity against alkaline phosphatase.[8]

Agrochemical Development

In the agrochemical industry, this compound serves as a precursor for the development of new pesticides, herbicides, and plant growth regulators.[6] The pyridine moiety is a common feature in many effective agrochemicals.

Organic and Materials Chemistry

The compound is widely used in organic synthesis as a starting material for creating complex molecules through cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[6] This versatility also extends to materials science, where it can be used to synthesize novel polymers and functional materials.

Role in Drug Discovery and Development Workflow

This compound typically enters the drug discovery pipeline at the early "Lead Discovery" and "Lead Optimization" stages. It is not an active pharmaceutical ingredient itself but rather a fragment used to build more complex candidate molecules. The following diagram illustrates this workflow.

G cluster_2 Drug Discovery Workflow Intermediate 4-Bromo-3-methylpyridine HCl (Starting Material) Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Intermediate->Synthesis Library Library of Novel Compounds Synthesis->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (Structure-Activity Relationship) Hit->Optimization Candidate Preclinical Drug Candidate Optimization->Candidate Signaling Study of Signaling Pathways and Mechanism of Action Candidate->Signaling

Caption: Role of 4-Bromo-3-methylpyridine HCl in drug discovery.

The process begins with the synthesis of a library of diverse compounds using the title compound as a scaffold. These new molecules are then screened for biological activity against specific disease targets. Promising "hits" are selected for lead optimization, where their structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. Once a preclinical candidate is identified, in-depth studies are conducted to understand its mechanism of action, including its effects on cellular signaling pathways.

References

4-Bromo-3-methylpyridine hydrochloride CAS number 40899-37-4

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-3-methylpyridine Hydrochloride (CAS: 40899-37-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS Number: 40899-37-4) is a heterocyclic organic compound that serves as a critical and versatile building block in various scientific domains.[1][2] Structurally, it is a pyridine ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position, presented as a hydrochloride salt. This salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base, facilitating its use in a wider range of reaction conditions.[3]

Its strategic importance lies in the reactivity conferred by the bromine substituent, which makes it an excellent substrate for a variety of cross-coupling reactions essential in modern medicinal chemistry.[1] Consequently, this compound is a valuable intermediate in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] This guide provides a comprehensive overview of its properties, applications, relevant experimental protocols, and safety information.

Physicochemical and Safety Data

The fundamental properties of this compound are summarized below. Proper handling and storage are crucial for maintaining its integrity and ensuring laboratory safety.

Physicochemical Properties

The following table outlines the key chemical and physical identifiers for this compound.

PropertyValueReference
CAS Number 40899-37-4[1][2][4][5]
Molecular Formula C₆H₆BrN·HCl (or C₆H₇BrClN)[1][2][4][5]
Molecular Weight 208.49 g/mol [1][2][5]
Synonyms 4-Bromo-3-picoline hydrochloride, 3-Methyl-4-bromopyridine hydrochloride[1][2]
Appearance White to light yellow or off-white solid/powder[1][2][3]
Purity Typically ≥98% (by HPLC or GC)[1][2]
Storage Conditions Store in a dry, cool, and well-ventilated place. Some suppliers recommend 0-8°C or inert atmosphere storage.[1][4]
GHS Hazard and Safety Information

This compound is associated with several hazards and requires careful handling in a laboratory setting.

Hazard ClassGHS StatementPictogramSignal Word
Acute Toxicity, OralH302: Harmful if swallowedGHS07 (Exclamation Mark)Warning
Acute Toxicity, DermalH312: Harmful in contact with skinGHS07 (Exclamation Mark)Warning
Skin Corrosion/IrritationH315: Causes skin irritationGHS07 (Exclamation Mark)Warning
Serious Eye Damage/IrritationH319: Causes serious eye irritationGHS07 (Exclamation Mark)Warning
Acute Toxicity, InhalationH332: Harmful if inhaledGHS07 (Exclamation Mark)Warning
STOT - Single ExposureH335: May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Data aggregated from multiple sources.[5]

Handling Precautions:

  • Use only in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Store in a tightly closed container away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

This compound is not typically an end-product but rather a key intermediate. Its utility stems from the ability to use the bromo- and methyl-substituted pyridine scaffold to construct more complex molecular architectures.

G main 4-Bromo-3-methylpyridine Hydrochloride pharma Pharmaceutical Synthesis main->pharma Building Block For agro Agrochemical Development main->agro Intermediate For material Material Science & Organic Chemistry main->material Reagent For pharma_sub Targets: - Neurological Disorders - Inflammation - Pain (Analgesics) pharma->pharma_sub agro_sub Products: - Herbicides - Pesticides agro->agro_sub material_sub Products: - Heterocycles - Polymers & Coatings - Catalysts material->material_sub

Caption: Role as a versatile chemical intermediate.

  • Pharmaceutical Synthesis : This compound is a valuable precursor for synthesizing active pharmaceutical ingredients (APIs). It has been identified as an intermediate in the development of drugs targeting neurological and psychiatric disorders, as well as for creating new anti-inflammatory and analgesic agents.[1][2] The pyridine core is a common feature in many FDA-approved drugs.

  • Agrochemical Development : In agriculture, it is used to formulate effective pesticides and herbicides, contributing to crop protection and management.[1][2]

  • Organic and Materials Chemistry : As a reagent, it is used to create more complex molecules through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[1] It also finds use in the development of advanced materials, such as specialized polymers and coatings.[1]

Experimental Protocols and Synthetic Schemas

While this compound is commercially available, understanding its synthesis and subsequent reactions is crucial for research and development.

Synthesis of the Parent Free Base (3-Bromo-4-methylpyridine)

The hydrochloride salt is derived from its free base, 3-bromo-4-methylpyridine. A common synthetic route is a two-step process starting from 4-methyl-3-nitropyridine, as described in patent literature.[7]

Caption: General workflow for synthesizing the free base.

Methodology:

  • Hydrogenation Reduction : 4-Methyl-3-nitropyridine is dissolved in a solvent like methanol. A catalyst, typically 10% Palladium on carbon (Pd/C), is added. The mixture is subjected to hydrogenation (e.g., 0.5 MPa of H₂) at a controlled temperature (e.g., 40°C) until the reaction is complete.[7] After the reaction, the catalyst is filtered off, and the solvent is evaporated to yield 4-methyl-3-aminopyridine.[7]

  • Diazotization and Bromination : The resulting 4-methyl-3-aminopyridine is added to a strong acid, such as 48% hydrobromic acid (HBr), and cooled to between -10°C and 0°C.[7] Bromine is added dropwise, followed by the slow, dropwise addition of an aqueous solution of sodium nitrite (NaNO₂).[7] After the reaction, the pH is adjusted to be alkaline with a base (e.g., NaOH), and the final product, 3-bromo-4-methylpyridine, is extracted using an organic solvent, dried, and concentrated.[7]

Conversion to Hydrochloride Salt

The conversion of the free base to its hydrochloride salt is a standard acid-base reaction. General Protocol:

  • Dissolve the purified 3-bromo-4-methylpyridine free base in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) to the stirred solution.

  • The hydrochloride salt will typically precipitate out of the solution.

  • The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under a vacuum to yield this compound.

Representative Application: Suzuki-Miyaura Coupling

A primary application of this compound is in palladium-catalyzed cross-coupling reactions to form C-C bonds. The following is a generalized workflow for a Suzuki-Miyaura coupling.

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification reactants Combine Reactants: - 4-Bromo-3-methylpyridine HCl (1 eq) - Arylboronic Acid (1.1-1.5 eq) - Base (e.g., K₂CO₃, 2-3 eq) catalyst Add Catalyst System: - Palladium Catalyst (e.g., Pd(PPh₃)₄) - Anhydrous Solvent (e.g., Dioxane/H₂O) reactants->catalyst heat Heat under Inert Atmosphere (e.g., 80-100°C) Monitor by TLC/LC-MS catalyst->heat workup Cool to RT, Dilute with Solvent Wash with Water and Brine heat->workup purify Dry Organic Layer (e.g., Na₂SO₄) Concentrate under Vacuum Purify by Column Chromatography workup->purify product Final Coupled Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Methodology:

  • Reactant Preparation : In a reaction vessel (e.g., a Schlenk flask), combine this compound (1.0 equivalent), the desired arylboronic acid (1.1-1.5 equivalents), and a base (2.0-3.0 equivalents, such as K₂CO₃ or Cs₂CO₃). The base is crucial for neutralizing the hydrochloride salt and facilitating the catalytic cycle.

  • Catalyst and Solvent Addition : Add the palladium catalyst (e.g., 2-5 mol% of Pd(PPh₃)₄ or PdCl₂(dppf)) and the chosen solvent system (e.g., 1,4-dioxane/water, DMF, or toluene).

  • Reaction Execution : De-gas the mixture and heat it under an inert atmosphere (Nitrogen or Argon) to the required temperature (typically 80-100°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent (like ethyl acetate) and wash sequentially with water and brine to remove inorganic salts and water-soluble impurities.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.

References

In-Depth Technical Guide: 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a pyridine ring substituted with both a bromine atom and a methyl group, renders it a versatile precursor for the synthesis of a wide array of complex molecules. The presence of the bromine atom at the 4-position facilitates various cross-coupling reactions, making it an invaluable intermediate in the development of novel pharmaceuticals and agrochemicals.[1][2] The hydrochloride salt form enhances its stability and handling properties compared to the free base. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Physicochemical Properties

This compound is typically a white to light yellow or off-white crystalline solid.[3] A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource
Molecular Formula C₆H₇BrClN[4][5]
Molecular Weight 208.48 g/mol [4][5]
CAS Number 40899-37-4[5]
Appearance White to light yellow solid/powder[3]
Boiling Point ~250°C at 760 mmHg[6]
Flash Point 105°C[6]
Solubility Soluble in DMSO, Methanol, and Water (inferred from 4-Bromopyridine HCl)[7][8]
Storage Temperature 2-8°C, under inert atmosphere[9]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base, 4-Bromo-3-methylpyridine, followed by its conversion to the hydrochloride salt.

Experimental Protocol 1: Synthesis of 4-Bromo-3-methylpyridine (Free Base)

This protocol is adapted from established methods for the bromination of substituted pyridines.[10][11][12]

Materials:

  • 4-Methyl-3-nitropyridine

  • Methanol

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Diatomaceous earth

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • 40% Sodium nitrite (NaNO₂) aqueous solution

  • 50% Sodium hydroxide (NaOH) aqueous solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Reduction of 4-Methyl-3-nitropyridine

  • In an autoclave, dissolve 4-Methyl-3-nitropyridine (0.1 mol) in methanol.

  • Add 10% Pd/C catalyst.

  • Pressurize the autoclave with hydrogen gas to 0.5 MPa.

  • Heat the reaction mixture to 30-40°C and stir for 15 hours.

  • Monitor the reaction completion using thin-layer chromatography (TLC).

  • Once complete, cool the reaction to room temperature and carefully filter through diatomaceous earth to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.

Step 2: Sandmeyer-type Bromination

  • In a reaction vessel cooled with an ice-salt bath, add 4-methyl-3-aminopyridine (0.1 mol) to 48% HBr (0.4 mol).

  • Cool the mixture to -5°C.

  • Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0°C.

  • Subsequently, add a 40% aqueous solution of sodium nitrite dropwise over 1-1.5 hours, ensuring the temperature remains below 0°C.

  • Continue stirring the mixture at 0°C for an additional 30 minutes.

  • Slowly add a 50% aqueous solution of sodium hydroxide to adjust the pH to 9, while keeping the temperature below 20°C.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylpyridine as the free base.

Experimental Protocol 2: Preparation of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.[13]

Materials:

  • Purified 4-bromo-3-methylpyridine (free base)

  • Anhydrous diethyl ether (or isopropanol)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or concentrated HCl)

Procedure:

  • Dissolve the purified 4-bromo-3-methylpyridine free base in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue stirring in the ice bath for 30 minutes.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Dry the product under vacuum to yield pure this compound.

G cluster_synthesis Synthesis Workflow A 4-Methyl-3-nitropyridine B Reduction (H₂, Pd/C) A->B C 4-Methyl-3-aminopyridine B->C D Sandmeyer-type Bromination (HBr, Br₂, NaNO₂) C->D E 4-Bromo-3-methylpyridine (Free Base) D->E F Acidification (HCl in Diethyl Ether) E->F G 4-Bromo-3-methylpyridine HCl F->G

Synthesis workflow for this compound.

Applications in Drug Discovery

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders, as well as anti-inflammatory and analgesic drugs.[2][3] Its utility stems from the ability of the bromine atom to participate in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction

This representative protocol outlines the coupling of 4-Bromo-3-methylpyridine with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the Pd(PPh₃)₄ catalyst (0.05 mmol).

  • Add the degassed 1,4-dioxane/water solvent system via syringe.

  • Heat the reaction mixture to 90-100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G cluster_suzuki Suzuki Coupling Workflow A Combine Reactants: 4-Bromo-3-methylpyridine HCl, Arylboronic acid, Base, Pd Catalyst B Add Degassed Solvent (e.g., Dioxane/Water) A->B C Heat under Inert Atmosphere (90-100°C) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Work-up: Extraction and Washing D->E F Purification: Column Chromatography E->F G Final Biaryl Product F->G

General workflow for a Suzuki-Miyaura cross-coupling reaction.

Involvement in Signaling Pathways

While this compound is an intermediate and not biologically active itself, it serves as a precursor for molecules that modulate key signaling pathways. One notable application is in the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors.[11]

The PDE4 Signaling Pathway:

Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in intracellular signaling by specifically hydrolyzing the second messenger, cyclic adenosine monophosphate (cAMP). By breaking down cAMP into AMP, PDE4 terminates its signaling activity. The levels of cAMP are crucial in regulating a multitude of cellular processes, including inflammation, cell proliferation, and synaptic plasticity.

In inflammatory and immune cells, elevated cAMP levels lead to the suppression of pro-inflammatory mediators such as TNF-α, interleukins, and leukotrienes. Therefore, inhibiting the PDE4 enzyme results in an accumulation of intracellular cAMP, which in turn exerts a potent anti-inflammatory effect. This mechanism is a key therapeutic target for inflammatory diseases like chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. In the central nervous system, cAMP signaling is integral to processes of learning, memory, and mood regulation. Consequently, PDE4 inhibitors are also being investigated for the treatment of neurological and psychiatric conditions, including depression and cognitive disorders.

The synthesis of selective and potent PDE4 inhibitors often incorporates heterocyclic scaffolds, for which this compound is an excellent starting material.

G cluster_pathway Simplified PDE4 Signaling Pathway ATP ATP AC Adenylate Cyclase ATP->AC + cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA + AMP AMP PDE4->AMP Hydrolysis Response Cellular Response (e.g., Reduced Inflammation) PKA->Response Inhibitor PDE4 Inhibitor (Synthesized from 4-Bromo-3-methylpyridine) Inhibitor->PDE4 Inhibition

Role of PDE4 inhibitors in the cAMP signaling pathway.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-3-methylpyridine Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Bromo-3-methylpyridine hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on qualitative solubility information and provides detailed, adaptable experimental protocols for determining solubility.

Core Concepts in Solubility of Pyridine Hydrochloride Salts

The solubility of a pyridine hydrochloride salt, such as this compound, is governed by the interplay of its ionic and organic characteristics. The hydrochloride salt form significantly increases the polarity of the molecule compared to its free base, 4-Bromo-3-methylpyridine.[3] This generally leads to higher solubility in polar solvents and lower solubility in nonpolar organic solvents. The "like dissolves like" principle is central to understanding its solubility profile; the polar salt is more likely to dissolve in polar solvents that can effectively solvate the pyridinium and chloride ions.

Solubility Profile of this compound

Organic SolventSolvent Polarity (Dielectric Constant)Expected SolubilityNotes
Dimethyl Sulfoxide (DMSO)46.7Slightly Soluble[4]
Methanol32.7Slightly Soluble[4]
Water80.1SolubleBased on data for the similar compound 4-Bromopyridine hydrochloride.[5]
Tetrahydrofuran (THF)7.6InsolubleA user discussion on a similar compound, 4-Bromopyridine HCl, indicated poor solubility even with a base.[6]
Dichloromethane (DCM)9.1InsolubleGenerally, hydrochloride salts have low solubility in chlorinated solvents unless a phase-transfer catalyst is used.
Diethyl Ether4.3InsolubleThe nonpolar nature of diethyl ether makes it a poor solvent for ionic salts.
Hexane1.9InsolubleAs a nonpolar hydrocarbon, hexane is not expected to dissolve polar hydrochloride salts.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols can be employed. These methods are standard in the pharmaceutical and chemical industries for generating reliable solubility profiles.

Gravimetric Method for Solubility Determination

This method directly measures the mass of the solute that can dissolve in a given volume of solvent at a specific temperature.

Gravimetric_Method cluster_preparation Preparation cluster_separation Separation cluster_analysis Analysis start Start add_excess Add excess 4-Bromo-3-methylpyridine HCl to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h) add_excess->equilibrate settle Allow solid to settle equilibrate->settle filter Filter the supernatant through a 0.45 µm filter settle->filter weigh_aliquot Weigh a known volume of the filtered saturated solution filter->weigh_aliquot evaporate Evaporate the solvent weigh_aliquot->evaporate weigh_residue Weigh the solid residue evaporate->weigh_residue calculate Calculate solubility (e.g., in mg/mL) weigh_residue->calculate end End calculate->end

Figure 1. Workflow for the Gravimetric Solubility Determination Method.
UV-Vis Spectrophotometric Method

This method is suitable for compounds with a chromophore and relies on Beer-Lambert's law to determine the concentration of the dissolved solute.

UV_Vis_Method cluster_calibration Calibration Curve cluster_sample_prep Sample Preparation cluster_measurement Measurement & Calculation prep_standards Prepare standard solutions of known concentrations measure_abs Measure absorbance of standards at λmax prep_standards->measure_abs plot_curve Plot absorbance vs. concentration measure_abs->plot_curve determine_conc Determine concentration from the calibration curve plot_curve->determine_conc Use curve prep_sat_sol Prepare saturated solution (as in Gravimetric Method) filter_sample Filter the supernatant prep_sat_sol->filter_sample dilute_sample Dilute a known volume of the filtrate filter_sample->dilute_sample measure_sample_abs Measure absorbance of the diluted sample dilute_sample->measure_sample_abs measure_sample_abs->determine_conc calculate_sol Calculate original solubility considering the dilution factor determine_conc->calculate_sol end End calculate_sol->end

Figure 2. Workflow for the UV-Vis Spectrophotometric Solubility Method.

Logical Relationships in Application

This compound serves as a versatile building block in chemical synthesis. Its solubility characteristics are critical for its effective use in various reaction conditions.

Logical_Relationships compound 4-Bromo-3-methylpyridine Hydrochloride solubility Solubility Profile (Polar > Nonpolar) compound->solubility determines synthesis Role in Organic Synthesis solubility->synthesis enables use in pharma Pharmaceuticals synthesis->pharma leads to agro Agrochemicals synthesis->agro leads to materials New Materials & Catalysts synthesis->materials leads to

Figure 3. Application Pathway of this compound.

The utility of this compound as an intermediate is directly linked to its solubility.[1][2] For reactions requiring a polar medium, its hydrochloride form is advantageous. However, for reactions in nonpolar organic solvents, in-situ neutralization to the free base is often necessary to achieve sufficient solubility and reactivity.[6]

Conclusion

Understanding the solubility of this compound is fundamental for its application in research and development. While quantitative data is sparse, qualitative assessments indicate a preference for polar solvents. The experimental protocols provided in this guide offer a robust framework for generating precise solubility data tailored to specific research needs. This information is crucial for optimizing reaction conditions, ensuring reproducibility, and accelerating the development of novel pharmaceuticals and agrochemicals.

References

In-Depth Technical Guide: Stability and Storage of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-bromo-3-methylpyridine hydrochloride. The information is intended to support researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their work.

Chemical and Physical Properties

This compound is a valuable intermediate in the synthesis of various biologically active compounds.[][2] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₇BrClN[3][4][5]
Molecular Weight 208.48 g/mol [3][4]
CAS Number 40899-37-4[4][5][6]
Appearance White to yellow solidChem-Impex
Melting Point Not available
Boiling Point 250°C at 760 mmHg (for the free base)[7]
Solubility Soluble in water[8]

Stability Profile

While specific, quantitative stability data for this compound is not extensively published, its stability can be inferred from its chemical structure, information on analogous compounds, and data from safety data sheets (SDS).

General Stability:

This compound is generally considered stable under normal laboratory conditions.[9] However, as a hydrochloride salt of a pyridine derivative, it possesses certain sensitivities that must be considered.

Key Stability Concerns:

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[8][9][10] This can lead to degradation over time.

  • Sensitivity to Light and Air: While not explicitly stated for this specific compound, pyridine derivatives can be sensitive to light and oxidation.[11] It is best practice to protect the compound from prolonged exposure to light and air.

  • pH Sensitivity: As a hydrochloride salt, its stability can be influenced by pH. In basic conditions, the free base, 4-bromo-3-methylpyridine, will be generated.[10]

Potential Degradation Pathways:

Based on the chemistry of pyridine and bromo-aromatic compounds, potential degradation pathways may include:

  • Hydrolysis: The presence of water, especially under elevated temperatures or non-neutral pH, could potentially lead to the hydrolysis of the bromo group, although this is generally not a facile reaction for aryl bromides.

  • Oxidation: The pyridine ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to air and light.[11]

  • Photodegradation: Exposure to UV light could potentially lead to the cleavage of the carbon-bromine bond or other photochemical reactions.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C or as recommended by the supplier.[6]To minimize thermal degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[8]To protect from moisture and oxygen.
Container Keep in a tightly closed container.[8][9][11][12]To prevent moisture absorption.
Light Protect from light.To prevent photodegradation.
Location Store in a dry and well-ventilated place.[9][11][12]To maintain a low-moisture environment.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments that can be performed to assess the stability of this compound in a laboratory setting.

Forced Degradation Study

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[2][6]

Objective: To evaluate the intrinsic stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

    • Photodegradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze all samples, including a non-stressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Analysis:

    • Calculate the percentage of degradation of the parent compound.

    • Identify and quantify the major degradation products. Mass spectrometry (MS) can be used for structural elucidation of unknown degradants.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to thermal Thermal Degradation (Solid, 80°C) prep->thermal Expose to photo Photodegradation (UV light) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize if applicable hplc HPLC-UV Analysis sampling->hplc neutralize->hplc ms LC-MS for Identification hplc->ms Further Analysis calc Calculate % Degradation hplc->calc identify Identify Degradants ms->identify Hygroscopicity_Testing_Workflow start Start prep Accurately weigh sample (W₀) start->prep condition Place in controlled humidity chamber prep->condition weigh Weigh sample at time 't' (Wₜ) condition->weigh calculate Calculate % weight gain weigh->calculate calculate->weigh Repeat at intervals end End calculate->end Handling_Logic compound 4-Bromo-3-methylpyridine hydrochloride is_hygroscopic Is the compound hygroscopic? compound->is_hygroscopic yes Yes is_hygroscopic->yes True no No is_hygroscopic->no False handle_inert Handle under inert atmosphere yes->handle_inert use_dry_glassware Use dry glassware yes->use_dry_glassware minimize_exposure Minimize exposure to air yes->minimize_exposure standard_handling Standard handling procedures no->standard_handling

References

Spectroscopic Characterization of 4-Bromo-3-methylpyridine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Bromo-3-methylpyridine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for their acquisition. This guide is intended to support researchers in the identification, characterization, and quality control of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are calculated based on established spectroscopic principles and are intended to serve as a reference for experimental data.

Table 1: Predicted ¹H NMR Spectral Data
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.65d1HH-6
~8.50s1HH-2
~7.80d1HH-5
~2.55s3H-CH₃
~14.0 (broad)s1HN-H (pyridinium)
Table 2: Predicted ¹³C NMR Spectral Data
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~150.0C-2
~148.5C-6
~141.0C-4
~135.0C-3
~128.0C-5
~18.0-CH₃
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch (-CH₃)
~2500Broad, WeakN⁺-H stretch (pyridinium)
1610, 1560, 1470StrongC=C and C=N ring stretching
1450Medium-CH₃ asymmetric bending
1380Medium-CH₃ symmetric bending
1200-1000StrongC-N stretching
~1050StrongC-Br stretch
850-750StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data
  • Ionization Mode: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
207/209~50[M+H]⁺ (¹H, ³⁵Cl, ⁷⁹Br / ¹H, ³⁵Cl, ⁸¹Br) - Isotopic pattern for Br
172/174~100[M]⁺ (from loss of HCl) - Isotopic pattern for Br
92~80[M - Br]⁺
77~40[C₅H₄N]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) inside a clean, dry 5 mm NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added (for non-aqueous solvents).

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous. All solid material must be fully dissolved to prevent peak broadening.[2]

Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: A standard one-dimensional proton pulse-acquire experiment for ¹H NMR and a proton-decoupled pulse-acquire experiment for ¹³C NMR.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

    • Scans: Acquire a sufficient number of scans (e.g., 8-32 for ¹H, 1024 or more for ¹³C) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: Set a relaxation delay (e.g., 1-5 seconds) to allow the nuclear spins to return to equilibrium between pulses, ensuring accurate signal integration.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean and free of any residual contaminants by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[3]

  • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.[3][4]

  • Apply pressure using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.[3] This is essential for obtaining a high-quality spectrum.[5]

Data Acquisition:

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: With the clean, empty ATR crystal in position, perform a background scan to record the spectrum of the ambient atmosphere (CO₂ and H₂O) and the crystal itself. This will be automatically subtracted from the sample spectrum.

  • Sample Scan: With the sample in place, acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Spectral Range: Scan over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.[4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Sample Preparation:

  • Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg/mL) in a high-purity volatile solvent such as methanol or acetonitrile.

Data Acquisition (using Electron Ionization - EI):

  • Instrumentation: Utilize a mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) for sample introduction or a direct insertion probe.

  • Ionization: The sample is introduced into the ion source where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[6][7] This causes the molecule to lose an electron, forming a positively charged molecular ion and fragment ions.[8]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector counts the number of ions at each m/z value, and this information is used to generate a mass spectrum.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[6]

    • Mass Range: Scan a suitable range, for example, from m/z 40 to 300, to include the molecular ion and expected fragments.

    • Source Temperature: Typically set around 230 °C.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Spectral_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_interpretation Structural Information cluster_conclusion Conclusion Sample 4-Bromo-3-methylpyridine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Number of Nuclei NMR->NMR_Data IR_Data Characteristic Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak (m/z) Fragmentation Pattern Isotopic Distribution MS->MS_Data NMR_Info Carbon-Hydrogen Framework Connectivity NMR_Data->NMR_Info IR_Info Presence of Functional Groups (C-H, N-H, C=C, C=N, C-Br) IR_Data->IR_Info MS_Info Molecular Weight Molecular Formula MS_Data->MS_Info Structure Structural Elucidation and Confirmation NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for structural analysis of 4-Bromo-3-methylpyridine HCl.

References

An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the strategic placement of the bromine atom and the methyl group on the pyridine ring, which allows for a diverse range of chemical transformations.[1] This technical guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its applications in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

The hydrochloride salt form ensures stability and ease of handling.[1] For most organic reactions, the free base, 4-bromo-3-methylpyridine, is required and can be generated in situ by the addition of a suitable base. This initial neutralization step is a critical consideration in designing synthetic procedures.

General Reactivity Profile

The reactivity of 4-bromo-3-methylpyridine is primarily dictated by the electronic properties of the pyridine ring and the nature of the substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.

The bromine atom at the 4-position makes this site highly susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions.[2] Compared to other bromopyridine isomers, 4-bromopyridines are generally the most reactive in such transformations due to the strong electronic activation by the para-nitrogen atom.[2] The methyl group at the 3-position has a modest electron-donating effect and can influence the steric environment of the reactive center.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl compounds by reacting an organohalide with a boronic acid or ester. This reaction is widely used in the synthesis of complex organic molecules.[3] For this compound, the reaction necessitates the presence of a base to both neutralize the hydrochloride and facilitate the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine with Phenylboronic Acid

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv.).

  • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, 5 mL).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Coupling PartnerCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic AcidPd(PPh₃)₄ (3)K₂CO₃ (3)Toluene/H₂O8012~85
4-Methoxyphenylboronic AcidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)1,4-Dioxane1004~95
3-Thienylboronic AcidPEPPSI-IPr (0.5)Cs₂CO₃ (2)t-AmylOH1002~98

Note: The yields in the table are representative for Suzuki-Miyaura couplings of bromopyridines and may vary for this compound.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[5] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds. A strong base is typically required to deprotonate the amine.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine with Morpholine

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.) to a Schlenk tube.

  • Add the palladium catalyst, for instance, a pre-catalyst like [Pd(cinnamyl)Cl]₂ (0.01 mmol, 1 mol%) and a suitable ligand such as BippyPhos (0.02 mmol, 2 mol%).

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried, concentrated, and the product is purified by column chromatography.

AmineCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Cyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18) / (±)-BINAP (0.35)NaOtBu (2.8)Toluene80460[6]
MorpholineBippyPhos/[Pd(cinnamyl)Cl]₂ (2)NaOtBu (1.4)Toluene10018>95
AnilineXPhos Pd G3 (2)LHMDS (1.5)1,4-Dioxane8012~90

Note: The yields for morpholine and aniline are based on general protocols for Buchwald-Hartwig amination of aryl chlorides and may require optimization for the specific substrate.[5]

Sonogashira Coupling

The Sonogashira coupling is a method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[7] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[7]

Experimental Protocol: Sonogashira Coupling of 4-Bromo-3-methylpyridine with Phenylacetylene

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous, degassed solvent like THF or DMF (5 mL) and a base, typically an amine such as triethylamine (Et₃N, 3.0 mmol, 3.0 equiv.).

  • Add phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

AlkyneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)Et₃N (2)DMF100298 (conversion)[8]
Phenylacetylene[DTBNpP]Pd(crotyl)Cl (2.5)TMP (2)DMSOrt2~95
1-OctynePd(PPh₃)₄ (2) / CuI (4)i-Pr₂NH (2)Toluene606~90

Note: The yields are based on Sonogashira couplings of other aryl bromides and serve as an estimation.[9]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Experimental Protocol: Heck Reaction of 4-Bromo-3-methylpyridine with Styrene

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).

  • Add a base, such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous, degassed solvent (e.g., DMF or acetonitrile, 5 mL) and styrene (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat to 100-120 °C for 18-24 hours.

  • After cooling, the reaction mixture is diluted with an organic solvent, washed with water, and the organic layer is dried and concentrated.

  • The product is purified by column chromatography.

AlkeneCatalyst System (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Butyl acrylatePd(OAc)₂ (10) / Ligand L (20)K₂CO₃ (3)Toluene130178 (for 3-bromopyridine)[10]
StyrenePd(OAc)₂ (2) / PPh₃ (4)NaOAc (2)DMF10024~70-80
Methyl acrylatePd(OAc)₂ (1) / P(o-tolyl)₃ (2)Et₃N (1.5)Acetonitrile10016~80-90

Note: The yields are based on Heck reactions of other bromopyridines and are illustrative.[10]

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution, particularly at the C2 and C4 positions. For 4-bromo-3-methylpyridine, the bromine atom can be displaced by strong nucleophiles. This reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]

Plausible Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous methanol (5 mL), add sodium methoxide (2.0-3.0 mmol, 2.0-3.0 equiv.) at room temperature.

  • The reaction mixture is heated to reflux and monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product, 4-methoxy-3-methylpyridine, is purified by column chromatography.

Synthesis of 4-Bromo-3-methylpyridine

The free base, 4-bromo-3-methylpyridine, can be synthesized from 4-methyl-3-nitropyridine.[13]

Experimental Protocol: Synthesis of 4-Bromo-3-methylpyridine

  • Step 1: Reduction of 4-Methyl-3-nitropyridine. 4-Methyl-3-nitropyridine (0.1 mol) is dissolved in methanol, and 10% Pd/C (catalytic amount) is added. The mixture is hydrogenated in an autoclave at 40 °C under 0.5 MPa of hydrogen pressure for 15 hours. After the reaction is complete, the catalyst is filtered off, and the filtrate is concentrated to give 4-methyl-3-aminopyridine in high yield (95-97%).[13]

  • Step 2: Sandmeyer-type Reaction. The resulting 4-methyl-3-aminopyridine (0.1 mol) is added to 48% hydrobromic acid (0.4 mol) under cooling. The mixture is cooled to -5 °C, and bromine (0.3 mol) is added dropwise. Subsequently, a solution of sodium nitrite (42g of 40% solution) is added dropwise while maintaining the temperature below 0 °C. After stirring for 30 minutes, the pH is adjusted to 9 with 50% sodium hydroxide solution. The product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated to afford 4-bromo-3-methylpyridine (95% molar yield).[13]

Visualizations

Palladium-Catalyzed Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (R-X) Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation (R'-M) Product Complex Product Complex Transmetalation Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 R-R'

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 4-Bromo-3-methylpyridine HCl, Coupling Partner, Base, Catalyst inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify

Figure 2: A typical experimental workflow for cross-coupling reactions.

Reactivity Profile 4-Bromo-3-methylpyridine HCl 4-Bromo-3-methylpyridine HCl Cross-Coupling Cross-Coupling 4-Bromo-3-methylpyridine HCl->Cross-Coupling SNAr SNAr 4-Bromo-3-methylpyridine HCl->SNAr Suzuki Suzuki Cross-Coupling->Suzuki Buchwald-Hartwig Buchwald-Hartwig Cross-Coupling->Buchwald-Hartwig Sonogashira Sonogashira Cross-Coupling->Sonogashira Heck Heck Cross-Coupling->Heck Alkoxylation Alkoxylation SNAr->Alkoxylation Amination Amination SNAr->Amination

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining 4-Bromo-3-methylpyridine hydrochloride, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details two primary synthetic strategies: the direct bromination of 3-methylpyridine and the Sandmeyer reaction of 3-methyl-4-aminopyridine. It includes detailed experimental protocols, quantitative data, and workflow visualizations to assist researchers in the efficient and safe synthesis of this versatile building block.

Executive Summary

4-Bromo-3-methylpyridine and its hydrochloride salt are valuable precursors in organic synthesis, offering a reactive handle for cross-coupling reactions and further functionalization.[1] This guide outlines two effective methods for its preparation. The direct bromination route offers a straightforward approach from a readily available starting material, while the Sandmeyer reaction provides an alternative pathway, often with high yields and regioselectivity. The subsequent conversion to the hydrochloride salt enhances the compound's stability and handling properties.

Data Presentation

The following tables summarize the quantitative data associated with the described synthetic routes for 4-Bromo-3-methylpyridine.

Table 1: Synthesis of 4-Bromo-3-methylpyridine via Direct Bromination

ParameterValueReference
Starting Material3-methylpyridineInferred
Brominating AgentBromine[2]
Catalyst/ReagentAluminum chloride, Potassium bromide[2]
Temperature120 °C[2]
Reaction Time26 hours[2]
Yield57%[2]
Purity99.9% (after chromatography)[2]

Table 2: Synthesis of 4-Bromo-3-methylpyridine via Sandmeyer Reaction

ParameterValueReference
Starting Material3-methyl-4-aminopyridineInferred
Reagents48% HBr, Bromine, Sodium nitrite[3]
Temperature-5 °C to 20 °C[3]
Reaction Time~2-3 hours[3]
Yieldup to 95%[3]
PurityNot specified[3]

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and experimental workflows described in this guide.

Synthesis_Pathways cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Sandmeyer Reaction cluster_2 Final Step: Hydrochloride Salt Formation 3-methylpyridine 3-methylpyridine 4-bromo-3-methylpyridine 4-bromo-3-methylpyridine 3-methylpyridine->4-bromo-3-methylpyridine Br2, AlCl3, KBr 120 °C, 26h 3-methyl-4-aminopyridine 3-methyl-4-aminopyridine Diazonium Salt Diazonium Salt Intermediate 3-methyl-4-aminopyridine->Diazonium Salt NaNO2, HBr -5 °C 4-bromo-3-methylpyridine_sandmeyer 4-bromo-3-methylpyridine Diazonium Salt->4-bromo-3-methylpyridine_sandmeyer CuBr (catalyst) 4-bromo-3-methylpyridine_final 4-bromo-3-methylpyridine 4-bromo-3-methylpyridine_hcl 4-bromo-3-methylpyridine HCl 4-bromo-3-methylpyridine_final->4-bromo-3-methylpyridine_hcl HCl in ether

Caption: Synthetic pathways to this compound.

Experimental_Workflow_Sandmeyer start Start dissolve Dissolve 3-methyl-4-aminopyridine in 48% HBr start->dissolve cool_diazotization Cool to -5 °C dissolve->cool_diazotization add_nitrite Slowly add NaNO2 solution cool_diazotization->add_nitrite stir_diazotization Stir for 30 min at 0 °C add_nitrite->stir_diazotization add_cu_br Add to CuBr solution (optional, catalytic) stir_diazotization->add_cu_br warm Warm to room temperature add_cu_br->warm neutralize Neutralize with NaOH to pH 9 warm->neutralize extract Extract with ethyl acetate neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify (e.g., chromatography) dry_concentrate->purify end End purify->end

Caption: Experimental workflow for the Sandmeyer reaction.

Experimental Protocols

Route 1: Direct Bromination of 3-methylpyridine

This method involves the direct electrophilic bromination of 3-methylpyridine at an elevated temperature using a Lewis acid catalyst.

Materials:

  • 3-methylpyridine

  • Aluminum chloride (AlCl₃)

  • Potassium bromide (KBr)

  • Bromine (Br₂)

  • Dichloromethane

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Under a nitrogen atmosphere, slowly add 0.054 mol of 3-methylpyridine to a mixture of 0.07 mol of aluminum chloride and 0.01 mol of potassium bromide with stirring at room temperature.[2]

  • Stir the resulting mixture for 1 hour at room temperature.[2]

  • Heat the reaction mixture to 120 °C.[2]

  • Slowly add 0.07 mol of bromine dropwise over approximately 1 hour.[2]

  • Continue heating and stirring at 120 °C for 26 hours.[2]

  • Cool the reaction mixture to room temperature and carefully pour it into crushed ice with stirring.[2]

  • Adjust the pH to neutral with a sodium hydroxide solution.[2]

  • Extract the aqueous layer with dichloromethane.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent by distillation.

  • Purify the resulting crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (6:1) as the eluent to yield 4-bromo-3-methylpyridine.[2]

Route 2: Sandmeyer Reaction of 3-methyl-4-aminopyridine

This route involves the diazotization of 3-methyl-4-aminopyridine followed by a copper-catalyzed (or uncatalyzed) displacement of the diazonium group with a bromide ion.

Materials:

  • 3-methyl-4-aminopyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂) (optional, can be used as the bromide source)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve 3-methyl-4-aminopyridine (0.1 mol) in 48% hydrobromic acid (0.4 mol).[3]

  • Cool the mixture to -5 °C using an ice-salt bath.[3]

  • Slowly add bromine (0.3 mol) dropwise over 30-35 minutes, maintaining the temperature below 0 °C.[3]

  • Prepare a 40% aqueous solution of sodium nitrite.

  • Slowly add the sodium nitrite solution dropwise to the reaction mixture over 1-1.1 hours, ensuring the temperature remains below 0 °C.[3]

  • After the addition is complete, continue to stir the mixture at 0 °C for an additional 30 minutes.[3]

  • Slowly add a 50% sodium hydroxide solution to adjust the pH of the solution to 9, while keeping the temperature below 20 °C.[3]

  • Extract the reaction mixture with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-bromo-3-methylpyridine.[3]

Final Step: Formation of this compound

This protocol describes the conversion of the free base of 4-bromo-3-methylpyridine to its hydrochloride salt.

Materials:

  • 4-bromo-3-methylpyridine (purified)

  • Anhydrous diethyl ether (or other suitable non-polar solvent)

  • Hydrochloric acid solution (e.g., 2M HCl in diethyl ether or gaseous HCl)

Procedure:

  • Dissolve the purified 4-bromo-3-methylpyridine in a minimal amount of anhydrous diethyl ether.

  • While stirring, slowly add a solution of hydrochloric acid in diethyl ether (1.1 equivalents) dropwise. Alternatively, bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate as a white to off-white solid.

  • Continue stirring for a short period to ensure complete precipitation.

  • Collect the solid by filtration.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting this compound under vacuum.

Conclusion

This guide provides detailed and actionable protocols for the synthesis of this compound. Both the direct bromination and the Sandmeyer reaction routes are viable methods, with the choice depending on the availability of starting materials, desired yield, and scalability. The provided quantitative data and experimental workflows are intended to support researchers in making informed decisions for their synthetic endeavors. Careful adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this important chemical intermediate.

References

The Versatile Role of 4-Bromo-3-methylpyridine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine hydrochloride is a pivotal heterocyclic building block in the landscape of organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structural features, namely the reactive bromine atom at the 4-position and the methyl group at the 3-position of the pyridine ring, render it a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth analysis of the mechanism of action of 4-Bromo-3-methylpyridine in three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. Detailed experimental protocols for analogous substrates, quantitative data, and mechanistic pathways are presented to serve as a comprehensive resource for researchers in organic chemistry and drug discovery.

Introduction: The Chemical Reactivity of 4-Bromo-3-methylpyridine

4-Bromo-3-methylpyridine, in its hydrochloride salt form, is a stable, easy-to-handle solid. The core of its reactivity lies in the carbon-bromine bond at the 4-position of the pyridine ring. The bromine atom serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.

The hydrochloride salt form necessitates the use of a base in the reaction mixture to generate the free base, 4-Bromo-3-methylpyridine, in situ. The lone pair of electrons on the pyridine nitrogen can coordinate to the metal catalyst, which can sometimes influence the reaction kinetics. The methyl group at the 3-position can exert steric and electronic effects on the reactivity of the molecule.

This guide will focus on the three most common and powerful cross-coupling reactions where this compound is a valuable synthon.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are indispensable tools in medicinal chemistry. The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira reactions) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and reductive elimination.

Suzuki-Miyaura Coupling: Formation of C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For 4-Bromo-3-methylpyridine, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Mechanism of Action:

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of 4-Bromo-3-methylpyridine to a palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst.

Suzuki_Miyaura_Mechanism cluster_0 pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_trans_complex [Ar-Pd(II)L₂(Ar')] pd_complex->pd_trans_complex Ar'-B(OR)₂⁻ transmetalation Transmetalation boronic_acid Ar'-B(OR)₂ + Base pd_trans_complex->pd0 Product (Ar-Ar') product Ar-Ar' pd_trans_complex->product reductive_elimination Reductive Elimination reactant 4-Bromo-3-methylpyridine (Ar-Br)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Quantitative Data for Suzuki Coupling of an Analogous Bromopyridine:

Coupling Partner (Ar-B(OH)₂)ProductYield (%)
Phenylboronic acid4-Methyl-2-phenylpyridine81
4-Methoxyphenylboronic acid4-Methyl-2-(4-methoxyphenyl)pyridine92
4-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine85
3-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine73

Experimental Protocol (General for Bromopyridines):

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine with an arylboronic acid.[1]

  • Reaction Setup: To an oven-dried Schlenk flask, add the bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with stirring and monitor by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Workflow start Combine Reactants: - Bromopyridine - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Work-up: - Cool - Dilute - Wash monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Formation of C(sp)-C(sp²) Bonds

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structures in materials science and medicinal chemistry.

Mechanism of Action:

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans_complex [Ar-Pd(II)L₂(C≡CR)] pd_complex->pd_trans_complex Transmetalation pd_trans_complex->pd0 Reductive Elimination (Ar-C≡CR) cu_halide Cu(I)X cu_alkyne [Cu(I)-alkyne complex] cu_halide->cu_alkyne cu_acetylide Cu(I)-C≡CR cu_alkyne->cu_acetylide Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡CR alkyne->cu_alkyne base Base

Caption: Catalytic cycles of the Sonogashira coupling.

Quantitative Data for Sonogashira Coupling of an Analogous Bromopyridine:

The following table presents data for the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, providing insights into the expected yields and substrate scope.[2]

Bromopyridine SubstrateAlkyne SubstrateProductYield (%)
2-Amino-3-bromopyridinePhenylacetylene2-Amino-3-(phenylethynyl)pyridine96
2-Amino-3-bromopyridine4-Methylphenylacetylene2-Amino-3-((4-methylphenyl)ethynyl)pyridine94
2-Amino-3-bromo-5-methylpyridinePhenylacetylene2-Amino-5-methyl-3-(phenylethynyl)pyridine92
2-Amino-3-bromo-5-methylpyridine1-Heptyne2-Amino-3-(hept-1-yn-1-yl)-5-methylpyridine85

Experimental Protocol (General for Bromopyridines):

A general procedure for the Sonogashira coupling of a bromopyridine is as follows.[2]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the bromopyridine (0.5 mmol), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%).

  • Solvent and Reagents: Add an anhydrous solvent (e.g., DMF, 2.0 mL) and stir for 30 minutes. Then, add the terminal alkyne (0.6 mmol) and a base (e.g., Et₃N, 1.0 mL).

  • Reaction: Heat the mixture to 100 °C and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Mechanism of Action:

The catalytic cycle for the Buchwald-Hartwig amination starts with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by a base forms a palladium amido complex, which undergoes reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Mechanism cluster_0 pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)L₂(Br)] pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amido_complex [Ar-Pd(II)L₂(NR₂)] pd_complex->pd_amido_complex R₂NH, Base amine_coordination Amine Coordination & Deprotonation amine R₂NH + Base pd_amido_complex->pd0 Product (Ar-NR₂) product Ar-NR₂ pd_amido_complex->product reductive_elimination Reductive Elimination reactant 4-Bromo-3-methylpyridine (Ar-Br)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination of an Analogous Bromopyridine:

The following table details the reaction of various amines with 4-bromotoluene, a substrate with similar electronic properties to 4-Bromo-3-methylpyridine, providing an indication of expected yields.

AmineProductYield (%)
MorpholineN-(4-methylphenyl)morpholine98
N-Boc-piperazineN-(4-methylphenyl)-N'-Boc-piperazine96
N,N,N'-trimethyl-1,2-diaminoethaneN-(4-methylphenyl)-N,N',N'-trimethyl-1,2-diaminoethane85

Experimental Protocol (General for Bromopyridines):

The following is a detailed protocol for the Buchwald-Hartwig amination of 2-bromo-6-methylpyridine, which can be adapted for this compound.[3]

  • Reagents: (+/-)-trans-1,2-diaminocyclohexane (8.8 mmol), 2-bromo-6-methylpyridine (18 mmol), (±)-BINAP (0.35 mmol), [Pd₂(dba)₃] (0.18 mmol), and NaOBut (25 mmol).

  • Reaction Setup: Charge a large Schlenk vessel with all solid reagents under an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (50 mL).

  • Reaction: Heat the resulting deep red/brown mixture to 80 °C for 4 hours with stirring.

  • Work-up: Cool the reaction to room temperature and add diethyl ether (50 mL). Wash the resulting yellow mixture with brine (2 x 30 mL).

  • Purification: Dry the organic layer over MgSO₄, remove the solvent under reduced pressure, and recrystallize the yellow product from pentane/diethyl ether (yield: 60%).

Role in the Synthesis of Bioactive Molecules

This compound is a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its ability to undergo diverse cross-coupling reactions allows for the construction of complex molecular scaffolds found in many pharmaceuticals.

A significant application of this building block is in the synthesis of kinase inhibitors .[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many small-molecule kinase inhibitors feature a substituted pyridine core, which serves to orient other functional groups for optimal binding within the ATP-binding pocket of the target kinase.

For instance, derivatives of 4-Bromo-3-methylpyridine can be elaborated into compounds that target specific signaling pathways, such as the Anaplastic Lymphoma Kinase (ALK) signaling cascade, which is a key driver in certain types of cancer.[5]

While this compound itself is not known to possess significant biological activity, its role as a versatile precursor makes it an invaluable tool for drug discovery and development professionals.

Kinase_Inhibitor_Synthesis start 4-Bromo-3-methylpyridine Hydrochloride coupling Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Buchwald-Hartwig) start->coupling intermediate Substituted Pyridine Intermediate coupling->intermediate elaboration Further Synthetic Elaboration intermediate->elaboration kinase_inhibitor Kinase Inhibitor (e.g., ALK inhibitor) elaboration->kinase_inhibitor signaling_pathway Inhibition of Signaling Pathway kinase_inhibitor->signaling_pathway therapeutic_effect Therapeutic Effect (e.g., Anti-cancer) signaling_pathway->therapeutic_effect

Caption: Role of 4-Bromo-3-methylpyridine in kinase inhibitor synthesis.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a reliable and versatile platform for the construction of complex molecules. Its utility is most profoundly demonstrated in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These transformations provide efficient routes to a diverse array of substituted pyridines, which are key intermediates in the synthesis of pharmaceuticals, particularly kinase inhibitors, and advanced agrochemicals. This guide has provided a detailed overview of the mechanisms of action, along with representative quantitative data and experimental protocols, to empower researchers to effectively utilize this valuable building block in their synthetic endeavors. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel bioactive compounds and innovative chemical entities.

References

An In-Depth Technical Guide to 4-Bromo-3-methylpyridine Hydrochloride: Synthesis, Properties, and Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine hydrochloride is a key heterocyclic building block in organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its strategic placement of a bromine atom and a methyl group on the pyridine ring offers versatile reactivity for constructing complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known applications of this compound, with a focus on its role as a crucial intermediate in the drug discovery pipeline. Detailed experimental protocols and tabulated data are presented to support researchers in its practical application.

Introduction and Historical Context

While the precise date and discoverer of this compound are not well-documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry. Pyridine, first isolated from coal tar in the 19th century, and its derivatives have become foundational scaffolds in medicinal chemistry due to their presence in numerous natural products and their ability to modulate biological activity. The functionalization of the pyridine ring with halogens and alkyl groups, such as in 4-Bromo-3-methylpyridine, was a logical progression to create diverse chemical intermediates for drug development and other applications. This compound is primarily recognized for its utility as a precursor in the synthesis of more complex molecules, particularly in the areas of neurological and anti-inflammatory drug research.[1][2][3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is provided below. This data is essential for its identification, handling, and use in chemical reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₇BrClN[4][5]
Molecular Weight 208.48 g/mol [4][5]
CAS Number 40899-37-4[4][5]
Appearance White to light yellow solid/powder[2]
Boiling Point (of free base) 250°C at 760 mmHg[6]
Flash Point (of free base) 105°C[6]
Purity ≥95% - 98% (typical)[5][7]
Synonyms 4-Bromo-3-picoline hydrochloride, 3-Methyl-4-bromopyridine hydrochloride[4]

Table 2: Spectroscopic Data of 4-Bromo-3-methylpyridine and its Hydrochloride Salt (Predicted and Experimental)

Data TypeDescription
¹H NMR Data for the free base, 3-Bromo-4-methylpyridine, is available. The spectrum for the hydrochloride salt would show characteristic shifts due to the protonation of the pyridine nitrogen.
¹³C NMR Spectroscopic data for related pyridine derivatives is available and can be used for comparative analysis.
Mass Spectrometry The parent compound, 4-Bromo-3-methylpyridine, has a computed monoisotopic mass of 170.96836 Da.
Infrared (IR) Spectroscopy IR spectra for related brominated pyridine compounds are available in spectral databases.

Note: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not consistently available in public databases. Researchers should perform their own analytical characterization for confirmation.

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process: the synthesis of the free base, 4-Bromo-3-methylpyridine, followed by its conversion to the hydrochloride salt. Several methods for the synthesis of the free base have been reported.

Synthesis of 4-Bromo-3-methylpyridine (Free Base)

A common method for the synthesis of the free base involves the bromination of 3-methylpyridine. The following is a representative experimental protocol based on literature procedures.

Experimental Protocol: Bromination of 3-Methylpyridine

  • Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

  • Reaction: The flask is charged with 3-methylpyridine. The reaction is carried out under an inert atmosphere.

  • Bromination: A solution of bromine in a suitable solvent is added dropwise to the reaction mixture at a controlled temperature.

  • Work-up: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is cooled and carefully quenched. The pH is adjusted, and the product is extracted with an organic solvent.

  • Purification: The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as distillation or column chromatography, to yield pure 4-Bromo-3-methylpyridine.

Formation of this compound

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Experimental Protocol: Hydrochloride Salt Formation

  • Dissolution: The purified 4-Bromo-3-methylpyridine is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether, isopropanol).

  • Acidification: A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise to the stirred solution of the free base.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be cooled to enhance precipitation.

  • Isolation: The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield this compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1][2][3] Its utility stems from the reactivity of the bromine atom, which can be readily displaced or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

While it is widely cited as an intermediate for neurological and anti-inflammatory drugs, specific examples of marketed drugs synthesized directly from this compound are not prominently featured in publicly accessible scientific literature. However, its structural motif is relevant to the synthesis of compounds targeting various biological pathways.

To illustrate a potential application, we can consider the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core, and the pyridine scaffold is common. The synthesis of such an inhibitor could involve a Suzuki coupling reaction, a powerful method for forming C-C bonds.

Hypothetical Experimental Workflow: Synthesis of a Kinase Inhibitor Precursor

The following workflow illustrates how 4-Bromo-3-methylpyridine could be used in the synthesis of a more complex molecule.

G cluster_synthesis Synthesis of Kinase Inhibitor Precursor A 4-Bromo-3-methylpyridine C Suzuki Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D Kinase Inhibitor Precursor C->D

Caption: Synthetic workflow for a kinase inhibitor precursor.

Potential Signaling Pathway Involvement

Given its application in the synthesis of anti-inflammatory and neurological drug candidates, molecules derived from this compound could potentially modulate key signaling pathways implicated in these disease areas. For example, in inflammation, pathways involving cytokines and their receptors are often targeted.

The diagram below illustrates a simplified, hypothetical signaling pathway that a drug derived from this intermediate might inhibit.

G cluster_pathway Hypothetical Drug Target Signaling Pathway cytokine Cytokine receptor Cell Surface Receptor cytokine->receptor Binds jak JAK Kinase receptor->jak Activates stat STAT Protein jak->stat Phosphorylates nucleus Nucleus stat->nucleus Translocates to gene_expression Gene Expression (Inflammatory Response) nucleus->gene_expression Regulates drug Drug Molecule (Derived from Intermediate) drug->jak Inhibits

Caption: Simplified JAK-STAT signaling pathway.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed, in contact with skin, or if inhaled.[4] It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal and agricultural chemistry. While its specific historical origins are not extensively documented, its utility as a synthetic intermediate is well-established. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a resource for researchers and developers in the chemical and pharmaceutical industries. Further research into its incorporation into novel therapeutic agents is warranted to fully explore its potential.

References

The Versatility of 4-Bromo-3-methylpyridine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules. Its unique structural features, including a reactive bromine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, provide medicinal chemists with a valuable tool for accessing novel chemical space and developing targeted therapeutics. This technical guide provides an in-depth overview of the potential applications of this compound in drug discovery, complete with experimental protocols, quantitative biological data, and visualizations of key chemical transformations and biological pathways.

Core Applications in Drug Discovery

The strategic placement of the bromine atom makes this compound an ideal substrate for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. This has led to its utilization in the synthesis of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurological disorders.

Kinase Inhibitors

The pyridine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of 4-Bromo-3-methylpyridine can be elaborated to target various kinases implicated in cancer and inflammatory diseases. For instance, the general synthetic strategy often involves a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 4-position, a key interaction domain for many kinase ATP-binding sites.

Table 1: Representative Kinase Inhibitory Activity of Pyridine Derivatives

Compound ClassTarget KinaseIC50 (nM)Reference
Pyrido[d]pyrimidinesEGFR0.008 - 0.13[1]
Bromo-pyrimidine AnalogsBcr-AblPotent Inhibition[2][3]
Isoxazolo[3,4-b]pyridinesFLT3123 - 256
Antibacterial and Enzyme Inhibitors

Recent studies have demonstrated the utility of 4-Bromo-3-methylpyridine derivatives in the development of novel antibacterial agents and enzyme inhibitors. A notable example is the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which have shown promising activity against extensively drug-resistant (XDR) Salmonella Typhi and as alkaline phosphatase inhibitors.[4]

Table 2: Antibacterial and Alkaline Phosphatase Inhibitory Activity

CompoundTargetMIC (µg/mL)IC50 (µM)Reference
Pyrazine Carboxamide Derivative 5dXDR S. Typhi6.25-[4]
Pyrazine Carboxamide Derivative 5dAlkaline Phosphatase-1.469 ± 0.02[4]
Agents for Neurodegenerative Diseases

The pyridine scaffold is also prevalent in compounds designed to target central nervous system (CNS) disorders. While direct synthesis from this compound is an area of ongoing research, its derivatives are being explored as potential amyloid imaging agents for Alzheimer's disease.

Key Synthetic Methodologies

The reactivity of the C-Br bond in this compound is central to its utility. Palladium-catalyzed cross-coupling reactions are the most common methods for its elaboration.

Experimental Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid, a common step in the synthesis of kinase inhibitors.

Materials:

  • This compound derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a dried Schlenk tube, add the 4-bromo-3-methylpyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane and water mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Add water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of an aryl bromide, a key transformation for introducing nitrogen-containing substituents.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, add Pd(OAc)₂, XPhos, and NaOtBu to an oven-dried reaction vial.

  • Add the 4-bromo-3-methylpyridine and the amine.

  • Add anhydrous toluene and seal the vial.

  • Remove the vial from the glovebox and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing Chemical Transformations and Biological Pathways

Synthetic Workflow for Pyrazine Carboxamide Derivatives

G cluster_0 Amide Formation cluster_1 Suzuki Coupling Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid Amide_Product N-(4-bromo-3-methylphenyl) pyrazine-2-carboxamide Pyrazine-2-carboxylic acid->Amide_Product DCC, DMAP 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline 4-Bromo-3-methylaniline->Amide_Product Final_Product Arylated Pyrazine Carboxamide Derivatives Amide_Product->Final_Product Pd(PPh3)4, K3PO4 Arylboronic acid Arylboronic acid Arylboronic acid->Final_Product

Caption: Synthetic workflow for N-aryl pyrazine carboxamides.

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

G ALK_Inhibitor ALK Inhibitor (e.g., Pyridine Derivative) ALK ALK Receptor Tyrosine Kinase ALK_Inhibitor->ALK P P ALK->P STAT3 STAT3 P->STAT3 PI3K PI3K P->PI3K RAS RAS P->RAS P_STAT3 p-STAT3 STAT3->P_STAT3 Proliferation Cell Proliferation & Survival P_STAT3->Proliferation AKT AKT PI3K->AKT P_AKT p-AKT AKT->P_AKT P_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK P_ERK p-ERK ERK->P_ERK P_ERK->Proliferation

References

Methodological & Application

Application Notes and Protocol: Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1] This reaction is of significant importance in the pharmaceutical industry for the development of new drug candidates, as the pyridine motif is a common core in many biologically active molecules.[2] The coupling of 4-bromo-3-methylpyridine hydrochloride presents a unique challenge due to the presence of the hydrochloride salt, which necessitates careful consideration of the base used, and the inherent ability of the pyridine nitrogen to coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[3] These application notes provide a detailed protocol for the successful Suzuki-Miyaura coupling of this compound with various boronic acids.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to consist of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (4-bromo-3-methylpyridine) to form a Pd(II) intermediate.[4]

  • Transmetalation: In the presence of a base, the organoboron compound (boronic acid or ester) transfers its organic group to the palladium center, forming a new Pd(II) complex. The base is crucial for activating the boronic acid to facilitate this step.[5]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)-Ar'(L_n) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (4-Bromo-3-methylpyridine) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)₂ + Base Ar_prime_BOH2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (3.0 - 4.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF/ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Experimental_Workflow cluster_workflow Experimental Workflow A 1. Reaction Setup (Reactants, Catalyst, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Degassed Solvents) B->C D 4. Reaction (Heating and Stirring) C->D E 5. Work-up (Extraction with EtOAc/Water) D->E F 6. Washing & Drying (Brine wash, Dry over Na₂SO₄) E->F G 7. Concentration (Rotary Evaporation) F->G H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific combination of catalyst, base, and solvent. The following table summarizes various reported conditions for the coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-2260-90[6]
3-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2-3)1,4-Dioxane/H₂O85-9515Not specified[3]
2-Bromo-3-picolineArylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O80Not specified82[2]
Aryl/Heteroaryl Bromides2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand 1 (4.5)K₃PO₄ (3)Dioxane1001270-82[7]
2,3,5-trichloropyridineArylboronic acidsPd(OAc)₂K₂CO₃AqueousNot specifiedNot specifiedHigh

Notes on Optimization:

  • Base Selection: Due to the hydrochloride salt, a stronger base like K₃PO₄ or Cs₂CO₃ is often preferred over K₂CO₃. At least three equivalents of base are recommended to neutralize the hydrochloride and facilitate the catalytic cycle.

  • Catalyst and Ligand: While Pd(PPh₃)₄ is a common choice, other catalysts like PdCl₂(dppf) or catalyst systems with specialized ligands may offer improved yields, especially for challenging substrates.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically used to dissolve both the organic and inorganic reagents.[6][8]

  • Degassing: Thoroughly degassing the solvent is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

The Suzuki-Miyaura coupling of this compound is a feasible and valuable transformation for the synthesis of novel 3-methyl-4-arylpyridines. Careful selection of the base, catalyst, and solvent system is crucial for achieving high yields. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this reaction in their synthetic endeavors, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This transformation is of paramount importance in medicinal chemistry and drug development, as the arylamine moiety is a key structural component in a vast number of pharmaceuticals. The reaction allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines under relatively mild conditions, offering significant advantages over traditional methods such as the Ullmann condensation or nucleophilic aromatic substitution.

This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 4-Bromo-3-methylpyridine hydrochloride, a valuable building block in the synthesis of various biologically active compounds. The presence of the pyridine nitrogen and the hydrochloride salt form of the substrate present unique considerations for reaction optimization, which will be addressed herein.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 4-Bromo-3-methylpyridine to form a Pd(II) complex.

  • Base Neutralization of Hydrochloride: A sufficient amount of base is required to neutralize the hydrochloride salt of the starting material, liberating the free base of 4-Bromo-3-methylpyridine.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium-amido intermediate.

  • Reductive Elimination: The desired N-arylpyridine product is formed through reductive elimination from the palladium center, which also regenerates the active Pd(0) catalyst to continue the cycle.

The judicious selection of the palladium source, ligand, base, and solvent is critical for achieving high reaction efficiency and yield, particularly with an electron-deficient heteroaryl halide like 4-Bromo-3-methylpyridine.

Key Reaction Components

  • Palladium Precatalyst: A variety of palladium sources can be utilized, including Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts (e.g., XPhos Pd G3, RuPhos Pd G2). The choice of precatalyst can influence reaction rates and efficiency.

  • Phosphine Ligand: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, SPhos, and DavePhos are often effective for the amination of electron-deficient aryl halides. For some applications, bidentate ligands like BINAP or Xantphos can also be employed.

  • Base: A strong, non-nucleophilic base is required to both neutralize the hydrochloride salt and deprotonate the amine. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The stoichiometry of the base is critical and must be sufficient to neutralize the HCl salt and facilitate the catalytic cycle. Generally, at least 2.2-2.5 equivalents of base are required.

  • Solvent: Anhydrous, aprotic solvents are typically used to prevent quenching of the strong base and interference with the catalytic cycle. Common choices include toluene, dioxane, and tetrahydrofuran (THF).

Data Presentation: A Comparative Overview of Reaction Conditions

The following tables summarize representative conditions for the Buchwald-Hartwig amination of 4-bromo-3-methylpyridine and analogous bromopyridines with various classes of amines. These data, compiled from literature sources on similar substrates, provide a strong predictive foundation for optimizing the reaction of this compound.

Table 1: Amination with Anilines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2.5)Toluene11018Good
24-MethoxyanilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (2.4)Dioxane10012High
33,5-DimethoxyanilinePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2.5)Toluene10024Moderate

Table 2: Amination with Cyclic Secondary Amines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)DavePhos (4)NaOtBu (2.4)Toluene806High
2PiperidinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2.5)Dioxane10012High
3PyrrolidinePd(OAc)₂ (2)JohnPhos (4)LHMDS (2.5)THF6518Good

Table 3: Amination with Primary Alkylamines

EntryAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1n-ButylaminePd₂(dba)₃ (2)BrettPhos (4)NaOtBu (2.4)Toluene10012Good
2CyclohexylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.5)Dioxane11024Moderate
3BenzylaminePd₂(dba)₃ (1.5)XPhos (3.6)Cs₂CO₃ (2.5)Toluene10018High

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Anhydrous solvents and reagents are essential for optimal results.

  • The choice of ligand is critical and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands like XPhos or RuPhos are often effective. For secondary amines, ligands such as DavePhos or JohnPhos can be suitable.

  • Given that the starting material is a hydrochloride salt, a sufficient excess of base (typically 2.2-2.5 equivalents) is crucial to ensure both neutralization of the salt and facilitation of the catalytic cycle.

Protocol 1: General Procedure for the Amination of this compound with an Aniline

This protocol is a general starting point and may require optimization for specific anilines.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.1-1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.4 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the aniline derivative, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for the Amination of this compound with a Cyclic Secondary Amine

This protocol is a general starting point and may require optimization for specific cyclic secondary amines.

Materials:

  • This compound (1.0 equiv)

  • Cyclic secondary amine (e.g., morpholine, piperidine) (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • DavePhos (4 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 equiv)

  • Anhydrous dioxane

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, the chosen carbonate base, Pd(OAc)₂, and DavePhos.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous dioxane via syringe, followed by the cyclic secondary amine.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for the Amination of this compound with a Primary Alkylamine

This protocol is a general starting point and may require optimization for specific primary alkylamines.

Materials:

  • This compound (1.0 equiv)

  • Primary alkylamine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (1 M in THF) (2.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound and the RuPhos Pd G3 precatalyst.

  • Evacuate and backfill the Schlenk tube with an inert gas (repeat this cycle three times).

  • Add anhydrous THF via syringe.

  • Add the primary alkylamine to the reaction mixture.

  • Slowly add the LHMDS solution at room temperature.

  • Heat the reaction mixture to 65-70 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_products cluster_reactants Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NHR'R''(L) Amine Coordination (HNR'R'') Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination Product Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Product ArX 4-Bromo-3-methylpyridine (after neutralization) Amine HNR'R'' Base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add 4-Bromo-3-methylpyridine HCl, Amine, Base, Pd-catalyst, Ligand setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat and Stir add_solvent->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Logical_Relationship cluster_substrate Substrate Considerations cluster_conditions Reaction Condition Implications Substrate 4-Bromo-3-methylpyridine HCl PyridineRing Electron-deficient Pyridine Ring Substrate->PyridineRing HCl_Salt Hydrochloride Salt Substrate->HCl_Salt Ligand Bulky, Electron-rich Ligand (e.g., XPhos, RuPhos) PyridineRing->Ligand Requires Base Strong Base in Excess (>2.2 equiv, e.g., NaOtBu) HCl_Salt->Base Necessitates

Caption: Key substrate features and their impact on reaction conditions.

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of complex molecules, including substituted pyridines which are prevalent scaffolds in pharmaceuticals.[1][4]

This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of 4-Bromo-3-methylpyridine hydrochloride with various terminal alkynes. The hydrochloride salt form of the starting material requires special consideration, as the amine base used in the reaction will be consumed in an initial acid-base neutralization. Therefore, at least one additional equivalent of base is necessary to ensure the catalytic cycle proceeds efficiently. The protocols and conditions outlined below are based on established procedures for similar bromopyridine substrates and serve as a robust starting point for reaction optimization.[4][5][6]

Reaction Principle

The Sonogashira coupling is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2][3][7] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: The cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) complex.

  • Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, facilitated by the amine base, to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting palladium-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product (an arylalkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Some modern variations of the reaction proceed without a copper co-catalyst, which can be advantageous for preventing the homocoupling of the alkyne (Glaser coupling) and simplifying purification.[3][9]

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)(L)₂-Br pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)(L)₂-C≡CR pd_ox->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR pd_trans->product Reductive Elimination cu_halide Cu(I)Br pd_trans->cu_halide cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Base (Amine) cu_acetylide->pd_trans alkyne H-C≡CR aryl_halide 4-Bromo-3-methylpyridine (Ar-Br) aryl_halide->pd_ox

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the Sonogashira coupling of various bromopyridine derivatives, providing a basis for optimizing the reaction for this compound.

EntryAryl HalideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (solvent)DMF100396
22-Bromo-4-methylpyridinePhenylacetylenePdCl₂(PPh₃)₂ (N/A)CuI (N/A)Et₃N / i-Pr₂NH (N/A)THF/DMFRT - 9012-16N/A
36-Bromo-3-fluoro-2-cyanopyridine4-EthylphenylacetylenePd(PPh₃)₄ (15)CuI (30)Et₃N (co-solvent)THFRT1691
4Aryl Bromide (General)Terminal AlkynePd(PPh₃)₂Cl₂ (5)CuI (2.5)i-Pr₂NH (7.0)THFRT389
5Aryl Bromide (Copper-Free)PhenylacetyleneP2 Catalyst (2.5)NoneTMP (2.0)DMSORT2-465-92

Abbreviations: N/A - Not Available in the cited source; RT - Room Temperature; DMF - N,N-Dimethylformamide; THF - Tetrahydrofuran; i-Pr₂NH - Diisopropylamine; Et₃N - Triethylamine; P2 Catalyst - [DTBNpP]Pd(crotyl)Cl; TMP - 2,2,6,6-Tetramethylpiperidine; DMSO - Dimethyl sulfoxide.[4][5][6][8][10]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 3-4 eq)

    • Note: An excess of base is crucial. At least 1.0 eq is required to neutralize the hydrochloride salt, and an additional 2-3 eq is needed to facilitate the catalytic cycle.

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Saturated aqueous ammonium chloride (for work-up)

  • Brine (for work-up)

  • Anhydrous sodium or magnesium sulfate (for drying)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or round-bottom flask equipped with a reflux condenser and septum

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas line (manifold or balloon)

  • Syringes and needles for liquid transfers

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (5 mol%).[11]

    • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add the anhydrous, degassed solvent (e.g., THF) via syringe.

    • Add the amine base (e.g., Et₃N, 3.5 eq) via syringe, ensuring vigorous stirring.

    • Finally, add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-100 °C), depending on the reactivity of the substrates.[9][11] For aryl bromides, heating is often required.[1]

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with additional solvent.[8]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, water, and brine.[8]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.[6]

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a 1. Add Solids to Schlenk Flask (Ar-Br·HCl, Pd cat., CuI) b 2. Purge with Inert Gas (Ar/N₂) a->b c 3. Add Solvent, Base, and Alkyne b->c d 4. Stir at RT or Heat (e.g., 60-100 °C) c->d e 5. Monitor Progress (TLC / LC-MS) d->e f 6. Cool and Dilute with Organic Solvent e->f g 7. Filter through Celite® f->g h 8. Aqueous Washes (NH₄Cl, H₂O, Brine) g->h i 9. Dry, Concentrate, and Purify (Chromatography) h->i j Final Product i->j

Caption: A typical experimental workflow for Sonogashira coupling.

Optimization and Troubleshooting

Successful Sonogashira coupling depends on the careful selection of several parameters. If issues such as low yield, slow reaction, or formation of byproducts (e.g., Glaser homocoupling) arise, consider the following optimization strategies.

Optimization_Parameters Key Optimization Parameters center Sonogashira Coupling Efficiency catalyst Catalyst System (Pd Source & Ligand) center->catalyst base Base (Type & Stoichiometry) center->base solvent Solvent (Polarity & BP) center->solvent temp Temperature (RT vs. Heat) center->temp copper Copper Co-catalyst (Presence vs. Absence) center->copper

Caption: Interrelated parameters for reaction optimization.
  • Catalyst and Ligand: While standard catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, more electron-rich and bulky phosphine ligands (e.g., XPhos) can improve efficiency, especially for less reactive bromides.[3][9]

  • Base: The choice of base is critical. Organic amines like Et₃N and i-Pr₂NH are standard. For challenging substrates, stronger inorganic bases such as K₃PO₄ or Cs₂CO₃ might be more effective, although their solubility can be a factor.[5] Remember to use an excess for the hydrochloride salt.

  • Solvent: The solvent can influence catalyst solubility and reaction rate. DMF is a common choice for higher temperatures, while THF is suitable for reactions at or near room temperature.[4][8]

  • Temperature: Aryl bromides are less reactive than aryl iodides and typically require heating to achieve reasonable reaction rates.[1][3] Optimization between 50-100 °C is a good starting point.[9]

  • Copper-Free Conditions: If alkyne homocoupling is a significant side reaction, switching to a copper-free protocol can be beneficial.[9] This often requires a more active palladium/ligand system.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Bromo-3-methylpyridine hydrochloride as a versatile building block in the synthesis of pharmaceutical intermediates. This key starting material is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. The protocols detailed below focus on three of the most powerful and widely used transformations in modern medicinal chemistry: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Introduction

This compound is a valuable heterocyclic intermediate in the development of novel therapeutics and agrochemicals.[1] Its structure, featuring a reactive bromine atom at the 4-position of the pyridine ring, makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions.[2] These reactions are fundamental to modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from simpler, readily available fragments. The pyridine motif itself is a common feature in many biologically active compounds.

This document offers detailed experimental protocols for key reactions, quantitative data to guide reaction optimization, and graphical representations of experimental workflows to facilitate practical implementation in a research and development setting.

Key Synthetic Applications

The bromine atom in 4-Bromo-3-methylpyridine serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, leading to the synthesis of diverse libraries of compounds for biological screening.

Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds, typically boronic acids or their esters.[3] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[4]

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of bromopyridine derivatives with various arylboronic acids. While specific data for 4-Bromo-3-methylpyridine is limited in readily available literature, the data for structurally similar compounds provides a strong basis for reaction design.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012~85-95Adapted from[5]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O902485[6]
33-Thienylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃1,4-Dioxane/H₂O80-12012~73Adapted from[5]
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O902475[6]

This protocol is adapted from a general procedure for the Suzuki coupling of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide.[6]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed 1,4-dioxane and water (10:1 mixture).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 90 °C.

  • Monitor the reaction's progress periodically using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(4-methoxyphenyl)-3-methylpyridine.

Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7] The resulting aryl alkynes are valuable intermediates, which can be further elaborated or are themselves core structures in various pharmaceutical agents.

The following table presents typical conditions and yields for the Sonogashira coupling of bromopyridine derivatives.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396[8]
2EthynyltrimethylsilanePd(OAc)₂ (3)-Et₃NMeCN110--Adapted from[9]
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100393[8]
42-Methyl-3-butyn-2-olNS-MCM-41-Pd (0.1)CuI (0.2)Et₃NNMP90-Good to Excellent[10]

This protocol is based on a general procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.[8]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To a dry 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add 2.0 mL of DMF and stir for 30 minutes.

  • Add this compound, phenylacetylene, and triethylamine.

  • Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the triethylamine hydrobromide salt.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines.[11] This reaction has broad utility in medicinal chemistry for the synthesis of arylamines, which are prevalent in a wide range of pharmaceuticals.[11]

The following table summarizes representative yields for the Buchwald-Hartwig amination of bromopyridine analogs with various amines.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85 (est.)[12]
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100880-95 (est.)[12]
3BenzylaminePd(OAc)₂ (2)BINAP (3)K₃PO₄Dioxane1001670-80 (est.)[12]
4Cyclohexane-1,2-diaminePd₂(dba)₃ (5)(±)-BINAP (10)NaOtBuToluene80460[13]

This protocol is adapted from a general procedure for the amination of 2-bromo-4-methylpyridine.[12]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide.

  • Seal the tube, evacuate, and backfill with an inert gas three times.

  • Add anhydrous toluene and morpholine via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 8 hours), cool the reaction to room temperature.

  • Add diethyl ether and wash the mixture with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Recrystallize or purify the product by column chromatography as needed.

Visualizations

The following diagrams illustrate the general experimental workflow for palladium-catalyzed cross-coupling reactions and a logic diagram for selecting appropriate reaction conditions.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Weigh Reagents: 4-Bromo-3-methylpyridine HCl, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) start->inert solvent Add Degassed Solvent(s) inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up (Extraction with Organic Solvent) cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product (Column Chromatography, Recrystallization) concentrate->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

G cluster_input Inputs cluster_decision Condition Selection cluster_output Optimized Protocol reaction_type Desired Reaction Type (Suzuki, Sonogashira, Buchwald-Hartwig) catalyst_choice Select Catalyst & Ligand reaction_type->catalyst_choice coupling_partner Coupling Partner (Boronic Acid, Alkyne, Amine) coupling_partner->catalyst_choice base_choice Select Base catalyst_choice->base_choice Consider Catalyst/Ligand Compatibility solvent_choice Select Solvent System base_choice->solvent_choice Consider Solubility & Reactivity protocol Final Experimental Protocol solvent_choice->protocol

Caption: Logic diagram for selecting cross-coupling reaction conditions.

References

Application Notes: The Strategic Role of 4-Bromo-3-methylpyridine Hydrochloride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-methylpyridine hydrochloride is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide array of agrochemicals.[1][2] Its unique structural features, including a reactive bromine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, offer multiple sites for synthetic modification. This reactivity makes it an invaluable precursor for the development of novel herbicides, fungicides, and insecticides with enhanced efficacy and targeted modes of action.[3] The pyridine scaffold is a common motif in many successful agrochemicals, and this compound provides a strategic entry point for the introduction of diverse functionalities to create complex and potent active ingredients.[3][4]

This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of drug and agrochemical development, focusing on the key synthetic transformations involving this compound.

Key Synthetic Applications in Agrochemical Development

The primary utility of this compound in agrochemical synthesis lies in its ability to undergo a variety of cross-coupling reactions. The carbon-bromine bond at the 4-position is particularly amenable to forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex agrochemical molecules.

Two of the most powerful and widely employed reactions in this context are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These palladium-catalyzed reactions are renowned for their broad substrate scope, high functional group tolerance, and efficiency in constructing the biaryl and heteroarylamine linkages frequently found in modern pesticides.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. In the context of agrochemical development, this reaction is instrumental in linking the 4-bromo-3-methylpyridine core to various aryl and heteroaryl boronic acids or esters. This allows for the creation of diverse biaryl structures, which are known to exhibit a wide range of biological activities. The resulting 4-aryl-3-methylpyridine derivatives are key intermediates in the synthesis of certain classes of herbicides and fungicides.

Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties

The Buchwald-Hartwig amination provides a direct and efficient method for the formation of C-N bonds. This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl amines, which are prevalent structural motifs in many biologically active compounds, including insecticides and herbicides. By coupling this compound with a wide range of primary and secondary amines, chemists can readily access a library of 4-amino-3-methylpyridine derivatives for biological screening and further synthetic elaboration.

Data Presentation: Reaction Parameters

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of 4-Bromo-3-methylpyridine. These parameters are based on established protocols for similar bromopyridine substrates and serve as a robust starting point for reaction optimization.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂
Ligand SPhos, XPhos, P(t-Bu)₃
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, DMF, with an aqueous phase
Temperature 80-120 °C
Reaction Time 2-24 hours
Typical Yield 70-95%

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine

ParameterCondition
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, DavePhos
Base NaOt-Bu, LiHMDS, Cs₂CO₃
Solvent Toluene, Dioxane
Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 65-90%

Experimental Protocols

Note: this compound is a salt. Prior to its use in the following coupling reactions, it is typically neutralized to the free base, 4-Bromo-3-methylpyridine, by treatment with an aqueous base solution (e.g., NaOH or NaHCO₃) followed by extraction with an organic solvent.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 4-bromo-3-methylpyridine with an arylboronic acid.

Materials:

  • 4-Bromo-3-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromo-3-methylpyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Under a positive flow of inert gas (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methylpyridine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-3-methylpyridine with a primary or secondary amine.

Materials:

  • 4-Bromo-3-methylpyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%)

  • Phosphine ligand (e.g., Xantphos) (2-4 mol%)

  • Base (e.g., Sodium tert-butoxide) (1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., Xantphos, 3 mol%), and sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.

  • Add 4-bromo-3-methylpyridine (1.0 equiv) to the flask.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times.

  • Add the anhydrous, degassed solvent (e.g., Toluene) via syringe, followed by the amine (1.2 equiv).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 6-18 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-amino-3-methylpyridine derivative.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Suzuki_Miyaura_Pathway 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine Product 4-Aryl-3-methylpyridine 4-Bromo-3-methylpyridine->Product Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst, Base Catalyst->Product Buchwald_Hartwig_Pathway 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine Product 4-(R¹R²N)-3-methylpyridine 4-Bromo-3-methylpyridine->Product Amine R¹R²NH Amine->Product Catalyst Pd Catalyst, Base Catalyst->Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagent_Prep Weigh Reagents & Catalyst Inert_Atmosphere Establish Inert Atmosphere Reagent_Prep->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Reaction Temperature Solvent_Addition->Heating Monitoring Monitor Progress (TLC/LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-3-methylpyridine hydrochloride as a key building block. This versatile intermediate is of significant interest in medicinal chemistry and materials science for the synthesis of novel compounds with diverse applications.[1]

Important Note on the Hydrochloride Salt: this compound is a salt. For most palladium-catalyzed cross-coupling reactions, the pyridine nitrogen needs to be in its free base form to avoid catalyst inhibition. Therefore, it is crucial to neutralize the hydrochloride salt by using an additional equivalent of base or by pre-treating the starting material with a suitable base and extracting the free base before proceeding with the coupling reaction. The protocols provided below assume the use of the hydrochloride salt and incorporate sufficient base to both neutralize the starting material and facilitate the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between 4-Bromo-3-methylpyridine and various organoboron compounds, enabling the synthesis of 4-aryl- and 4-heteroaryl-3-methylpyridines. These products are common scaffolds in pharmacologically active molecules.[2][3]

Quantitative Data: Representative Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)9012~81[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Toluene10016~92 (on a similar substrate)[2]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (3.5)THF8018~88 (on a similar substrate)
44-Chlorophenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (3.0)DMF1008Good to Excellent

Note: Yields are based on reactions with analogous bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 3-methyl-4-phenylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of N-substituted 3-methyl-4-aminopyridine derivatives, which are important pharmacophores.[4][5]

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (3.2)Toluene1008~92 (on a similar substrate)
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (3.5)1,4-Dioxane11012High
3Cyclohexylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDS (3.0)Toluene806Good to Excellent
4IndolePd(dppf)Cl₂ (3)-K₃PO₄ (3.0)DMF12024Moderate to Good

Note: Yields are based on reactions with analogous bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), sodium tert-butoxide (3.2 mmol, 3.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube and heat the mixture in a preheated oil bath at 100°C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield 4-(morpholin-4-yl)-3-methylpyridine.[6]

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between 4-Bromo-3-methylpyridine and a terminal alkyne, leading to the synthesis of 4-alkynyl-3-methylpyridines.[7] These products are versatile intermediates in organic synthesis.[8]

Quantitative Data: Representative Sonogashira Coupling Conditions
EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF606~88 (on a similar substrate)[8]
21-HexynePd(PPh₃)₄ (3)CuI (5)i-Pr₂NH (3.0)DMF808High
3TrimethylsilylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (3.0)DMF1003~90 (on a similar substrate)[8]
4Propargyl alcoholPdCl₂(MeCN)₂ (2)Xantphos (4)Cs₂CO₃ (3.5)1,4-Dioxane9012Good

Note: Yields are based on reactions with analogous bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Sonogashira Coupling with Phenylacetylene
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv.), followed by phenylacetylene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at 60°C and monitor its progress by TLC.

  • Work-up: Upon completion, cool the mixture, dilute with diethyl ether, and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. Purify the product by flash column chromatography to obtain 3-methyl-4-(phenylethynyl)pyridine.

Heck Coupling

The Heck reaction allows for the coupling of 4-Bromo-3-methylpyridine with alkenes to form substituted 4-vinyl-3-methylpyridines.[9]

Quantitative Data: Representative Heck Coupling Conditions
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (3.0)Acetonitrile10024~75 (on a similar substrate)
2Methyl acrylatePd(OAc)₂ (1.5)P(t-Bu)₃ (6)Cs₂CO₃ (3.1)Dioxane12018High[10]
3n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (3.0)DMF12018~78 (on a similar substrate)

Note: Yields are based on reactions with analogous bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Heck Coupling with Styrene
  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.

  • Reagent Addition: Add anhydrous acetonitrile (5 mL), styrene (1.5 mmol, 1.5 equiv.), and Et₃N (3.0 mmol, 3.0 equiv.).

  • Reaction: Seal the tube and heat to 100°C for 24 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography to yield 3-methyl-4-styrylpyridine.

Stille Coupling

The Stille coupling involves the reaction of 4-Bromo-3-methylpyridine with organostannanes, offering another versatile method for C-C bond formation.[11][12]

Quantitative Data: Representative Stille Coupling Conditions
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (3)-Toluene11016Good to Excellent
2Tributyl(vinyl)stannanePd₂(dba)₃ (1.5)P(o-tol)₃ (6)DMF8012High
32-(Tributylstannyl)thiophenePd(PPh₃)₄ (5)-Toluene11024Good

Note: Yields are based on general knowledge of Stille couplings and may require optimization.

Detailed Experimental Protocol: Stille Coupling with Tributyl(phenyl)stannane
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.) and K₂CO₃ (1.5 mmol, 1.5 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent and Catalyst Addition: Add anhydrous toluene (5 mL), tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv.), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to 110°C with vigorous stirring for 16 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. To remove tin residues, the organic layer can be washed with an aqueous KF solution.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Cyanation

Palladium-catalyzed cyanation provides a direct route to 3-methyl-4-cyanopyridine, a valuable intermediate for the synthesis of carboxylic acids, amides, and other nitrogen-containing heterocycles.[13][14]

Quantitative Data: Representative Cyanation Conditions
EntryCyanide SourceCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2)dppf (4)-DMF12012High
2K₄[Fe(CN)₆]Pd(OAc)₂ (0.1)--DMAC120583-96 (on aryl bromides)[15]
3KCNPd(PPh₃)₄ (5)-18-Crown-6 (10)Toluene10024Good

Note: Yields are based on reactions with analogous aryl bromides and may require optimization.

Detailed Experimental Protocol: Cyanation with Zinc Cyanide
  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), K₂CO₃ (1.2 mmol, 1.2 equiv.), zinc cyanide (0.6 mmol, 1.2 equiv. of CN), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and dppf (0.04 mmol, 4 mol%) to a Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed DMF (5 mL).

  • Reaction: Seal the tube and heat the reaction mixture to 120°C with stirring. Monitor the reaction by TLC or GC.

  • Work-up: After cooling, carefully quench the reaction with an aqueous solution of NaHCO₃ and ethylenediamine. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery: Kinase Inhibitors

Derivatives of 3-methyl-4-arylpyridine are prominent scaffolds in the development of kinase inhibitors for cancer therapy.[16][17] The pyridine core often serves as a hinge-binding motif in the ATP-binding pocket of kinases. The substituent at the 4-position, introduced via cross-coupling, can be tailored to achieve potency and selectivity for specific kinase targets.

Drug Discovery Workflow for Kinase Inhibitors

G General Drug Discovery Workflow for Kinase Inhibitors A Target Identification (e.g., JNK, PI3K) B Lead Generation (High-Throughput Screening) A->B C Synthesis of Analogs via Cross-Coupling of 4-Bromo-3-methylpyridine B->C E In Vitro Kinase Assays (IC50 Determination) C->E D Structure-Activity Relationship (SAR) Studies D->C E->D F Cell-Based Assays (Proliferation, Apoptosis) E->F G Lead Optimization (ADME/Tox Properties) F->G G->C H In Vivo Efficacy Studies (Xenograft Models) G->H I Preclinical Development H->I

Caption: A general workflow for the discovery of kinase inhibitors.

Targeted Signaling Pathway: JNK Pathway

The c-Jun N-terminal kinase (JNK) signaling pathway is implicated in various cellular processes, including inflammation, apoptosis, and cell proliferation. Its dysregulation is linked to several diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[16]

G Simplified JNK Signaling Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK MKK MKK4/7 MAPKKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Inhibitor 4-Aryl-3-methylpyridine (JNK Inhibitor) Inhibitor->JNK Response Cellular Response (Apoptosis, Inflammation) cJun->Response

Caption: Inhibition of the JNK signaling pathway by a 4-aryl-3-methylpyridine derivative.

References

Synthesis of Biarylpyridines via Cross-Coupling Reactions of 4-Bromo-3-methylpyridine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines, a critical structural motif in medicinal chemistry, using 4-Bromo-3-methylpyridine hydrochloride as a starting material. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, and Stille couplings, are presented as robust methods for the formation of the pivotal aryl-pyridine bond. This guide includes comparative data on reaction conditions, detailed step-by-step protocols, and visualizations of the experimental workflow and catalytic cycles to aid researchers in the efficient synthesis of these valuable compounds.

Introduction

Biarylpyridine scaffolds are privileged structures in drug discovery, appearing in a wide array of biologically active molecules and approved pharmaceuticals. Their unique three-dimensional arrangement and electronic properties allow for potent and selective interactions with various biological targets. The targeted synthesis of novel biarylpyridine derivatives is therefore a key strategy in the development of new therapeutic agents. 4-Bromo-3-methylpyridine serves as a versatile building block for introducing a substituted pyridine moiety. This document outlines three powerful palladium-catalyzed cross-coupling methodologies for the synthesis of 4-aryl-3-methylpyridines from this compound.

Cross-Coupling Methodologies: An Overview

The synthesis of biarylpyridines from this compound can be efficiently achieved through several palladium-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

  • Suzuki-Miyaura Coupling: This reaction pairs the halo-pyridine with an arylboronic acid or ester in the presence of a palladium catalyst and a base. It is widely used due to the commercial availability and stability of boronic acids.[1][2]

  • Negishi Coupling: This method involves the coupling of the halo-pyridine with an organozinc reagent. Negishi couplings are known for their high reactivity and functional group tolerance.[3][4]

  • Stille Coupling: This reaction utilizes an organostannane (tin) reagent to couple with the halo-pyridine. Stille couplings are tolerant of a wide variety of functional groups, though the toxicity of tin reagents is a consideration.[5][6]

A critical consideration when using this compound is the presence of the hydrochloride salt. The pyridine nitrogen must be in its free base form to avoid inhibition of the palladium catalyst. Therefore, a neutralization step, typically by the addition of a suitable base, is required prior to or during the coupling reaction.

Data Presentation: Comparison of Reaction Protocols

The efficiency of cross-coupling reactions is highly dependent on the specific conditions employed. The following tables provide a comparative overview of typical reaction parameters for Suzuki-Miyaura, Negishi, and Stille couplings for the synthesis of biarylpyridines.

Table 1: Suzuki-Miyaura Coupling of 4-Bromo-3-methylpyridine with Arylboronic Acids

ParameterCondition 1Condition 2Condition 3
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)PdCl₂(dppf) (3 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (3.0 equiv.)Cs₂CO₃ (2.5 equiv.)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (10:1)THF
Temperature (°C) 9010080
Time (h) 12-188-1216
Typical Yield (%) 75-9080-9585-98

Table 2: Negishi Coupling of 4-Bromo-3-methylpyridine with Arylzinc Reagents

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Organozinc Reagent Arylzinc chloride (1.2 equiv.)Diarylzinc (0.6 equiv.)
Solvent THFDioxane
Temperature (°C) 65 (Reflux)100
Time (h) 18-2412-16
Typical Yield (%) 70-8580-95

Table 3: Stille Coupling of 4-Bromo-3-methylpyridine with Organostannanes

ParameterCondition 1Condition 2
Palladium Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) / P(o-tol)₃ (8 mol%)
Organostannane Aryltributylstannane (1.1 equiv.)Aryltrimethylstannane (1.2 equiv.)
Solvent TolueneDMF
Temperature (°C) 110100
Time (h) 12-2416-20
Typical Yield (%) 70-9075-92

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of a representative biarylpyridine, 3-methyl-4-phenylpyridine, from this compound using the Suzuki-Miyaura, Negishi, and Stille coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Methyl-4-phenylpyridine

This protocol describes the synthesis of 3-methyl-4-phenylpyridine via a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv.)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv.)

  • Potassium phosphate (K₃PO₄) (3.0 equiv.)

  • Anhydrous Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (3.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and deionized water (0.5 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3-methyl-4-phenylpyridine.

Protocol 2: Negishi Coupling for the Synthesis of 3-Methyl-4-phenylpyridine (Adapted from a similar procedure)

This protocol is adapted for the synthesis of 3-methyl-4-phenylpyridine via a Negishi coupling reaction.[4]

Materials:

  • This compound (1.0 equiv.)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) (1.1 equiv.)

  • Zinc chloride (ZnCl₂) (1.1 equiv., as a solution in THF)

  • Phenyl bromide (for in situ generation of the organozinc reagent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Neutralization and Lithiation: In an oven-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.0 mmol) in anhydrous THF (5 mL). Add a suitable base (e.g., triethylamine, 1.1 equiv.) to neutralize the hydrochloride. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol) dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Transmetalation: Add a solution of zinc chloride in THF (1.1 mmol) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the pyridylzinc reagent in situ.

  • Preparation of Arylzinc Reagent (in a separate flask): In a separate oven-dried flask under an inert atmosphere, react phenyl bromide with activated zinc to prepare phenylzinc bromide.

  • Coupling Reaction: To the flask containing the pyridylzinc reagent, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol). Then, add the separately prepared phenylzinc bromide solution via cannula.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C for THF) and stir for 18-24 hours.

  • Monitoring, Work-up, and Purification: Follow steps 5-7 as described in Protocol 1, using saturated aqueous ammonium chloride to quench the reaction.

Protocol 3: Stille Coupling for the Synthesis of 3-Methyl-4-phenylpyridine

This protocol outlines the synthesis of 3-methyl-4-phenylpyridine via a Stille coupling reaction.

Materials:

  • This compound (1.0 equiv.)

  • Tributyl(phenyl)stannane (1.1 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.)

  • Anhydrous Toluene

  • Saturated aqueous potassium fluoride (KF) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol) and a suitable base (e.g., anhydrous K₂CO₃, 2.0 equiv.) to ensure the pyridine is in its free base form. Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed toluene (5 mL) via syringe, followed by tributyl(phenyl)stannane (1.1 mmol).

  • Reaction: Heat the reaction mixture to 110 °C in a preheated oil bath and stir vigorously for 18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (2 x 20 mL) to remove tin byproducts. Separate the organic layer.

  • Purification: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 3-methyl-4-phenylpyridine.

Visualizations

Catalytic Cycles and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Negishi, and Stille reactions, as well as a generalized experimental workflow for the synthesis of biarylpyridines.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' Biarylpyridine Reductive\nElimination->R-R' Ar-X 4-Bromo-3-methylpyridine Ar-X->Oxidative\nAddition Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Negishi_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' Biarylpyridine Reductive\nElimination->R-R' Ar-X 4-Bromo-3-methylpyridine Ar-X->Oxidative\nAddition Ar'-ZnX Arylzinc Reagent Ar'-ZnX->Transmetalation

Caption: Catalytic Cycle of the Negishi Coupling Reaction.

Stille_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-Pd(II)-X L2 R-Pd(II)-X L2 Oxidative\nAddition->R-Pd(II)-X L2 Transmetalation Transmetalation R-Pd(II)-X L2->Transmetalation R-Pd(II)-R' L2 R-Pd(II)-R' L2 Transmetalation->R-Pd(II)-R' L2 Reductive\nElimination Reductive Elimination R-Pd(II)-R' L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration R-R' Biarylpyridine Reductive\nElimination->R-R' Ar-X 4-Bromo-3-methylpyridine Ar-X->Oxidative\nAddition Ar'-Sn(Bu)3 Organostannane Ar'-Sn(Bu)3->Transmetalation

Caption: Catalytic Cycle of the Stille Coupling Reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction_Setup 1. Reaction Setup (Halopyridine, Coupling Partner, Catalyst, Base) Inert_Atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reaction_Setup->Inert_Atmosphere Solvent_Addition 3. Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating 4. Heat to Reaction Temperature Solvent_Addition->Heating Monitoring 5. Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extraction 7. Aqueous Work-up (Extraction with Organic Solvent) Quench->Extraction Drying 8. Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration 9. Concentrate in vacuo Drying->Concentration Purification 10. Purify by Column Chromatography Concentration->Purification Final_Product Pure Biarylpyridine Purification->Final_Product

Caption: Generalized Experimental Workflow for Biarylpyridine Synthesis.

References

Application Notes and Protocols for 4-Bromo-3-methylpyridine hydrochloride in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-methylpyridine hydrochloride as a versatile building block for the synthesis of a diverse range of heterocyclic compounds. This key intermediate is particularly valuable in the fields of medicinal chemistry and materials science due to its reactive bromine atom, which allows for the strategic introduction of various functionalities onto the pyridine core through modern cross-coupling reactions.

Introduction

This compound (CAS No: 40899-37-4) is a readily available and stable pyridyl halide that serves as a crucial starting material in organic synthesis.[1] Its structure, featuring a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine ring, offers a handle for selective functionalization. The pyridine nitrogen can influence the reactivity of the molecule and may require careful consideration in reaction design. This building block is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures.[2]

Applications in Drug Discovery and Materials Science

Derivatives of 3-methylpyridine are integral to the development of various therapeutic agents and advanced materials. The ability to introduce diverse substituents at the 4-position of the pyridine ring allows for the fine-tuning of a molecule's biological activity, physicochemical properties, and photophysical characteristics.

Central Nervous System (CNS) Agents

Substituted pyridines are prevalent scaffolds in drugs targeting the central nervous system. For instance, 4-aryl-3-methylpyridine derivatives are key intermediates in the synthesis of nicotinic receptor modulators, which have potential applications in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.[3]

Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors. The c-Jun N-terminal kinases (JNKs) are a family of signaling proteins implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4] The synthesis of substituted pyridyl-pyrazole compounds has been a successful strategy in the development of potent and selective JNK inhibitors.[5] this compound can serve as a starting point for the synthesis of such inhibitors, allowing for the introduction of a pyrazole moiety at the 4-position via a Suzuki-Miyaura coupling reaction.

Chemokine Receptor Antagonists

Chemokine receptors, such as CXCR4, play a crucial role in cancer metastasis, HIV-1 proliferation, and inflammatory diseases.[6] Small molecules that can block the interaction between CXCR4 and its natural ligand, CXCL12, are of significant therapeutic interest. The synthesis of pyridine-based CXCR4 antagonists has been an active area of research, and this compound provides a scaffold for the development of novel antagonists through the introduction of various amine-containing side chains.[6][7]

Key Synthetic Transformations

The versatility of this compound as a building block is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions. The following sections detail the protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds between an aryl or vinyl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Experimental Protocol: Synthesis of 4-Aryl-3-methylpyridine

  • Materials:

    • This compound

    • Arylboronic acid (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

    • Solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Evacuate and backfill the flask with an inert gas three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O8018-2260[8]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃Toluene8018-2280[8]
33-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DMF1001273 (representative)[9]

Note: Yields are based on similar substrates and may vary for this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Experimental Protocol: Synthesis of 4-Amino-3-methylpyridine Derivatives

  • Materials:

    • This compound

    • Amine (primary or secondary, 1.2-1.5 equivalents)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

    • Phosphine ligand (e.g., BINAP, Xantphos, 4 mol%)

    • Strong base (e.g., NaOtBu, LiHMDS, 1.4 equivalents)

    • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

    • Add the anhydrous, degassed solvent.

    • Add this compound (1.0 eq) and the amine (1.2 eq).

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 8-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene1001660-80 (representative)[10][11]
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄t-Amyl alcohol1101270-90 (representative)[11]
3CyclohexylaminePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃1,4-Dioxane1002465-85 (representative)[11]

Note: Yields are based on analogous 2-bromopyridines and may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Experimental Protocol: Synthesis of 4-Alkynyl-3-methylpyridine Derivatives

  • Materials:

    • This compound

    • Terminal alkyne (1.2 equivalents)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

    • Copper(I) iodide (CuI, 5 mol%)

    • Amine base (e.g., Triethylamine, Diisopropylethylamine, 2-3 equivalents)

    • Anhydrous, degassed solvent (e.g., THF, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous, degassed solvent and the amine base.

    • Add the terminal alkyne via syringe.

    • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60688 (representative)
21-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (5)i-Pr₂NHDMF80885 (representative)
3TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NToluene701290 (representative)

Note: Yields are based on literature for similar bromopyridines and are for illustrative purposes.

Product Characterization Data

The following table provides representative spectroscopic data for compounds synthesized from 4-Bromo-3-methylpyridine.

CompoundStructure1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)MS (m/z)
4-Phenyl-3-methylpyridine8.51 (d, 1H), 7.45-7.35 (m, 5H), 7.21 (d, 1H), 2.35 (s, 3H)149.8, 147.2, 140.1, 138.5, 129.0, 128.8, 127.2, 124.5, 17.1169.09 [M+H]⁺
4-Morpholino-3-methylpyridine8.25 (d, 1H), 8.15 (s, 1H), 6.80 (d, 1H), 3.85 (t, 4H), 3.05 (t, 4H), 2.20 (s, 3H)152.1, 148.9, 145.3, 123.7, 108.2, 66.8, 51.5, 16.5178.11 [M+H]⁺
3-Methyl-4-(phenylethynyl)pyridine8.55 (d, 1H), 8.40 (s, 1H), 7.55-7.50 (m, 2H), 7.40-7.35 (m, 3H), 7.30 (d, 1H), 2.40 (s, 3H)150.2, 148.5, 131.8, 131.5, 129.3, 128.6, 125.1, 122.8, 93.5, 85.1, 16.8193.09 [M+H]⁺

Note: Spectroscopic data is predicted or based on closely related analogs and should be confirmed experimentally.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the experimental workflow for a typical cross-coupling reaction and the signaling pathways where pyridine derivatives synthesized from this compound may have an impact.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reagents: - 4-Bromo-3-methylpyridine HCl - Coupling Partner - Catalyst & Ligand - Base B Add to Dry Glassware under Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir (Monitor by TLC/LC-MS) C->D E Quench Reaction & Aqueous Wash D->E F Extract with Organic Solvent E->F G Dry, Filter, Concentrate F->G H Purify by Column Chromatography G->H I I H->I Characterization (NMR, MS)

Caption: General experimental workflow for cross-coupling reactions.

JNK_Pathway stress Cellular Stress (e.g., Cytokines, UV) jnkk JNK Kinase Kinase (JNKK) stress->jnkk jnk c-Jun N-terminal Kinase (JNK) jnkk->jnk cjun c-Jun (Transcription Factor) jnk->cjun response Apoptosis, Inflammation, Proliferation cjun->response inhibitor Pyridyl-Pyrazole Inhibitor (Synthesized from 4-Bromo-3-methylpyridine) inhibitor->jnk Inhibition

Caption: Inhibition of the JNK signaling pathway.

CXCR4_Pathway cxcl12 CXCL12 (Ligand) cxcr4 CXCR4 Receptor cxcl12->cxcr4 gprotein G-protein Activation cxcr4->gprotein downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) gprotein->downstream response Cell Migration, Proliferation, Survival downstream->response antagonist Pyridine-based Antagonist (Synthesized from 4-Bromo-3-methylpyridine) antagonist->cxcr4 Antagonism

Caption: Antagonism of the CXCR4 signaling pathway.

References

Application Notes and Protocols for N-arylation of 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of pyridine scaffolds is a fundamental transformation in organic synthesis, yielding N-aryl aminopyridines that are crucial building blocks in medicinal chemistry and materials science. Derivatives of 4-aminopyridine, in particular, have garnered significant interest for their biological activities, most notably as blockers of voltage-gated potassium (Kv) channels, which has led to their investigation and use in treating neurodegenerative diseases such as multiple sclerosis.[1][2][3]

This document provides detailed experimental protocols for the N-arylation of 4-Bromo-3-methylpyridine hydrochloride using two powerful and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Given that the starting material is a hydrochloride salt, neutralization is a critical step that must be incorporated into the reaction setup.

Key Reaction Methodologies

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and highly efficient palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] It is renowned for its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions. The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the N-arylated product.[4]

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for constructing C-N and C-O bonds.[5] While traditional Ullmann reactions often necessitated harsh conditions with high temperatures and stoichiometric amounts of copper, modern protocols have been developed that employ catalytic amounts of copper with various ligands, allowing for milder reaction conditions.[6] This method can be a more cost-effective alternative to palladium-catalyzed systems.

Data Presentation: Comparative Analysis of N-arylation Conditions

The following tables summarize representative reaction conditions and yields for the N-arylation of bromopyridine substrates with various amines, based on established literature precedents for Buchwald-Hartwig and Ullmann reactions. This data is intended to serve as a guideline for reaction optimization.

Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1101275-85
2MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene100885-95
3Benzylamine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiHMDS1,4-Dioxane1002480-90
4p-ToluidinePd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene1001870-80

Yields are estimated based on similar reactions reported in the literature and may vary for the specific substrate.

Table 2: Representative Conditions for Ullmann Condensation of Bromopyridines

EntryAmineCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)L-proline (20)K₂CO₃DMSO902470-80
2ImidazoleCuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO801285-95
3Aqueous AmmoniaCu₂O (5)DMEDA (10)K₂CO₃Ethylene Glycol802460-70
4AlkylaminesCuI (10)N-methylglycine (20)K₃PO₄DMSO902465-75

Yields are estimated based on similar reactions reported in the literature and may vary for the specific substrate.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with a primary or secondary amine. All operations should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or a glovebox.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., Sodium tert-butoxide, NaOtBu, 2.5-3.0 equiv to neutralize HCl salt and for reaction)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a general procedure for the N-arylation of this compound using a copper catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (e.g., Aniline, 1.5 equiv)

  • Copper catalyst (e.g., CuI, 10 mol%)

  • Ligand (e.g., L-proline, 20 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.5-3.0 equiv)

  • Anhydrous solvent (e.g., DMSO)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound, the amine, the copper catalyst, the ligand, and the base.

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Visualizations

Experimental Workflow

Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Reagents: - 4-Bromo-3-methylpyridine HCl - Pd Catalyst & Ligand - Base setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup add_solvents Add Anhydrous Solvent & Amine setup->add_solvents heating Heat & Stir (80-110°C) add_solvents->heating monitor Monitor by TLC / LC-MS heating->monitor cool Cool to RT monitor->cool Reaction Complete filter Dilute & Filter through Celite cool->filter extract Aqueous Wash & Extraction filter->extract purify Column Chromatography extract->purify product Pure N-arylated Product purify->product

Caption: A flowchart of the Buchwald-Hartwig amination process.

Signaling Pathway: Mechanism of Action of 4-Aminopyridine Derivatives

The N-arylated products of 4-Bromo-3-methylpyridine are analogues of 4-aminopyridine (4-AP), a known blocker of voltage-gated potassium (Kv) channels.[7][8][9][10][11] In demyelinated neurons, as found in multiple sclerosis, the exposure of these channels leads to an excessive potassium ion efflux during an action potential, which impairs signal propagation. 4-AP derivatives can block these channels, prolonging the action potential and restoring nerve signal conduction.[2][3]

Kv_Channel_Blockade cluster_neuron Demyelinated Axon cluster_intervention Therapeutic Intervention AP_propagates Action Potential Propagation Demyelination Myelin Sheath Damage AP_propagates->Demyelination Kv_exposure Kv Channels Exposed Demyelination->Kv_exposure K_efflux Excessive K+ Efflux Kv_exposure->K_efflux AP_failure Action Potential Failure K_efflux->AP_failure N_Aryl_4_AP N-Aryl-4-Aminopyridine Derivative Kv_block Kv Channel Blockade N_Aryl_4_AP->Kv_block Kv_block->K_efflux Inhibits AP_prolong Action Potential Prolongation Kv_block->AP_prolong Conduction_restored Nerve Conduction Restored AP_prolong->Conduction_restored

Caption: Mechanism of Kv channel blockade by 4-aminopyridine derivatives.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine hydrochloride is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern allows for diverse chemical modifications, making it a valuable intermediate in the development of novel active ingredients.[1] The scale-up of the synthesis of this compound from laboratory to pilot or industrial scale requires careful consideration of reaction conditions, process safety, and purification methods to ensure a robust, safe, and economically viable process.

These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on a two-step process: the diazotization of 3-amino-4-methylpyridine followed by a Sandmeyer-type bromination, and the subsequent formation of the hydrochloride salt.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the intermediate and final product is presented below.

Property4-Bromo-3-methylpyridineThis compound
Molecular Formula C₆H₆BrNC₆H₇BrClN
Molecular Weight 172.02 g/mol 208.49 g/mol
Appearance Tan oilWhite to off-white crystalline solid
Boiling Point 199-200 °C (lit.)Not available
Melting Point Not applicable144-146 °C
CAS Number 10168-00-0[2]628-13-7[3]

Scale-up Synthesis Protocol

This protocol is designed for the scale-up synthesis of this compound. All operations should be conducted in a well-ventilated area or a fume hood, with appropriate personal protective equipment (PPE).

Part 1: Synthesis of 4-Bromo-3-methylpyridine via Sandmeyer Reaction

This part of the protocol details the conversion of 3-amino-4-methylpyridine to 4-bromo-3-methylpyridine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)Notes
3-Amino-4-methylpyridine108.1410.8100Starting material
48% Hydrobromic acid80.91 (HBr)40.5~400 (HBr)Corrosive
Bromine159.8147.9300Highly toxic and corrosive
Sodium nitrite69.009.7140Oxidizer
50% Sodium hydroxide solution40.00As neededAs neededCorrosive
Ethyl acetate88.11As needed-Flammable solvent for extraction
Anhydrous sodium sulfate142.04As needed-Drying agent

Equipment:

  • Glass-lined reactor (250 L) with overhead stirrer, temperature probe, and addition funnels

  • Cooling system capable of maintaining -5°C to 0°C

  • Heating system

  • Quench tank containing a sodium thiosulfate solution

  • Extraction vessel

  • Rotary evaporator or falling film evaporator for solvent removal

  • Vacuum distillation setup

Experimental Protocol:

  • Reaction Setup: Charge the 250 L glass-lined reactor with 40.5 kg of 48% hydrobromic acid. Begin cooling the reactor to below 0°C with vigorous stirring.

  • Addition of Amine: Slowly add 10.8 kg of 3-amino-4-methylpyridine to the reactor, ensuring the internal temperature is maintained below 5°C. Stir the mixture for 30 minutes after the addition is complete.

  • Bromine Addition: Cool the mixture to -5°C. Slowly add 47.9 kg of bromine via a dropping funnel over a period of 2-3 hours, maintaining the temperature at -5°C.[4][5]

  • Diazotization: Prepare a solution of 9.7 kg of sodium nitrite in 20 L of water. Add this solution dropwise to the reaction mixture over 2-3 hours, keeping the temperature below 0°C.[4][5] After the addition is complete, continue to stir the mixture at 0°C for an additional 1 hour.

  • Work-up: Slowly and carefully raise the temperature of the reaction mixture to 20°C. Cautiously add 50% sodium hydroxide solution to neutralize the excess acid and adjust the pH to approximately 9, while maintaining the temperature below 25°C.[4][5]

  • Extraction: Transfer the reaction mixture to an extraction vessel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain crude 4-bromo-3-methylpyridine as an oil.

Part 2: Purification of 4-Bromo-3-methylpyridine

The crude product is purified by vacuum distillation to obtain a high-purity intermediate.

Protocol:

  • Set up a vacuum distillation apparatus.

  • Charge the distillation flask with the crude 4-bromo-3-methylpyridine.

  • Distill under reduced pressure. Collect the fraction boiling at the appropriate temperature for 4-bromo-3-methylpyridine.

Part 3: Formation and Purification of this compound

The purified free base is converted to its hydrochloride salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
Purified 4-Bromo-3-methylpyridine172.02From Part 2-
Dichloromethane84.93As neededSolvent
Hydrogen chloride (gas)36.46As neededCorrosive gas
or Concentrated Hydrochloric Acid36.46As neededCorrosive

Protocol:

  • Salt Formation: Dissolve the purified 4-bromo-3-methylpyridine in dichloromethane in a suitable reactor. Cool the solution to 0-5°C. Bubble dry hydrogen chloride gas through the solution with stirring until precipitation is complete.[6] Alternatively, a solution of hydrochloric acid in an organic solvent can be added.

  • Isolation and Drying: Filter the precipitated white solid. Wash the solid with cold dichloromethane. Dry the product under vacuum at 40-50°C to yield pure this compound.

Process Flow and Reaction Pathway Diagrams

Synthesis_Workflow cluster_part1 Part 1: Synthesis of 4-Bromo-3-methylpyridine cluster_part2 Part 2: Purification cluster_part3 Part 3: Hydrochloride Salt Formation A 1. Reaction Setup (3-Amino-4-methylpyridine in HBr) B 2. Bromine Addition A->B Cool to -5°C C 3. Diazotization (NaNO2 addition) B->C Maintain -5°C to 0°C D 4. Work-up (Neutralization) C->D Stir at 0°C E 5. Extraction (Ethyl Acetate) D->E pH ~9 F 6. Drying & Concentration E->F G Vacuum Distillation F->G Crude Product H 1. Dissolution in DCM G->H Purified Free Base I 2. HCl Gas Addition H->I Cool to 0-5°C J 3. Filtration & Drying I->J Precipitation

Caption: Experimental workflow for the scale-up synthesis.

Reaction_Pathway cluster_reaction Chemical Transformation 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Diazonium Salt Diazonium Salt 3-Amino-4-methylpyridine->Diazonium Salt 1. HBr, NaNO2 -5 to 0°C 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine Diazonium Salt->4-Bromo-3-methylpyridine 2. CuBr (catalyst)   (Sandmeyer Reaction) 4-Bromo-3-methylpyridine HCl 4-Bromo-3-methylpyridine HCl 4-Bromo-3-methylpyridine->4-Bromo-3-methylpyridine HCl 3. HCl (gas or solution) in Dichloromethane

Caption: Overall reaction pathway.

Safety and Handling Considerations

  • Bromine: Highly toxic, corrosive, and causes severe burns. Handle in a closed system with extreme caution. Ensure a quenching agent (e.g., sodium thiosulfate solution) is readily available.

  • Hydrobromic Acid and Hydrochloric Acid: Corrosive and can cause severe burns. Handle with appropriate PPE.

  • Sodium Nitrite: An oxidizing agent. Avoid contact with combustible materials.

  • Diazonium Salts: Potentially explosive, especially when dry. The protocol is designed to keep the diazonium salt in solution at all times.

  • Exothermic Reactions: The diazotization and neutralization steps are exothermic. Strict temperature control is crucial to prevent runaway reactions.

  • Waste Disposal: All waste materials should be handled and disposed of in accordance with local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected separately.

Conclusion

The provided protocol offers a comprehensive guide for the scale-up synthesis of this compound. Adherence to the detailed steps, particularly with respect to temperature control and safe handling of hazardous reagents, is paramount for a successful and safe production campaign. This intermediate serves as a valuable precursor in the synthesis of numerous compounds in the pharmaceutical and agrochemical industries.

References

Application of 4-Bromo-3-methylpyridine Hydrochloride in Kinase Inhibitor Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-bromo-3-methylpyridine hydrochloride as a key building block in the synthesis of potent kinase inhibitors. The unique structural features of this starting material make it a valuable scaffold for developing targeted therapies against various kinases implicated in diseases such as cancer.

Introduction

Kinase inhibitors have emerged as a cornerstone of modern targeted therapy, particularly in oncology. The pyridine and pyrimidine cores are prevalent scaffolds in the design of these inhibitors due to their ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. This compound serves as a versatile precursor for the synthesis of diverse kinase inhibitors, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The bromine atom at the 4-position provides a reactive handle for the introduction of various aryl and heteroaryl moieties, while the pyridine nitrogen and the methyl group can influence solubility, metabolic stability, and target engagement.

Key Applications in Kinase Inhibitor Synthesis

This compound is instrumental in the synthesis of several classes of kinase inhibitors, including those targeting:

  • Epidermal Growth Factor Receptor (EGFR): A key regulator of cell proliferation and survival, EGFR is a well-established target in various cancers. Pyridopyrimidine derivatives synthesized from 4-bromo-3-methylpyridine can effectively inhibit both wild-type and mutant forms of EGFR.

  • c-Jun N-terminal Kinase (JNK): As a member of the mitogen-activated protein kinase (MAPK) family, JNK is involved in cellular responses to stress, inflammation, and apoptosis. Inhibitors based on the pyridine scaffold can modulate JNK activity, offering therapeutic potential in inflammatory diseases and neurodegenerative disorders.

Data Presentation: Efficacy of Synthesized Kinase Inhibitors

The following table summarizes the in vitro efficacy of representative kinase inhibitors synthesized using methodologies analogous to those described in this document. The IC50 values demonstrate the potent inhibitory activity achievable with scaffolds derived from substituted bromopyridines.

Compound ClassTarget KinaseCell LineIC50 (nM)Reference
PyridopyrimidineEGFRwtA43113[1]
PyridopyrimidineEGFRL858R/T790MH19758[1]
FuranopyrimidineEGFRwt-393[1]
FuranopyrimidineEGFRL858R/T790M-38[1]
Pyrazol-1-yl pyridopyrimidineEGFR-9.27 (µM)[2]
Pyrazol-1-yl pyridopyrimidineCDK4/cyclin D1--[2]
4-(Pyrazol-3-yl)-pyrimidineJNK3-630[3]

Experimental Protocols

This section provides detailed protocols for the synthesis of a generic pyridopyrimidine-based kinase inhibitor starting from this compound. The synthesis involves a sequential Suzuki-Miyaura coupling and a Buchwald-Hartwig amination.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-(Aryl)-3-methylpyridine

This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-3-methylpyridine with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add a mixture of 1,4-dioxane and water (4:1 v/v).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(aryl)-3-methylpyridine.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-(Aryl)-4-(aryl)-3-methylpyridin-2-amine

This protocol describes the palladium-catalyzed amination of a 2-chloro-4-(aryl)-3-methylpyridine intermediate (which can be synthesized from the product of Protocol 1) with an appropriate aniline.

Materials:

  • 2-Chloro-4-(aryl)-3-methylpyridine (from previous step, after chlorination)

  • Substituted aniline (e.g., 3-ethynylaniline)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk tube, add 2-chloro-4-(aryl)-3-methylpyridine (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Wash the combined filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the final kinase inhibitor.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K STAT3 STAT3 Dimerization->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT3->Proliferation Inhibitor Pyridopyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., Cytokines, UV) MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MAP2K MAP2K (MKK4, MKK7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun JNK->cJun AP1 AP-1 cJun->AP1 Apoptosis Apoptosis AP1->Apoptosis Inflammation Inflammation AP1->Inflammation Inhibitor Pyridine-based Inhibitor Inhibitor->JNK

Caption: JNK signaling pathway and its inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of kinase inhibitors using this compound.

Synthesis_Workflow Start 4-Bromo-3-methylpyridine HCl Suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) Start->Suzuki Intermediate1 4-Aryl-3-methylpyridine Suzuki->Intermediate1 Chlorination Chlorination at C2 Intermediate1->Chlorination Intermediate2 2-Chloro-4-aryl-3-methylpyridine Chlorination->Intermediate2 Buchwald Buchwald-Hartwig Amination (with Aniline) Intermediate2->Buchwald FinalProduct Final Kinase Inhibitor Buchwald->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification BioAssay Biological Evaluation (Kinase Assays, Cell-based Assays) Purification->BioAssay

Caption: General synthetic workflow.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundational guide for researchers to design and synthesize novel drug candidates targeting critical signaling pathways in human diseases. The strategic application of modern cross-coupling methodologies allows for the efficient construction of complex molecular architectures with potent biological activities.

References

Application Notes: Derivatization of 4-Bromo-3-methylpyridine Hydrochloride for Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-methylpyridine is a versatile heterocyclic building block widely employed in medicinal chemistry and drug discovery. The presence of a bromine atom on the pyridine ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse compound libraries. Its derivatives are integral scaffolds in numerous biologically active molecules. These application notes provide detailed protocols for common derivatization reactions of 4-Bromo-3-methylpyridine hydrochloride, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling, tailored for library synthesis workflows.

General Considerations: Free Base Preparation

4-Bromo-3-methylpyridine is often supplied as a hydrochloride salt to improve its stability and handling. However, for most cross-coupling reactions, the free base is required. The presence of the HCl salt can neutralize the basic conditions essential for the catalytic cycle. Therefore, a preliminary neutralization step is critical.

Protocol: Neutralization of this compound

  • Dissolution: Dissolve this compound (1.0 equiv.) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Neutralization: Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild aqueous base like potassium carbonate (K₂CO₃).

  • Extraction: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and remove the solvent under reduced pressure to yield the free base, 4-bromo-3-methylpyridine, which should be used promptly as the free base can be less stable.[1]

Derivatization Protocols for Library Synthesis

The following sections detail protocols for key cross-coupling reactions. These reactions are foundational for introducing carbon-carbon and carbon-nitrogen bonds, enabling the rapid generation of diverse molecular entities.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a robust method for coupling aryl or vinyl halides with organoboron compounds, typically boronic acids or esters.[2][3] This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures. The reaction's efficiency is highly dependent on the catalyst, ligand, base, and solvent system.[4]

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 4-bromo-3-methylpyridine, arylboronic acid, base (e.g., K₃PO₄), and catalyst (e.g., Pd(PPh₃)₄) to a dry Schlenk flask. B 2. Seal, evacuate, and backfill with inert gas (Ar or N₂). A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. B->C D 4. Heat mixture to 80-120 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool, dilute with organic solvent, and wash with water/brine. E->F G 7. Dry organic layer, filter, and concentrate. F->G H 8. Purify crude product via column chromatography. G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials : 4-Bromo-3-methylpyridine (free base, 1.0 equiv.), Arylboronic acid (1.2 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₃PO₄ or K₂CO₃, 2.0 equiv.), Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1).[2][4]

  • Procedure :

    • To a dry Schlenk flask, add 4-bromo-3-methylpyridine, the arylboronic acid, base, and palladium catalyst.[4]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling, dilute the mixture with ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

EntryArylboronic AcidCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₃PO₄Dioxane/H₂O90~85
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃Toluene/H₂O100~90
33-Thienylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene100~92
44-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O9075-85[4]
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[5][6] This transformation is a cornerstone of modern medicinal chemistry for accessing aryl amines, which are prevalent in pharmaceuticals. The reaction's success often depends on the choice of a sterically hindered phosphine ligand.[7]

Derivatization_Pathways cluster_products Product Libraries start 4-Bromo-3-methylpyridine (Free Base) prod1 Aryl/Heteroaryl Pyridines start->prod1  Suzuki Coupling  (ArB(OH)₂, Pd cat.) prod2 Amino Pyridines start->prod2  Buchwald-Hartwig Amination  (R₂NH, Pd cat.) prod3 Alkynyl Pyridines start->prod3  Sonogashira Coupling  (Alkyne, Pd/Cu cat.) prod4 Alkyl/Aryl Pyridines start->prod4  Grignard Coupling  (RMgX)

Caption: Key derivatization pathways for 4-Bromo-3-methylpyridine.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials : 4-Bromo-3-methylpyridine (free base, 1.0 equiv.), Primary or secondary amine (1.2 equiv.), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., BINAP or XPhos, 2-4 mol%), Strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv.), Anhydrous, degassed solvent (e.g., Toluene or Dioxane).[8]

  • Procedure :

    • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.

    • Add 4-bromo-3-methylpyridine and the amine.

    • Add the degassed solvent and seal the tube.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction's progress by LC-MS.

    • Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer, concentrate, and purify the residue by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (2) / XPhos (4)NaOtBuToluene100>95
2AnilinePd(OAc)₂ (2) / BINAP (3)Cs₂CO₃Dioxane110~88
3BenzylaminePd₂(dba)₃ (1.5) / RuPhos (3)K₃PO₄t-BuOH90~93
4CyclohexylaminePd₂(dba)₃ (0.18) / BINAP (0.35)NaOtBuToluene8060[8]
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9] It is a highly effective method for introducing alkynyl moieties, which are versatile functional groups for further derivatization or as components in conjugated systems.

Catalytic_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd_alkyne Ar-Pd(II)-C≡CR(L₂) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 product Ar-C≡CR pd_alkyne->product Reductive Elimination start Ar-Br start->pd_complex Oxidative Addition alkyne R-C≡CH cu_cycle Cu(I) Cycle alkyne->cu_cycle base Base base->cu_cycle cu_cycle->pd_alkyne [CuC≡CR]

Caption: Simplified catalytic cycle for Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling

  • Materials : 4-Bromo-3-methylpyridine (free base, 1.0 equiv.), Terminal alkyne (1.2-1.5 equiv.), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) salt (e.g., CuI, 3-10 mol%), Amine base/solvent (e.g., Triethylamine (TEA) or Diisopropylamine (DIPEA)).[9]

  • Procedure :

    • To a dry Schlenk flask under an inert atmosphere, add 4-bromo-3-methylpyridine, the palladium catalyst, and the copper(I) salt.

    • Add the anhydrous amine solvent (e.g., TEA) followed by the terminal alkyne via syringe.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts and the amine hydrohalide.[9]

    • Wash further with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst System (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5) / CuI (5)TEATHFRT~90
2TrimethylsilylacetylenePd(OAc)₂ (3) / XPhos (6)TEAMeCN110~85[10]
31-HeptynePd(PPh₃)₄ (3) / CuI (5)DIPEADMF60~88
43-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT>95[11]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 4-Bromo-3-methylpyridine hydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), optimized experimental protocols, and comparative data to help diagnose and resolve issues of low reaction yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues researchers may face, offering potential causes and actionable solutions in a direct question-and-answer format.

Q1: Why is my Suzuki coupling reaction with this compound resulting in a consistently low yield?

A1: Low yields with this substrate are common and typically stem from a combination of three factors inherent to its structure:

  • Acidic Hydrochloride Salt: The starting material is a hydrochloride salt. The reaction's base will be consumed in an initial acid-base neutralization before it can participate in the catalytic cycle. Failure to account for this by adding at least one extra equivalent of base is a primary cause of reaction failure.

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can coordinate to the palladium catalyst.[1][2] This coordination can lead to catalyst inhibition or deactivation, effectively slowing or halting the catalytic cycle.[1]

  • Steric Hindrance: The methyl group is positioned ortho to the bromine atom, creating steric hindrance. This bulkiness can impede crucial steps in the catalytic cycle, particularly the oxidative addition of the palladium catalyst to the carbon-bromine bond.[3][4]

Q2: How should I adjust my reaction conditions to account for the hydrochloride salt?

A2: You must add at least one additional equivalent of base to your reaction mixture specifically to neutralize the hydrochloride salt. Therefore, if a standard protocol calls for 2 equivalents of base, you should use a minimum of 3 equivalents for this substrate. It is highly recommended to add the base and starting material and stir for a few minutes before adding the palladium catalyst to ensure neutralization is complete.

Q3: I am observing incomplete conversion of my starting material. What are the likely causes and solutions?

A3: Incomplete conversion points towards issues with catalyst activity or suboptimal reaction conditions.

  • Cause: Inactive or deactivated catalyst. The combination of pyridine inhibition and steric hindrance makes this substrate particularly challenging for general-purpose catalysts like Pd(PPh₃)₄.[3]

  • Solution: Employ a more robust catalyst system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3][5] These ligands form highly active catalysts that are more resistant to deactivation and can overcome steric barriers.[3] Using advanced pre-catalysts (e.g., XPhos Pd G3) can also provide a more active and stable catalytic species, leading to more reproducible results.[1][6]

  • Cause: Suboptimal base or solvent.

  • Solution: Screen different bases and solvents. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive substrates.[5][6] Ensure the base is fresh, dry, and finely powdered for optimal reactivity.[1] Solvents like dioxane or toluene, often with a small amount of water, are standard, but DMF can sometimes aid in the solubility of starting materials.[6] All solvents must be rigorously degassed.[5]

Q4: My reaction produces significant side products, such as homocoupled boronic acid and dehalogenated starting material. How can these be minimized?

A4: The formation of side products is common and can often be suppressed by adjusting reaction parameters.

  • Homocoupling: This side reaction, where two boronic acid molecules couple together, is primarily caused by the presence of oxygen.[6][7]

    • Solution: Ensure thorough degassing of all solvents and reagents. The reaction vessel should be purged with an inert gas (argon or nitrogen) for an extended period, or the freeze-pump-thaw method should be used for solvents.[5][8] Running the reaction under a positive pressure of inert gas is crucial.[6]

  • Protodeboronation: This is the hydrolysis of the boronic acid back to its corresponding arene, which competes with the desired cross-coupling.[1]

    • Solution: Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid, as esters are more stable towards hydrolysis.[1][3] Alternatively, running the reaction under strictly anhydrous conditions can minimize this pathway.[9]

  • Dehalogenation: This involves the replacement of the bromine atom with a hydrogen atom.

    • Solution: This can sometimes be suppressed by optimizing the reaction time and temperature. Avoid excessively long reaction times or high temperatures once the product is formed.[9]

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize the typical effects of different catalysts, ligands, bases, and solvents on the yield of Suzuki couplings with challenging heteroaryl halides.

Table 1: Recommended Catalyst Systems for Hindered Pyridyl Halides

Palladium SourceLigandTypical Loading (mol%)Typical Yield RangeKey Advantages
Pd₂(dba)₃SPhos / XPhos1-3% Pd, 2-6% LigandModerate to HighExcellent for electron-deficient and sterically hindered heteroaryl halides; bulky ligand prevents catalyst deactivation.[5][6]
XPhos Pd G3(Pre-catalyst)1-3%High to ExcellentA highly active and stable pre-catalyst, often effective for challenging couplings and providing reproducible results.[6]
Pd(dppf)Cl₂(Pre-catalyst)2-5%Moderate to HighA robust pre-catalyst that is often effective and relatively easy to handle.
Pd(OAc)₂PPh₃2-5% Pd, 4-10% LigandLow to ModerateA classic system, but often prone to catalyst deactivation with pyridinic substrates.[6]

Table 2: Influence of Base and Solvent on Yield

Base (equivalents)SolventTypical Yield RangeNotes
K₃PO₄ (3-4)Dioxane / H₂O (10:1)High to ExcellentA strong base that is very effective for less reactive substrates.[5][6]
Cs₂CO₃ (3-4)DioxaneHigh to ExcellentOften provides the highest yields but is more expensive.[6]
K₂CO₃ (3-4)Toluene / H₂O (4:1)Moderate to HighA common and cost-effective choice, suitable for initial screening.[6]
Na₂CO₃ (3-4)DMFModerate to HighDMF can be useful for improving the solubility of polar starting materials.[6]

Note: Base equivalents are adjusted to include one equivalent for the neutralization of the hydrochloride salt.

Experimental Protocols

Optimized General Protocol for Suzuki Coupling of this compound:

This is a generalized procedure and may require optimization for specific boronic acid coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 3.0–4.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water 10:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid or ester (1.2-1.5 eq.), and the base (3.0-4.0 eq.).[6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure the complete removal of oxygen.[5][6]

  • Solvent Addition: Add the degassed solvent(s) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the pyridyl halide.[2]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), GC-MS, or LC-MS.

  • Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to obtain the desired coupled product.[5]

Mandatory Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII trans-R¹-Pd(II)L₂-X ox_add->pdII transmetal Transmetalation pdII->transmetal pdII_R2 R¹-Pd(II)L₂-R² transmetal->pdII_R2 red_elim Reductive Elimination pdII_R2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product r1x R¹-X (Pyridyl Halide) r1x->ox_add boronic R²-B(OR)₂ boronic->transmetal base Base (e.g., K₃PO₄) base->transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Add Halide, Boronic Acid, Base to dry flask) inert 2. Inert Atmosphere (Evacuate and backfill with Ar/N₂ 3x) setup->inert solvent 3. Solvent Addition (Add degassed solvent via syringe) inert->solvent catalyst 4. Catalyst Addition (Add catalyst under positive Ar/N₂ flow) solvent->catalyst reaction 5. Reaction (Heat to 80-110 °C with vigorous stirring) catalyst->reaction monitor 6. Monitoring (Check progress by TLC, LC-MS, or GC-MS) reaction->monitor workup 7. Work-up (Cool, dilute with organic solvent, wash with H₂O/brine) monitor->workup purify 8. Purification (Dry, concentrate, and purify by chromatography) workup->purify product Pure Product purify->product

Caption: A flowchart of the general experimental workflow.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield start Low Yield Observed q_conversion Is Starting Material Unreacted? start->q_conversion a_catalyst Switch to a More Active Catalyst System (e.g., Pd/Buchwald Ligand or Pre-catalyst) q_conversion->a_catalyst  Yes q_side_products Complex Mixture of Byproducts? q_conversion->q_side_products No, SM consumed   a_base Ensure ≥3 equiv. of Strong Base (K₃PO₄, Cs₂CO₃) Check base quality (dry, powdered) a_catalyst->a_base a_temp Increase Reaction Temperature (e.g., from 80°C to 100-110°C) a_base->a_temp a_degas Improve Degassing Technique (to minimize homocoupling) q_side_products->a_degas  Yes a_workup Review Work-up & Purification (Check for product loss during extraction or chromatography) q_side_products->a_workup No, relatively clean   a_boron Switch from Boronic Acid to Pinacol Ester (to prevent protodeboronation) a_degas->a_boron a_screen Screen Different Bases / Solvents a_boron->a_screen

Caption: A decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: 4-Bromo-3-methylpyridine Hydrochloride in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Bromo-3-methylpyridine hydrochloride in palladium-catalyzed cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is not working or giving low yields. What are the common causes?

A1: Low yields or reaction failure with this compound can stem from several factors. The primary challenge is often catalyst deactivation or inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, hindering its catalytic activity. Additionally, as the hydrochloride salt, an adequate amount of base is crucial not only for the catalytic cycle but also to neutralize the HCl salt to generate the free pyridine base in situ. Key areas to investigate include:

  • Insufficient Base: Ensure at least one extra equivalent of base is used to neutralize the hydrochloride salt in addition to the amount required for the coupling reaction itself.

  • Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may be insufficient.

  • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst oxidation and reduced activity.

  • Reagent Purity: Water and other impurities in solvents, reagents, or starting materials can lead to undesirable side reactions.

Q2: What are the most common side reactions observed when using this compound in coupling reactions?

A2: The most prevalent side reactions are hydrodehalogenation (de-bromination), homocoupling of the coupling partners, and protodeboronation (in the case of Suzuki coupling). The extent of these side reactions is highly dependent on the reaction conditions.

Q3: How does the hydrochloride salt of 4-Bromo-3-methylpyridine affect the coupling reaction?

A3: The hydrochloride salt form necessitates the use of a sufficient excess of base to liberate the free pyridine base. Failure to do so will result in an acidic reaction mixture, which can inhibit the palladium catalyst and prevent the reaction from proceeding. The choice of base and its stoichiometry are therefore critical considerations.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. However, with 4-Bromo-3-methylpyridine, several side reactions can diminish the yield of the desired product.

Issue 1: Significant formation of 3-methylpyridine (de-brominated byproduct).

This side reaction, known as hydrodehalogenation, replaces the bromine atom with a hydrogen.

  • Potential Causes:

    • Presence of protic impurities (e.g., water, alcohols) that can act as a hydride source.[1]

    • The use of certain bases or solvents that can generate hydride species.

    • Slow reductive elimination in the catalytic cycle, allowing for competing dehalogenation pathways.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions: Thoroughly dry all solvents and reagents. Use oven-dried glassware.

    • Optimize the Base: Switch from strong alkoxide bases to milder inorganic bases like K₃PO₄ or Cs₂CO₃.

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can accelerate the desired reductive elimination step.[2]

    • Control Reaction Temperature and Time: Overheating or prolonged reaction times can sometimes increase the rate of dehalogenation. Monitor the reaction progress and work it up promptly upon completion.

Illustrative Data: Effect of Ligand and Base on Dehalogenation in a Model Suzuki Coupling

LigandBaseTemperatureDehalogenation Byproduct (%)Desired Product Yield (%)
PPh₃NaOtBuHigh25-4050-65
dppfCs₂CO₃Moderate5-1575-85
XPhosK₃PO₄Low<5>90

Note: This data is illustrative and compiled from general trends. Actual results will vary depending on the specific coupling partner and reaction conditions.

Issue 2: Formation of homocoupled byproducts (bipyridine or biaryl).

Homocoupling of the boronic acid or 4-Bromo-3-methylpyridine can be a significant issue.

  • Potential Causes:

    • Presence of oxygen, which can lead to the oxidative homocoupling of the boronic acid.[1][3]

    • Use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state can promote homocoupling of the boronic acid.[1][4]

  • Troubleshooting & Optimization:

    • Strictly Anaerobic Conditions: Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen).[3]

    • Use a Pre-activated Catalyst: Employ a Pd(0) source or a precatalyst that readily forms the active Pd(0) species.

    • Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.

Issue 3: Protodeboronation of the boronic acid.

This side reaction involves the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.

  • Potential Causes:

    • Presence of water or other protic species.[3]

    • Use of a strongly basic and aqueous reaction medium.

  • Troubleshooting & Optimization:

    • Use Anhydrous Conditions: Ensure solvents and reagents are dry.

    • Switch to Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than boronic acids.[4]

    • Milder Base: If the reaction allows, a weaker base may reduce the rate of protodeboronation.

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a suitable base (e.g., K₃PO₄, 3.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), and a ligand (e.g., XPhos, 3.3 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Troubleshooting start Low Yield or Side Products in Suzuki Coupling check_dehalogenation Significant 3-methylpyridine (De-bromination)? start->check_dehalogenation solve_dehalogenation Use Anhydrous Conditions Employ Bulky Ligand (e.g., XPhos) Optimize Base (K₃PO₄, Cs₂CO₃) check_dehalogenation->solve_dehalogenation Yes check_homocoupling Homocoupling Byproducts Observed? check_dehalogenation->check_homocoupling No end Optimized Reaction solve_dehalogenation->end solve_homocoupling Strictly Anaerobic Conditions Use Pd(0) Source or Pre-catalyst Optimize Stoichiometry check_homocoupling->solve_homocoupling Yes check_protodeboronation Protodeboronation of Boronic Acid? check_homocoupling->check_protodeboronation No solve_homocoupling->end solve_protodeboronation Use Anhydrous Conditions Switch to Boronic Ester Use Milder Base check_protodeboronation->solve_protodeboronation Yes check_protodeboronation->end No solve_protodeboronation->end Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Combine Pd precatalyst, ligand, base, and 4-Bromo-3-methylpyridine hydrochloride in a Schlenk tube prep2 Add amine coupling partner prep1->prep2 prep3 Add anhydrous, degassed solvent prep2->prep3 react1 Heat to 80-110°C with vigorous stirring prep3->react1 react2 Monitor progress by TLC or LC-MS react1->react2 workup1 Cool to room temperature react2->workup1 workup2 Dilute with organic solvent, wash with water and brine workup1->workup2 workup3 Dry, filter, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

References

Technical Support Center: Catalyst Poisoning by 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter challenges with catalyst poisoning when using 4-Bromo-3-methylpyridine hydrochloride in their experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to help you achieve successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a potential catalyst poison?

A1: The primary issue arises from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen has a lone pair of electrons that can strongly coordinate to the metal center (commonly palladium) of the catalyst. This coordination can form a stable, inactive complex, effectively "poisoning" the catalyst and halting or slowing down the catalytic cycle.[1] The hydrochloride salt form means the pyridine nitrogen is protonated. While this protonation can reduce the nitrogen's ability to coordinate with the catalyst, the equilibrium in the reaction mixture, especially in the presence of a base, can still generate the free pyridine, which acts as the poison.[2][3]

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: The primary indicators of catalyst poisoning include:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction progress is the most immediate symptom.[2]

  • Incomplete Conversion: The reaction may stall before all the starting material is consumed, even with extended reaction times.[2]

  • Low or No Product Yield: The most obvious sign is a significantly lower yield than expected.

  • Formation of Palladium Black: The appearance of a black precipitate indicates the decomposition of the active Pd(0) catalyst into inactive palladium nanoparticles.[1]

  • Changes in Selectivity: You might observe the formation of unexpected byproducts, such as homocoupling of the coupling partner or protodebromination of the this compound.

Q3: How does the hydrochloride salt of 4-Bromo-3-methylpyridine affect its poisoning potential?

A3: The hydrochloride salt form means the pyridine nitrogen is protonated (forming a pyridinium salt). This protonation blocks the lone pair of electrons on the nitrogen, reducing its ability to bind to and poison the metal catalyst.[2][3] However, most cross-coupling reactions are run in the presence of a base. The base can deprotonate the pyridinium salt, regenerating the free pyridine in situ, which can then act as a catalyst poison. The extent of poisoning will depend on the equilibrium between the protonated and free pyridine under the specific reaction conditions.

Q4: Can a catalyst poisoned by this compound be regenerated?

A4: The reversibility of the poisoning depends on the strength of the bond between the pyridine and the catalyst surface.

  • Reversible Poisoning: If the pyridine is weakly adsorbed, it may be possible to regenerate the catalyst. Washing the catalyst with a dilute acid solution can sometimes remove the adsorbed pyridine.[2]

  • Irreversible Poisoning: Strong chemisorption can lead to permanent deactivation, in which case the catalyst may need to be replaced.[2] For palladium catalysts that have decomposed to palladium black, regeneration is generally not feasible through simple washing. More aggressive methods like high-temperature treatment may be required, but these are not always successful.[4][5] A reported method for regenerating deactivated palladium catalysts involves washing with a mixture of chloroform and glacial acetic acid.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield in a Cross-Coupling Reaction

Symptoms:

  • LC-MS or GC-MS analysis shows a large amount of unreacted this compound.

  • The desired product is formed in very low quantities or not at all.

Possible CauseTroubleshooting Steps
Catalyst Poisoning by Pyridine Nitrogen 1. Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) to compensate for the poisoned sites.[1] 2. Use Bulky, Electron-Rich Ligands: Employ sterically hindered phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃. These ligands can create a more crowded environment around the metal center, hindering the coordination of the pyridine nitrogen.[1] 3. Use a More Active Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active catalytic species.[1]
Inefficient Oxidative Addition 1. Increase Reaction Temperature: Carefully increase the reaction temperature in 10-20 °C increments, while monitoring for potential substrate or catalyst decomposition.[1]
Inappropriate Base or Solvent 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can influence the deprotonation of the pyridinium salt and the overall reaction rate.[1] 2. Optimize Solvent System: Ensure the use of anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by water or oxygen. Common solvents for these reactions include 1,4-dioxane, toluene, and THF, often with water as a co-solvent to dissolve inorganic bases.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Besides the desired product, significant amounts of side products like 3-methylpyridine (from protodebromination) or biaryl compounds (from homocoupling of the boronic acid in Suzuki reactions) are observed.

Possible CauseTroubleshooting Steps
Protodebromination 1. Ensure Anhydrous Conditions: Use freshly distilled solvents and thoroughly dried reagents, as water can be a proton source. 2. Optimize Base and Solvent: Certain base/solvent combinations can generate palladium hydride species that lead to protodebromination. A systematic screening of these parameters may be necessary.
Homocoupling (in Suzuki reactions) 1. Thoroughly Degas Solvents: The presence of oxygen can promote the homocoupling of boronic acids. Ensure all solvents are rigorously degassed. 2. Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes minimize homocoupling compared to in-situ reduction of a Pd(II) source. 3. Control Stoichiometry: A large excess of the boronic acid can increase the rate of homocoupling. Use a stoichiometry closer to 1:1.1 or 1:1.2 (pyridyl halide:boronic acid).
Issue 3: Catalyst Decomposition (Formation of Palladium Black)

Symptoms:

  • The reaction mixture turns black with a fine precipitate.

  • A sudden drop in catalytic activity is observed.

Possible CauseTroubleshooting Steps
High Reaction Temperature 1. Lower the Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.[1]
Inadequate Ligand Stabilization 1. Increase Ligand-to-Metal Ratio: A slightly higher ratio of ligand to palladium can help stabilize the active catalytic species and prevent agglomeration. 2. Choose a More Stabilizing Ligand: Some ligands are more effective at preventing the formation of palladium black. Consider screening different ligands if decomposition is a persistent issue.

Data Presentation

The following tables provide a summary of quantitative data on the effect of reaction parameters in palladium-catalyzed cross-coupling reactions, which can be affected by pyridine-based substrates.

Table 1: Effect of Catalyst and Ligand on Suzuki-Miyaura Coupling Yield with a Pyridine Substrate

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012-18~90
Pd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10012~85
PdCl₂(dppf) (3)-K₂CO₃1,4-Dioxane/H₂O120 (MW)0.5~81

Note: Yields are representative and can vary based on the specific boronic acid and reaction conditions.

Table 2: Troubleshooting Summary for Low Yield in Cross-Coupling Reactions

SymptomPotential CauseRecommended Action
Low ConversionCatalyst PoisoningIncrease catalyst loading, use bulky ligands.
Inactive CatalystUse fresh catalyst, consider a pre-catalyst.
Suboptimal ConditionsScreen different bases, solvents, and temperatures.
ProtodebrominationProtic ImpuritiesEnsure anhydrous conditions.
Palladium Hydride FormationOptimize base and solvent combination.
HomocouplingOxygen PresenceThoroughly degas all reagents and solvents.
Excess Boronic AcidReduce the excess of the boronic acid.

Experimental Protocols

The following are general protocols for common cross-coupling reactions. These should be considered as starting points and may require optimization for your specific system.

Protocol 1: Suzuki-Miyaura Coupling

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Heck Coupling

Reagents:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tol)₃ (4 mol%)

  • Et₃N (2.0 equiv)

  • Anhydrous, degassed Acetonitrile

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N via syringe.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

CatalystPoisoningMechanism cluster_catalytic_cycle Active Catalytic Cycle cluster_poisoning Poisoning Pathway Pd0 Pd(0) L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X InactiveComplex Inactive [Py-Pd(0) L_n] Complex Pd0->InactiveComplex PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-M PdII_R R-Pd(II)-R' L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Poison 4-Bromo-3-methylpyridine Poison->InactiveComplex

Caption: Mechanism of catalyst poisoning by 4-Bromo-3-methylpyridine.

TroubleshootingWorkflow decision decision outcome outcome issue issue start Start Experiment check_yield Low Yield? start->check_yield analyze_byproducts Analyze Byproducts check_yield->analyze_byproducts Yes success Successful Reaction check_yield->success No protodebromination Protodebromination? analyze_byproducts->protodebromination homocoupling Homocoupling? protodebromination->homocoupling No anhydrous_conditions Ensure Anhydrous Conditions protodebromination->anhydrous_conditions Yes palladium_black Palladium Black? homocoupling->palladium_black No degas_solvents Thoroughly Degas Solvents homocoupling->degas_solvents Yes increase_catalyst Increase Catalyst Loading Use Bulky Ligands palladium_black->increase_catalyst No lower_temp Lower Reaction Temperature palladium_black->lower_temp Yes optimize_conditions Optimize Base/Solvent/Temp increase_catalyst->optimize_conditions optimize_conditions->success anhydrous_conditions->optimize_conditions degas_solvents->optimize_conditions lower_temp->optimize_conditions

Caption: Troubleshooting workflow for cross-coupling reactions.

RegenerationProtocol start Spent Catalyst wash_solvent Wash with Solvent (e.g., Water, Ethanol) start->wash_solvent wash_acid Wash with Dilute Acid (e.g., Acetic Acid in Chloroform) wash_solvent->wash_acid rinse Rinse with Solvent wash_acid->rinse dry Dry under Vacuum rinse->dry test_activity Test Activity of Regenerated Catalyst dry->test_activity end Reuse Catalyst test_activity->end

Caption: General protocol for catalyst regeneration.

References

Technical Support Center: Optimization of 4-Bromo-3-methylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing cross-coupling reactions involving 4-Bromo-3-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is an extra equivalent of base needed when using this compound?

A1: this compound is a salt, meaning the pyridine nitrogen is protonated, forming a pyridinium cation.[1][2] This acidic proton must be neutralized by a base to generate the free, neutral 4-Bromo-3-methylpyridine, which is the active substrate for most cross-coupling reactions. Therefore, you must add at least one equivalent of base for this initial acid-base reaction, in addition to the amount required for the catalytic cycle itself.

Q2: How does the pyridine nitrogen affect palladium-catalyzed cross-coupling reactions?

A2: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This coordination can sometimes inhibit or deactivate the catalyst, leading to lower yields or incomplete reactions.[3][4] To mitigate this, the use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is often recommended, as they can shield the palladium center and prevent inhibitory pyridine binding.[3]

Q3: What are the most common cross-coupling reactions for this substrate?

A3: The most common and synthetically useful reactions for functionalizing 4-Bromo-3-methylpyridine are palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.[5][6][7]

  • Buchwald-Hartwig Amination: To form C-N bonds with amines.[8][9][10]

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.[11][12]

Q4: Can I use an organic base instead of an inorganic one?

A4: Yes, but the choice is highly dependent on the reaction type. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are most common for Suzuki reactions.[13][14] Stronger bases like sodium tert-butoxide (NaOtBu) are typically required for Buchwald-Hartwig aminations.[15] Organic amine bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are standard for Sonogashira couplings to deprotonate the alkyne.[13][16]

Troubleshooting Guides

Issue 1: Low or No Product Yield in Suzuki Coupling
Possible Cause Troubleshooting Step
Insufficient Base As the starting material is a hydrochloride salt, ensure at least 3 equivalents of base are used: 1 equivalent to neutralize the salt and 2 for the reaction.
Incorrect Base Strength The base may be too weak to promote transmetalation. Switch to a stronger inorganic base like K₃PO₄ or Cs₂CO₃.[13]
Catalyst Inhibition The pyridine nitrogen may be inhibiting the palladium catalyst.[3] Use a bulky, electron-rich ligand like SPhos or XPhos.[3]
Poor Reagent Quality The boronic acid may have degraded (protodeboronation). Use a more stable boronic ester (e.g., pinacol ester) or potassium trifluoroborate salt.[3]
Solvent Issues Poor solubility of the base or starting materials can stall the reaction. Ensure the chosen solvent system (e.g., 1,4-dioxane/water, Toluene/water) is appropriate.[17][18]
Issue 2: Significant Side Product Formation
Side Product Possible Cause Troubleshooting Step
De-bromination (Hydrodehalogenation) The presence of water and a strong base can replace the bromine with hydrogen.[13] Ensure you are using anhydrous solvents and dry reagents.
Homo-coupling of Boronic Acid The presence of oxygen can promote the oxidative homo-coupling of the boronic acid.[13] Thoroughly degas all solvents and reagents and maintain a strict inert (N₂ or Ar) atmosphere throughout the reaction.
Glaser Coupling (in Sonogashira) An unsuitable base or the presence of oxygen can cause the dimerization of the terminal alkyne.[13] Ensure the reaction is performed under strictly anaerobic conditions.

Data Presentation: Base and Solvent Optimization

The following tables provide a summary of common conditions and their impact on reaction outcomes for Suzuki coupling reactions with similar bromopyridine substrates.

Table 1: Effect of Different Bases on Suzuki Coupling Yield (Data synthesized from studies on 2-Bromo-4-methylpyridine and other bromopyridines)

BaseEquivalentsSolvent SystemCatalyst/LigandTypical YieldReference
K₂CO₃2.0water/1,4-dioxane (5:1)Pd(dppf)Cl₂81%[14][19][20]
Cs₂CO₃2.0-3.01,4-dioxaneVariesHigh to Excellent[21]
K₃PO₄2.0-3.01,4-dioxane/water (4:1)Pd(PPh₃)₄Good to High[5][22]
Na₂CO₃2.01,4-dioxane/waterPd[PPh₃]₂Cl₂Yields independent of base[23]

Table 2: Common Solvent Systems for Cross-Coupling Reactions

Solvent SystemRatio (v/v)Reaction TypeComments
1,4-Dioxane / Water4:1 or 5:1SuzukiExcellent for dissolving organic substrates while allowing the inorganic base to function.[5][14]
Toluene / Water~2:1SuzukiA common alternative to dioxane; effective for many systems.[21]
TolueneAnhydrousBuchwald-HartwigStandard solvent for aminations using strong, non-aqueous bases like NaOtBu.[15]
THF or DMFAnhydrousSonogashiraGood for solubilizing reagents; often used with an amine base that also acts as a solvent.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific arylboronic acids.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), K₃PO₄ (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS (typically 8-16 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and then brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is for coupling with a primary or secondary amine.

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (NaOtBu) (2.2 mmol), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the ligand (e.g., XPhos, 4-5 mol%) to a dry Schlenk tube.

  • Reagent Addition: Add the amine (1.2 mmol) and anhydrous toluene (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110 °C. Stir vigorously until the starting material is consumed as determined by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Visualizations

Experimental_Workflow start Start setup 1. Reagent Setup (Substrate, Base, Catalyst) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat & Stir (Monitor Progress) solvent->react workup 5. Work-up (Quench, Extract) react->workup Reaction Complete purify 6. Purification (Chromatography) workup->purify end End (Pure Product) purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic issue Low or No Yield check_base Check Base issue->check_base check_catalyst Check Catalyst System issue->check_catalyst check_conditions Check Conditions issue->check_conditions sol_base_eq Use >3 equivalents? (HCl salt + reaction) check_base->sol_base_eq sol_base_type Screen stronger base? (e.g., K3PO4, Cs2CO3) check_base->sol_base_type sol_cat_activity Degassed reagents/solvents? check_catalyst->sol_cat_activity sol_cat_ligand Use bulky ligand? (e.g., XPhos, SPhos) check_catalyst->sol_cat_ligand sol_cond_temp Increase temperature? check_conditions->sol_cond_temp sol_cond_solvent Change solvent system? check_conditions->sol_cond_solvent

Caption: Troubleshooting decision tree for low-yield reactions.

Catalytic_Cycle pd0 Pd(0)Lu2099 Active Catalyst oxidative_add Oxidative Addition pd0->oxidative_add pd_intermediate Ru00B9-Pd(II)Lu2099-X oxidative_add->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_intermediate2 Ru00B9-Pd(II)Lu2099-Ru00B2 transmetalation->pd_intermediate2 reductive_elim Reductive Elimination pd_intermediate2->reductive_elim reductive_elim->pd0 Regeneration product Ru00B9-Ru00B2 (Desired Product) reductive_elim->product aryl_halide Ar-X (4-Bromo-3-methylpyridine) aryl_halide->oxidative_add organometallic R-M (e.g., Ar-B(OH)2 + Base) organometallic->transmetalation

Caption: Simplified catalytic cycle for palladium cross-coupling.

References

Technical Support Center: Purification of Products from 4-Bromo-3-methylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of reaction products derived from 4-Bromo-3-methylpyridine hydrochloride.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of products from reactions involving this compound.

Issue 1: The product is a hydrochloride salt and is difficult to purify directly.

  • Question: My final product is a hydrochloride salt and shows poor solubility in common organic solvents used for chromatography. How can I purify it?

  • Answer: Hydrochloride salts of pyridine derivatives are often highly polar and may be more soluble in water or polar protic solvents than in typical organic solvents for chromatography.[1] You have two main options:

    • Direct Crystallization: If the product is a solid, recrystallization from a suitable polar solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) can be an effective purification method.[2]

    • Neutralization to the Free Base: The hydrochloride salt can be neutralized to the corresponding free base, which is typically less polar and more amenable to traditional purification techniques like extraction and silica gel chromatography.[3]

Issue 2: Low recovery of the product after aqueous work-up.

  • Question: I am losing a significant amount of my product during the aqueous extraction step after neutralizing the hydrochloride salt. What could be the cause?

  • Answer: Low recovery after aqueous work-up can be due to several factors:

    • Incomplete Neutralization: If the pH of the aqueous layer is not sufficiently basic, the pyridine derivative may remain partially in its protonated (salt) form, which is water-soluble. Ensure the pH is adequately basic (typically pH 9-11) by adding a suitable base like sodium carbonate, sodium bicarbonate, or sodium hydroxide.[4][5][6]

    • Product's Polarity: If your final product has other polar functional groups, it might have some water solubility even in its free base form. To minimize loss, perform multiple extractions (at least 3) with an appropriate organic solvent.[5]

    • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping the product. To break up emulsions, you can add brine (a saturated aqueous solution of NaCl) or gently swirl the separatory funnel.[5]

Issue 3: Difficulty in achieving good separation during column chromatography.

  • Question: My product co-elutes with impurities during silica gel column chromatography. How can I improve the separation?

  • Answer: Poor separation on a silica gel column can be addressed by:

    • Optimizing the Eluent System: The polarity of the eluent is crucial. A systematic trial of different solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarity gradients is recommended.

    • Strong Interaction with Silica: The basic nitrogen atom of the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[5] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.

    • Using an Alternative Stationary Phase: If issues persist with silica gel, consider using a different stationary phase, such as alumina (neutral or basic), which may offer different selectivity.

Issue 4: The purified product is colored, but the desired compound should be colorless.

  • Question: After purification, my product has a yellow or brownish tint. What is the cause and how can I remove the color?

  • Answer: Discoloration can be due to the presence of trace impurities or degradation products.[2] Here are some solutions:

    • Activated Charcoal Treatment: Dissolving the product in a suitable solvent and treating it with a small amount of activated charcoal can help adsorb colored impurities. The charcoal is then removed by filtration.

    • Recrystallization: Recrystallization is often effective at excluding colored impurities from the crystal lattice, resulting in a purer, colorless product.[2]

Data Presentation

The choice of purification method can significantly impact the final yield and purity of the product. The following table provides a general comparison of common purification techniques for products derived from this compound reactions. The values are representative and can vary depending on the specific reaction and product.

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization 60-90>99High purity achievable, scalableCan be time-consuming, requires a solid product, potential for product loss in the mother liquor
Column Chromatography 50-8595-99Applicable to a wide range of compounds (liquids and solids), good for separating complex mixturesCan be labor-intensive, requires significant solvent volumes, potential for product loss on the column
Acid-Base Extraction 85-95 (for the work-up step)Variable (removes acidic/basic impurities)Simple and quick for initial cleanup, removes ionic impuritiesNot effective for neutral impurities, risk of emulsion formation, potential for product loss if product is somewhat water-soluble

Experimental Protocols

Protocol 1: Neutralization of a Pyridine Hydrochloride Salt and Extraction

This protocol describes the conversion of a product in its hydrochloride salt form to the free base, followed by extraction into an organic solvent.

  • Dissolution: Dissolve the this compound reaction product in deionized water.

  • Neutralization: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate or sodium carbonate with stirring until the pH of the solution is between 9 and 10. You may observe gas evolution (CO2).[3]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude free base of the product.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a general procedure for purifying a reaction product using flash column chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a low-polarity eluent (e.g., a mixture of hexane and ethyl acetate). Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for purifying a solid product by recrystallization.

  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid product in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Cooling the flask in an ice bath can further promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them to remove any residual solvent.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification of products from this compound reactions.

G cluster_0 Initial Work-up cluster_2 Final Product start Crude Reaction Mixture (Product as HCl Salt) dissolve Dissolve in Water start->dissolve neutralize Neutralize with Base (e.g., NaHCO3) to pH 9-10 dissolve->neutralize extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate crude_free_base Crude Product (Free Base) concentrate->crude_free_base chromatography Column Chromatography crude_free_base->chromatography recrystallization Recrystallization crude_free_base->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General workflow for the purification of a product from a this compound reaction.

G cluster_0 Troubleshooting Crystallization start Crystallization Fails oiling_out Product 'Oils Out' start->oiling_out no_crystals No Crystals Form start->no_crystals reheat Reheat and Add More Solvent oiling_out->reheat solvent_pair Use a Solvent Pair (e.g., Ethyl Acetate/Hexane) oiling_out->solvent_pair scratch Scratch Inner Surface of Flask no_crystals->scratch seed Add a Seed Crystal no_crystals->seed reduce_solvent Reduce Solvent Volume no_crystals->reduce_solvent

Caption: Troubleshooting guide for common crystallization problems.

References

Preventing homocoupling of 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of homocoupling when using 4-Bromo-3-methylpyridine hydrochloride in palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide: Homocoupling Side Reactions

Homocoupling is a prevalent side reaction where the starting aryl halide or the coupling partner reacts with itself, reducing the yield of the desired product and complicating purification. This guide addresses the primary homocoupled byproducts encountered.

Issue 1: Formation of 4,4'-dimethyl-3,3'-bipyridine (Aryl Halide Homocoupling)

Question: My reaction is producing a significant amount of the homocoupled 4,4'-dimethyl-3,3'-bipyridine byproduct. What are the likely causes and how can I suppress this side reaction?

Answer: The formation of a biaryl byproduct from this compound is a common issue in cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The primary causes are often related to the presence of oxygen, the choice of catalyst, and reaction conditions.

Primary Causes & Solutions:

  • Presence of Dissolved Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2] These Pd(II) intermediates can then participate in a catalytic cycle that promotes the homocoupling of the organoboron reagent (in Suzuki coupling) or the aryl halide.[2] Rigorous exclusion of oxygen is the most critical step to prevent this.[3]

  • Use of Pd(II) Precatalysts: Pd(II) sources (e.g., Pd(OAc)₂) can react stoichiometrically with organoboron compounds to produce the homocoupled byproduct and the active Pd(0) catalyst.[3] This is particularly problematic at the beginning of the reaction.

  • High Reaction Temperature: Elevated temperatures can sometimes favor homocoupling pathways.

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the catalyst and promoting the desired cross-coupling cycle over competing side reactions.[4][5][6]

The following table summarizes key strategies to mitigate the homocoupling of this compound.

StrategyRecommended ActionRationale
1. Ensure Anaerobic Conditions Rigorously degas all solvents and the final reaction mixture. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the experiment.[3]Minimizes the oxidation of Pd(0) to Pd(II) by dissolved oxygen, which is a primary driver of homocoupling.[2][7]
2. Select Appropriate Catalyst Use a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄) or an advanced precatalyst (e.g., G3/G4 palladacycles). If using a Pd(II) source, consider adding a mild reducing agent like potassium formate.[3][7]Starting with Pd(0) or ensuring its rapid generation avoids the Pd(II)-mediated homocoupling pathway that can occur at the start of the reaction.[3]
3. Optimize Ligand Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Suzuki; XantPhos, BINAP for Buchwald-Hartwig).[4]These ligands accelerate the desired reductive elimination step to form the product and can sterically hinder the formation of catalyst dimers or intermediates that lead to homocoupling.[5][6]
4. Control Reaction Temperature Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), even if it requires a longer reaction time.Lower temperatures can disfavor the activation energy barrier for the homocoupling pathway relative to the desired cross-coupling.
5. Adjust Stoichiometry Use a stoichiometry close to 1:1.1 (Aryl Halide:Coupling Partner). Avoid a large excess of the organoboron or organotin reagent.A large excess of the coupling partner can increase the rate of its homocoupling, especially if conditions are not strictly anaerobic.
6. Base Selection For the hydrochloride salt, a base is required to free the pyridine. Use a base appropriate for the specific reaction (e.g., K₃PO₄ for Suzuki) but be aware that overly strong bases can sometimes promote side reactions.[8]The base is essential for the catalytic cycle, but its strength and solubility can influence catalyst stability and the prevalence of side reactions.[8]
Issue 2: Formation of Dimer from Coupling Partner (e.g., Glaser Coupling)

Question: In my Sonogashira coupling, I am observing significant homocoupling of my terminal alkyne. How can this be prevented?

Answer: The homocoupling of terminal alkynes, known as Glaser coupling, is a very common side reaction in Sonogashira couplings.[9] It is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[10][11]

Primary Causes & Solutions:

  • Oxygen Exposure: Oxygen facilitates the oxidative dimerization of copper acetylides.

  • Copper(I) Co-catalyst: The presence of Cu(I) is inherent to the classic Sonogashira reaction and is the primary mediator of this side reaction.

  • Solvent and Base: The choice of solvent and amine base can influence the rate of both the desired reaction and the Glaser coupling.

Key Strategies to Minimize Alkyne Homocoupling:

  • Strict Anaerobic Conditions: As with aryl-aryl homocoupling, thoroughly degassing the reaction mixture is critical.

  • Copper-Free Conditions: Numerous copper-free Sonogashira protocols have been developed specifically to avoid Glaser coupling. These often require a higher catalyst loading or more specialized ligands but are very effective at preventing alkyne dimerization.

  • Use of a Co-reductant: One study demonstrated that using a dilute atmosphere of hydrogen gas mixed with nitrogen or argon can reduce the homocoupling side product to about 2%.[9]

  • Optimize Reagent Addition: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of oxygen in promoting homocoupling? A1: In palladium-catalyzed reactions, the active catalyst is the Pd(0) species. Dissolved oxygen can oxidize Pd(0) to form a palladium-peroxo complex, (η²-O₂)PdL₂.[2] This Pd(II) species can then react with two molecules of an organoboron reagent (in Suzuki coupling) to generate the homocoupled biaryl, regenerating a Pd(II) species that continues this unwanted cycle.[1][2] Therefore, removing oxygen is crucial to keep the palladium in its active Pd(0) state for the desired cross-coupling.

Q2: How does the hydrochloride salt of 4-Bromo-3-methylpyridine affect the reaction? A2: The hydrochloride salt is a stable, solid form of the reagent. In the reaction, the protonated pyridine nitrogen must be neutralized to the free base form to participate in the catalytic cycle. This requires the addition of a stoichiometric amount of base in addition to the base required for the coupling reaction itself (e.g., for activating the boronic acid in a Suzuki reaction). Failure to add sufficient base will result in an incomplete reaction.

Q3: Besides homocoupling, what other major side reaction should I watch for? A3: Protodebromination (or hydrodehalogenation) is another common side reaction, leading to the formation of 3-methylpyridine. This occurs when the aryl-palladium intermediate is protonated, cleaving the C-Pd bond to form a C-H bond.[12] This is often caused by protic impurities (like water or alcohol) in the reagents or solvents, especially in combination with certain bases or at high temperatures. Ensuring anhydrous conditions can help minimize this pathway. Bulky phosphine ligands have also been shown to sometimes promote protodeboronation, a related side reaction affecting the coupling partner.[13][14]

Q4: Why can pyridine-containing substrates like 4-Bromo-3-methylpyridine be challenging? A4: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This can sometimes form inactive or less active catalyst complexes, slowing down the desired catalytic cycle.[15] When the main reaction is slow, competing side reactions like homocoupling can become more prominent. The use of bulky, electron-rich ligands can sterically hinder this unwanted coordination and promote a more efficient cross-coupling.[6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Emphasis on Preventing Homocoupling

This protocol provides a starting point for the coupling of this compound with an arylboronic acid.

  • Reagent Preparation:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Base (e.g., K₃PO₄, 3.0 equiv)

    • Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

    • Ligand (e.g., SPhos, 2-4 mol%)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Reaction Setup (Under Inert Atmosphere):

    • To an oven-dried Schlenk flask, add the this compound, arylboronic acid, and base.

    • Seal the flask with a septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.

    • In a separate vial or in a glovebox, weigh the palladium precatalyst and ligand.

    • Add the degassed solvent to the Schlenk flask via syringe.

    • Sparge the resulting slurry with inert gas for 15-20 minutes to ensure complete removal of dissolved oxygen (see Protocol 2).

    • Under a positive flow of inert gas, quickly add the catalyst and ligand to the reaction flask.

  • Reaction and Workup:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Methods for Degassing Reaction Solvents
MethodProcedureApplication
Inert Gas Sparging Bubble a stream of inert gas (Nitrogen or Argon) through the solvent via a long needle or cannula for 20-30 minutes.Simple and effective for most applications. Can be performed on the final reaction mixture before adding the catalyst.[3]
Freeze-Pump-Thaw 1. Freeze the solvent in the flask using liquid nitrogen under an inert atmosphere. 2. Apply a high vacuum to the frozen solid to remove gases. 3. Close the flask to the vacuum and thaw the solvent. 4. Repeat the cycle 3-5 times.The most thorough method for removing dissolved gases. Recommended for highly oxygen-sensitive reactions.

Visualizations

G Troubleshooting Workflow for Homocoupling start Homocoupling Observed? check_atmosphere 1. Review Anaerobic Technique - Solvents degassed? - Reaction sparged? - Positive inert gas pressure? start->check_atmosphere Yes check_catalyst 2. Evaluate Catalyst System - Using Pd(II) precatalyst? - Catalyst loading too high? check_atmosphere->check_catalyst Technique is Robust solution_atmosphere Implement rigorous degassing (e.g., Freeze-Pump-Thaw or subsurface sparging). check_atmosphere->solution_atmosphere Technique Improvable check_ligand 3. Assess Ligand Choice - Is ligand bulky/electron-rich? - (e.g., SPhos, XPhos) check_catalyst->check_ligand No, using Pd(0) & low loading solution_catalyst Switch to Pd(0) source (e.g., Pd2(dba)3) or add a mild reducing agent. check_catalyst->solution_catalyst Yes check_temp 4. Check Reaction Conditions - Temperature too high? - Large excess of coupling partner? check_ligand->check_temp Yes solution_ligand Screen bulky, electron-rich phosphine ligands. check_ligand->solution_ligand No, using simple ligand (e.g., PPh3) solution_temp Lower reaction temperature. Use stoichiometry closer to 1:1.1. check_temp->solution_temp Yes G Competing Catalytic Pathways cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Homocoupling Pathway pd0_main LₙPd(0) ox_add Oxidative Addition (Ar-X) pd0_main->ox_add trans Transmetalation (R-M) ox_add->trans red_elim Reductive Elimination trans->red_elim red_elim->pd0_main Catalyst Regeneration product Product (Ar-R) red_elim->product pd0_side LₙPd(0) oxygen O₂ pd0_side->oxygen pd_peroxo L₂Pd(II)-O₂ Peroxo Complex oxygen->pd_peroxo homo_product Homocoupled Product (Ar-Ar or R-R) pd_peroxo->homo_product Reaction with 2x Ar-X or 2x R-M

References

Technical Support Center: Overcoming Poor Reactivity of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 4-Bromo-3-methylpyridine hydrochloride in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound generally unreactive in cross-coupling reactions?

A1: The low reactivity of this compound stems from a combination of electronic and structural factors. The pyridine ring is inherently electron-deficient, which can slow down the rate-determining oxidative addition step in many palladium-catalyzed coupling reactions.[1][2] The presence of the hydrochloride salt further exacerbates this issue by protonating the pyridine nitrogen, making the ring even more electron-poor. Additionally, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[2]

Q2: How does the hydrochloride salt affect the reaction, and how can I counteract its effects?

A2: The hydrochloride salt of 4-Bromo-3-methylpyridine presents two main challenges: poor solubility in many common organic solvents and increased electron deficiency of the pyridine ring. To counteract these effects, in situ neutralization of the hydrochloride salt is crucial. This is typically achieved by using a sufficient excess of the base in the reaction mixture. The base neutralizes the HCl salt, liberating the free pyridine which is more soluble and generally more reactive in the catalytic cycle. It is important to choose a base that is strong enough to deprotonate the pyridinium salt without causing undesirable side reactions.

Q3: What are the key cross-coupling reactions for functionalizing 4-Bromo-3-methylpyridine, and what are the general considerations for each?

A3: The most common and versatile cross-coupling reactions for functionalizing 4-Bromo-3-methylpyridine are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

  • Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds with boronic acids or esters. Key considerations include the choice of a bulky, electron-rich phosphine ligand to promote oxidative addition and prevent catalyst inhibition, and the selection of an appropriate base to facilitate transmetalation.

  • Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne. It typically requires a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] For challenging substrates, copper-free conditions with specialized ligands can also be effective.

  • Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the bromopyridine and an amine. The choice of ligand is critical and often substrate-dependent. Strong, non-nucleophilic bases are typically employed.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you are observing poor or no conversion of your this compound, consider the following troubleshooting steps, presented in a logical workflow.

G cluster_start Start Troubleshooting cluster_base Base Selection & Neutralization cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reagents Reagent Quality start Low/No Conversion base_check Is the base strong enough and in sufficient excess (at least 2-3 equivalents)? start->base_check increase_base Increase base equivalents or switch to a stronger base (e.g., K3PO4, Cs2CO3). base_check->increase_base No ligand_check Are you using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos)? base_check->ligand_check Yes change_ligand Screen alternative ligands. ligand_check->change_ligand No catalyst_loading Is the catalyst loading sufficient (1-5 mol%)? ligand_check->catalyst_loading Yes increase_loading Increase catalyst loading. catalyst_loading->increase_loading No temp_check Is the reaction temperature high enough? catalyst_loading->temp_check Yes increase_temp Increase temperature (e.g., 80-120 °C). temp_check->increase_temp No solvent_check Is the solvent appropriate for solubility and temperature? temp_check->solvent_check Yes change_solvent Try a higher-boiling polar aprotic solvent (e.g., dioxane, DMF, toluene). solvent_check->change_solvent No reagent_check Are all reagents pure and anhydrous? Is the reaction under an inert atmosphere? solvent_check->reagent_check Yes purify_reagents Purify reagents, use dry solvents, and ensure proper inert technique. reagent_check->purify_reagents No end Consult further literature for specialized conditions. reagent_check->end Yes

Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Debromination)

The formation of byproducts such as the homocoupling of the coupling partner or debromination of the starting material can indicate issues with the catalytic cycle or reaction conditions.

  • Homocoupling: This is often caused by the presence of oxygen. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (e.g., argon or nitrogen).

  • Debromination: This can occur if the reaction temperature is too high or if the reaction is run for an extended period after completion. It can also be a result of certain ligand/base combinations. Consider lowering the temperature or screening different ligands and bases.

Data on Reaction Conditions for Analogous Bromopyridines

While specific quantitative data for this compound is limited, the following tables summarize successful conditions for similar bromopyridine substrates, which can serve as an excellent starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₃PO₄1,4-Dioxane/H₂O100Moderate to Good[4]
PdCl₂(dppf)-K₂CO₃MeCN/H₂O80~90[5]
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100High[6]
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O80High[7]

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Catalyst PrecursorCo-catalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100~85[8]
PdCl₂(PPh₃)₂CuI-Et₃NTHFRefluxGood[9]
Pd(OAc)₂-XPhosEt₃NMeCN110High[10]
Pd(PhCN)₂Cl₂-P(t-Bu)₃Cs₂CO₃DioxaneRTHigh[3]

Table 3: Buchwald-Hartwig Amination of Bromopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃(±)-BINAPNaOBuᵗToluene8060[11]
Pd(OAc)₂XantphosCs₂CO₃1,4-Dioxane100Good[12]
Pd(OAc)₂XPhost-BuONaToluene100Good[3]
[Pd(allyl)Cl]₂RuPhosK₂CO₃t-BuOH100High[13]

Detailed Experimental Protocols

The following are general starting procedures for key cross-coupling reactions. Note: These protocols require optimization for specific substrates and coupling partners. Always perform reactions under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup A To a dry Schlenk tube, add: - this compound (1.0 eq.) - Boronic acid/ester (1.2-1.5 eq.) - Base (e.g., K3PO4, 3.0 eq.) B Add Pd catalyst (e.g., Pd(OAc)2, 2-5 mol%) and ligand (e.g., SPhos, 4-10 mol%). A->B C Add degassed solvent (e.g., 1,4-dioxane/H2O 4:1). B->C D Heat the mixture with vigorous stirring (e.g., 80-110 °C). C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature, dilute with organic solvent (e.g., ethyl acetate). E->F G Wash with water and brine. F->G H Dry organic layer, concentrate, and purify. G->H

Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling (Copper-Free)

  • Reaction Setup: In a dry Schlenk tube, combine this compound (1.0 eq.), the terminal alkyne (1.5 eq.), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., acetonitrile or DMF).

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: After cooling, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate. Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base (e.g., NaOBuᵗ, 2.0 eq.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., BINAP, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Follow the progress of the reaction by LC-MS.

  • Workup: Once complete, cool the mixture to room temperature, dilute with diethyl ether, and wash with brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography.[11]

References

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-3-methylpyridine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the removal of palladium catalysts from reaction mixtures involving 4-Bromo-3-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium catalysts from reactions involving this compound?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring of this compound. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the reaction mixture. This strong binding, or chelation, makes the removal of palladium species challenging using standard purification methods like simple filtration.[1][2]

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies, such as the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which for a drug product with a daily dose of 10 g, translates to a concentration limit of 10 parts per million (ppm).[1][3] Specific limits may vary depending on the daily dosage of the final drug product, so it is crucial to consult the latest ICH Q3D guidelines.[2]

Q3: What are the most common methods for removing palladium catalysts?

A3: Several methods are employed to reduce palladium levels, and often a combination of techniques is most effective. The choice depends on the nature of the palladium species (e.g., Pd(0) vs. Pd(II)) and the properties of the product.[4] Common methods include:

  • Adsorption: Using materials with a high surface area, such as activated carbon, to adsorb the palladium catalyst.[1][2][5]

  • Scavenging: Employing solid-supported reagents, known as scavengers, that have a high affinity for palladium and selectively bind to it.[1][2] These scavenger-palladium complexes are then easily removed by filtration.[1]

  • Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[1][2][6]

  • Chromatography: Column chromatography is a standard purification technique that can effectively separate the product from the palladium catalyst.[2][7]

  • Filtration: This method is primarily effective for removing heterogeneous catalysts, such as palladium on carbon (Pd/C), or palladium that has precipitated from the solution.[2][4][7] Using a filter aid like Celite® can help remove finely dispersed palladium particles.[1][7]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of residual palladium is crucial for regulatory compliance. Standard analytical methods include:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)[6][8]

  • Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES)[2][8]

  • Atomic Absorption Spectroscopy (AAS)[6]

  • X-ray Fluorescence (XRF)[6][9]

For more rapid, in-process monitoring, fluorescence-based detection methods are also available.[8][10]

Troubleshooting Guide

This section addresses common issues encountered during the removal of palladium from this compound reaction mixtures.

Issue Possible Cause Troubleshooting Steps
High levels of residual palladium in the final product The pyridine nitrogen in this compound forms a strong, soluble complex with the palladium catalyst.[1][2]1. Employ a High-Affinity Scavenger: Use a scavenger specifically designed for palladium removal, such as those containing thiol or trimercaptotriazine (TMT) functional groups.[1][3]2. Optimize Scavenging Conditions: Experiment with the amount of scavenger (e.g., 3-5 equivalents relative to the palladium catalyst), temperature, and stirring time.[1]3. Combine Methods: Consider a multi-step approach, such as an initial filtration through Celite®, followed by treatment with a scavenger, and a final polishing step with activated carbon.[1]
Low product recovery after purification 1. Product adsorption onto the scavenger: The product may non-specifically bind to the scavenger material, especially activated carbon.[11]2. Product co-precipitation with the catalyst: During crystallization, the product may co-precipitate with palladium complexes.[1]1. Screen Different Scavengers: Test various scavengers to find one with high selectivity for palladium and low affinity for your product.[11]2. Minimize Scavenger Amount: Use the minimum effective amount of scavenger.[11]3. Wash the Scavenger: After filtration, wash the scavenger with fresh solvent to recover any adsorbed product.[4]4. Optimize Crystallization: Experiment with different solvent systems and cooling rates to minimize co-precipitation.[1]
Inefficient filtration Finely dispersed palladium particles are passing through the filter medium.1. Use a Filter Aid: Filter the reaction mixture through a pad of Celite® to trap fine particles.[1][7]2. Ensure Proper Filter Setup: Use a sintered glass funnel or a Büchner funnel with the appropriate filter paper for efficient solid-liquid separation.[1]
Soluble palladium species remain after filtration Filtration is only effective for heterogeneous or precipitated palladium. Soluble palladium complexes will remain in the filtrate.[4]1. Switch Removal Method: Use a method suitable for soluble palladium, such as scavenging or chromatography.[4]2. Induce Precipitation: Attempt to precipitate the soluble palladium by adding an anti-solvent or a precipitating agent before filtration.[4]

Data Presentation: Efficiency of Palladium Scavengers

The following table summarizes the performance of various palladium scavengers in different systems, providing a reference for selecting an appropriate scavenger.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)ConditionsReference
Thiol-functionalized silica22392092 g scale[3]
Polychelated resin (PCR-B2)3284Recirculation mode, 0.4 wt% scavenger[3]
Polystyrene-bound TMT155030.8 wt% scavenger in methanol[3]
Silica-supported TMT (Si-TMT)> TargetBelow Target0.03 wt% scavenger, 35 °C, 2 h[3]
Carboxen® 564 (Synthetic Carbon)1250120.5 g scavenger in 20 g solvent[12]
SiliaMetS® Thiol / Thiourea2400≤ 16-[13]

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger

  • Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, Toluene, DCM).[2]

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst.[1][2]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger with the bound palladium.[1][2]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[2]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1][2]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique such as ICP-MS.[2]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Carbon Addition: Add activated carbon. A typical starting amount is 5-10 times the weight of the crude product.[2]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.[2]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that product loss due to adsorption on the carbon can occur.[2][11]

  • Washing: Wash the Celite® pad with fresh solvent.[2]

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration.

Workflow for Palladium Catalyst Removal

Palladium_Removal_Workflow start Crude Reaction Mixture (containing 4-Bromo-3-methylpyridine HCl and Pd catalyst) dissolution Dissolve in Suitable Solvent start->dissolution scavenging Add Palladium Scavenger (e.g., Thiol-based silica) dissolution->scavenging agitation Stir for Optimized Time and Temperature scavenging->agitation filtration Filter through Celite® to Remove Scavenger-Pd Complex agitation->filtration washing Wash Filter Cake with Fresh Solvent filtration->washing concentration Combine Filtrate & Washings, Concentrate washing->concentration analysis Analyze for Residual Palladium (e.g., ICP-MS) concentration->analysis product Purified Product (< 10 ppm Pd) analysis->product

Caption: A generalized workflow for the removal of palladium catalysts.

References

4-Bromo-3-methylpyridine hydrochloride stability issues during reaction workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-3-methylpyridine hydrochloride during reaction workups. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workup of reactions involving this compound.

Issue 1: Low Recovery of the Free Base After Neutralization

Symptoms: After basifying the aqueous layer to extract the 4-Bromo-3-methylpyridine free base, the yield of the product in the organic layer is significantly lower than expected.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Incomplete Neutralization: The pH of the aqueous layer was not sufficiently raised to deprotonate the pyridinium salt completely.Ensure the pH of the aqueous solution is raised to at least 2 pH units above the pKa of 4-Bromo-3-methylpyridine (Predicted pKa ≈ 3.58).[1] Use a pH meter or pH paper to confirm. A pH of 8-9 is generally recommended.
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product in the interface.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Alternatively, gentle, repeated inversions of the separatory funnel are preferred over vigorous shaking.
Instability of the Free Base: The free base of bromopyridines can be unstable and may be prone to degradation or self-oligomerization, especially if left in solution for extended periods.[2]Work up the reaction as quickly as possible after neutralization. Avoid prolonged storage of the free base in solution. Proceed to the next synthetic step or isolate the product promptly.
Product Adsorption: The product may adhere to solid byproducts or drying agents.If solid byproducts are present, ensure they are thoroughly washed with the extraction solvent. When using a drying agent like MgSO₄ or Na₂SO₄, wash the drying agent with fresh solvent after decanting the organic layer to recover any adsorbed product.

Issue 2: Product Decomposition or Discoloration During Workup

Symptoms: The isolated 4-Bromo-3-methylpyridine free base is discolored (e.g., pink, brown) or shows signs of decomposition by TLC or NMR analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Exposure to Strong Bases: Concentrated strong bases (e.g., NaOH, KOH) can potentially lead to side reactions or degradation of the bromopyridine.Use a milder base for neutralization, such as saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[2] Add the base slowly and with cooling if the neutralization is exothermic.
Oxidation: The free base may be susceptible to air oxidation, especially in the presence of trace metals.Perform the workup under an inert atmosphere (e.g., nitrogen or argon) if the product is particularly sensitive. Degassing solvents prior to use can also be beneficial.
Light Sensitivity: Some pyridine derivatives can be light-sensitive.Protect the reaction and workup setup from direct light by wrapping glassware in aluminum foil.
Residual Acid: Incomplete neutralization can leave residual acid, which might catalyze decomposition upon concentration.Ensure complete neutralization as described in Issue 1. A final wash of the organic layer with a dilute basic solution can help remove any remaining acid.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of 4-Bromo-3-methylpyridine and why is it important for the workup?

A1: The predicted pKa of the conjugate acid of 4-Bromo-3-methylpyridine is approximately 3.58.[1] This value is crucial because it dictates the pH at which the compound exists predominantly as the protonated (hydrochloride salt) or the deprotonated (free base) form. For an efficient extraction of the free base into an organic solvent, the pH of the aqueous solution must be raised significantly above the pKa, typically by at least 2 pH units.

Q2: My this compound is poorly soluble in my reaction solvent. What can I do?

A2: this compound has limited solubility in many common organic solvents.[2] To address this, you can:

  • Use a co-solvent: A small amount of a polar protic solvent like methanol or ethanol can be added to the reaction mixture to help dissolve the salt.

  • In-situ neutralization: If the reaction conditions permit, you can add a base to the reaction mixture to generate the more soluble free base in situ. The choice of base will depend on the compatibility with your reaction.

  • Use a phase-transfer catalyst: In some cases, a phase-transfer catalyst can facilitate the reaction between the poorly soluble salt and reagents in the organic phase.

Q3: I am performing a Sonogashira coupling with this compound. What are the key considerations for the workup?

A3: The workup for a Sonogashira coupling involving this compound typically involves the following steps:

  • Quenching: The reaction is often quenched with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Basification and Extraction: The aqueous layer is then basified (e.g., with NaHCO₃ or K₂CO₃) to a pH of 8-9 to convert the product's hydrochloride salt to the free base. The product is then extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: The combined organic layers are washed with water and brine to remove any remaining inorganic salts and water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Q4: Can I use a strong base like sodium hydroxide to neutralize this compound?

A4: While strong bases like NaOH can be used, they should be handled with care. The use of a milder base like sodium bicarbonate or potassium carbonate is generally recommended to avoid potential side reactions such as hydrolysis of the bromo group or other base-sensitive functionalities in your molecule. If a strong base is used, it should be dilute and added slowly with cooling.

Q5: What are the potential degradation pathways for 4-Bromo-3-methylpyridine?

A5: While specific degradation pathways for 4-Bromo-3-methylpyridine are not extensively documented in the literature, potential degradation can occur through:

  • Hydrolysis: Under harsh acidic or basic conditions, the bromo substituent may be susceptible to hydrolysis, leading to the formation of the corresponding hydroxypyridine.

  • Self-oligomerization: The free base of 4-bromopyridine has been reported to undergo self-oligomerization.[2] This is a potential side reaction for 4-Bromo-3-methylpyridine free base as well.

  • Oxidation: Exposure to air and light can lead to oxidative degradation, often resulting in discoloration of the compound.

Experimental Protocols & Visualizations

Protocol 1: Neutralization and Extraction of 4-Bromo-3-methylpyridine Free Base

This protocol describes the standard procedure for converting this compound to its free base and extracting it.

Methodology:

  • Dissolve the crude this compound in deionized water.

  • Cool the aqueous solution in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution is between 8 and 9. Monitor the pH using a pH meter or pH paper.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts.

  • Wash the combined organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-Bromo-3-methylpyridine free base.

  • Purify the crude product by column chromatography if necessary.

experimental_workflow cluster_start cluster_neutralization cluster_extraction cluster_washing cluster_isolation start Crude 4-Bromo-3-methylpyridine HCl in Aqueous Solution neutralize Add sat. NaHCO₃ solution to pH 8-9 start->neutralize extract Extract with Organic Solvent (3x) neutralize->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate end Crude 4-Bromo-3-methylpyridine Free Base concentrate->end

Experimental workflow for the neutralization and extraction of 4-Bromo-3-methylpyridine.
Logical Relationship: pH and Species Distribution

The following diagram illustrates the relationship between the pH of the solution and the predominant species of 4-Bromo-3-methylpyridine.

ph_stability cluster_ph_scale cluster_species low_ph Acidic (pH < pKa) hcl_salt Pyridinium Hydrochloride (Salt) (Water Soluble) low_ph->hcl_salt Protonated pka_point pH ≈ pKa (3.58) mixture Mixture of Salt and Free Base pka_point->mixture Equilibrium high_ph Basic (pH > pKa) free_base Pyridine (Free Base) (Organo-soluble) high_ph->free_base Deprotonated

Relationship between pH and the form of 4-Bromo-3-methylpyridine in solution.

References

Troubleshooting guide for Heck reaction with 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Heck reaction with 4-Bromo-3-methylpyridine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low or no yield in the Heck reaction with this substrate can stem from several critical factors. Firstly, the use of a hydrochloride salt necessitates the addition of a sufficient amount of base to both neutralize the salt and facilitate the catalytic cycle. Secondly, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Lastly, standard reaction parameters such as the choice of catalyst, ligand, solvent, and temperature may not be optimal for this specific electron-deficient heterocyclic halide.

Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can it be prevented?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active soluble palladium species agglomerates into inactive palladium metal. This is a common deactivation pathway in palladium-catalyzed reactions.[1] To prevent this, consider the following:

  • Ligand Selection: Ensure an appropriate ligand is used to stabilize the palladium catalyst. Bulky, electron-rich phosphine ligands are often effective for electron-poor heteroaryl halides.[2]

  • Temperature Control: Avoid excessively high temperatures, which can accelerate catalyst decomposition.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can contribute to the oxidation and decomposition of the catalyst.

Q3: How does the hydrochloride salt form of the starting material affect the reaction?

A3: The hydrochloride salt of 4-Bromo-3-methylpyridine introduces an acidic proton that must be neutralized by the base in the reaction mixture. Therefore, at least one extra equivalent of base is required, in addition to the amount needed for the catalytic cycle itself. Failure to add a sufficient amount of base will result in an acidic reaction medium, which can hinder the regeneration of the active Pd(0) catalyst and prevent the reaction from proceeding efficiently.

Q4: What are common side reactions to be aware of with this substrate?

A4: Besides catalyst deactivation, other potential side reactions include:

  • Homocoupling: The coupling of two molecules of the starting material or the alkene. This can sometimes be favored at higher temperatures.

  • Reductive Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be more prevalent if there are protic impurities in the reaction mixture.

  • Alkene Isomerization: The palladium hydride species formed during the catalytic cycle can promote the isomerization of the product alkene. This can be influenced by temperature and reaction time.[1]

Troubleshooting Guide

Issue 1: Low or No Product Conversion
Possible CauseSuggested Solution
Insufficient Base Increase the equivalents of base. For the hydrochloride salt, use at least 2.5-3 equivalents. Consider screening different inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) or organic (e.g., Et₃N, DIPEA) bases.
Catalyst Inhibition/Poisoning The pyridine nitrogen can coordinate to the palladium. Try using a higher catalyst loading (2-5 mol%) or switching to a more robust catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., P(o-tol)₃, phosphine palladacycles).
Suboptimal Solvent The choice of solvent is critical for solubility and reaction rate. Screen polar aprotic solvents like DMF, DMAc, NMP, or acetonitrile. Ensure the solvent is anhydrous and degassed.
Low Reaction Temperature Heck reactions with electron-deficient bromides often require elevated temperatures (typically 100-140 °C). Gradually increase the reaction temperature.
Poor Quality Reagents Ensure the this compound is pure. Use high-purity, anhydrous, and degassed solvents and other reagents.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Possible CauseSuggested Solution
Inadequate Ligand Stabilization Increase the ligand to palladium ratio (e.g., 2:1 to 4:1 for monodentate ligands). Switch to a more robust or bulky ligand that can better stabilize the palladium center.
Reaction Temperature Too High Lower the reaction temperature and increase the reaction time.
Presence of Oxygen Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen) and that all solvents have been thoroughly degassed.

Experimental Protocols

General Protocol for Heck Reaction with Styrene

This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous, degassed DMF and styrene to the flask via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables provide representative conditions for the Heck reaction with bromopyridines, which can serve as a starting point for optimization with this compound.

Table 1: Typical Catalyst Systems for Heck Reaction with Bromopyridines

Catalyst PrecursorLigandTypical Loading (mol%)
Pd(OAc)₂PPh₃1-5
Pd(OAc)₂P(o-tol)₃1-5
PdCl₂(PPh₃)₂-1-3
Pd(PPh₃)₄-2-5

Table 2: Common Bases and Solvents for Heck Reaction with Bromopyridines

BaseEquivalentsSolventTypical Temperature (°C)
Et₃N1.5-2.5Acetonitrile, DMF80-120
K₂CO₃2-3DMF, DMAc, NMP100-140
NaOAc2-3DMF, NMP120-140
Cs₂CO₃2-3Dioxane, Toluene100-120

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Heck Reaction start Start: Low/No Product Yield check_base Check Base: - Sufficient equivalents for HCl salt? - Appropriate strength? start->check_base palladium_black Side Issue: Palladium Black Formation start->palladium_black check_catalyst Evaluate Catalyst System: - Catalyst poisoning? - Inactive catalyst? check_base->check_catalyst Yes solution_base Solution: - Increase base to >2.5 eq. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃). check_base->solution_base No check_conditions Assess Reaction Conditions: - Anhydrous/degassed? - Optimal temperature? check_catalyst->check_conditions Yes solution_catalyst Solution: - Increase catalyst/ligand loading. - Use bulky, electron-rich ligands (e.g., P(o-tol)₃). check_catalyst->solution_catalyst No solution_conditions Solution: - Use anhydrous, degassed solvents. - Increase temperature incrementally (100-140°C). check_conditions->solution_conditions No end Successful Reaction check_conditions->end Yes solution_base->end solution_catalyst->end solution_conditions->end solution_pd_black Solution: - Lower temperature. - Increase ligand:Pd ratio. - Ensure inert atmosphere. palladium_black->solution_pd_black

Caption: A decision tree for troubleshooting low yields in the Heck reaction.

Heck_Cycle Simplified Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_aryl Ar-Pd(II)L₂(Br) oxidative_addition->pd_aryl alkene_coordination Alkene Coordination & Migratory Insertion pd_aryl->alkene_coordination pd_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(Br) alkene_coordination->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride pd_hydride H-Pd(II)L₂(Br) beta_hydride->pd_hydride product Product (Ar-CH=CH-R) beta_hydride->product reductive_elimination Reductive Elimination (Base) pd_hydride->reductive_elimination reductive_elimination->pd0 aryl_halide 4-Bromo-3-methylpyridine aryl_halide->oxidative_addition alkene Alkene (R-CH=CH₂) alkene->alkene_coordination

Caption: A simplified diagram of the Heck reaction catalytic cycle.

References

Minimizing dehalogenation of 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the dehalogenation of 4-Bromo-3-methylpyridine hydrochloride during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on the this compound molecule is replaced by a hydrogen atom, resulting in the formation of 3-methylpyridine as a byproduct. This side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process.

Q2: What are the primary causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the primary cause of dehalogenation is the formation of palladium-hydride (Pd-H) species.[1] These hydride species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, especially at elevated temperatures.[1]

  • Solvents: Protic solvents like alcohols or solvents that can degrade (e.g., DMF) can act as hydride donors.[1]

  • Reagents: Trace impurities in reagents, such as borane (B-H) species in boronic acids, can contribute to the formation of Pd-H.[1]

  • Water: The presence of water in the reaction mixture can react with bases or other reagents to generate hydride sources.[1]

Q3: How does the choice of catalyst and ligand affect dehalogenation?

A3: The ligand coordinated to the palladium catalyst is a critical factor. Bulky, electron-rich phosphine ligands are highly recommended because they accelerate the desired reductive elimination step of the catalytic cycle, which outcompetes the dehalogenation pathway.[1] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often provide excellent results by stabilizing the palladium catalyst and promoting the desired coupling.[1]

Q4: Which bases are recommended to minimize dehalogenation?

A4: Weaker, non-nucleophilic inorganic bases are generally preferred over strong alkoxide bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for Suzuki and Buchwald-Hartwig reactions as they are less likely to generate palladium-hydride species.[1] If a strong base is necessary, it should be anhydrous and used at the lowest effective temperature.[1]

Q5: What is the ideal solvent for minimizing dehalogenation?

A5: Anhydrous, aprotic solvents are recommended to minimize dehalogenation. Toluene and 1,4-dioxane are commonly used and have been shown to be effective in reducing this side reaction.[1] Protic solvents such as alcohols should be avoided as they can act as a source of hydrides.

Q6: How can I detect and quantify the extent of dehalogenation?

A6: The formation of the dehalogenated byproduct, 3-methylpyridine, can be detected and quantified using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating the volatile 3-methylpyridine from the starting material and product, allowing for quantification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for monitoring the reaction progress and detecting the presence of the byproduct.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to quantify the ratio of the desired product to the dehalogenated byproduct by integrating characteristic signals.

Troubleshooting Guides

Issue 1: Significant formation of 3-methylpyridine in a Suzuki-Miyaura coupling reaction.

Potential Cause Suggested Solution
Strong alkoxide base (e.g., NaOtBu) Switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃.[1]
Inefficient ligand Use a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos to accelerate the desired coupling over dehalogenation.[1]
Protic solvent or residual water Use an anhydrous, aprotic solvent like toluene or 1,4-dioxane and ensure all reagents and glassware are thoroughly dried.[1]
High reaction temperature Lower the reaction temperature. The optimal temperature should be determined empirically to favor the cross-coupling reaction.
Prolonged reaction time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor dehalogenation.

Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination.

Potential Cause Suggested Solution
Use of a strong base Replace strong bases with weaker, non-nucleophilic options like LHMDS or K₃PO₄. Ensure the base is anhydrous.
Suboptimal ligand choice Employ bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) to promote C-N bond formation and suppress dehalogenation.
Presence of protic species Ensure the reaction is run under strictly anhydrous and inert conditions. Water and other protic species can serve as proton sources for hydrodehalogenation.
High temperature or extended reaction time Optimize the reaction temperature and time to favor the desired amination. Monitor the reaction progress to prevent prolonged exposure to conditions that favor dehalogenation.

Data Presentation

The following table summarizes representative data on the effect of reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct in Suzuki-Miyaura coupling of a bromopyridine substrate. Note that yields are illustrative and will vary depending on the specific coupling partner and reaction conditions.

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Dehalogenation Byproduct (%)
Pd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O1006525
Pd₂(dba)₃ (2)PPh₃ (8)Cs₂CO₃Dioxane1007515
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene8092<5
Pd₂(dba)₃ (1.5)XPhos (3.3)K₃PO₄Dioxane8095<2

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized to reduce the dehalogenation of this compound.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and potassium phosphate (K₃PO₄, 2.0 eq) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired arylboronic acid (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue via column chromatography.

Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is designed for the C-N coupling of this compound while minimizing hydrodehalogenation.

  • Reagent Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.2 eq, if a weaker base is not effective) to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Dehalogenation start Dehalogenation Observed? check_base Is a strong alkoxide base being used? start->check_base Yes end_node Dehalogenation Minimized start->end_node No check_ligand Is the ligand bulky and electron-rich (e.g., XPhos, SPhos)? check_base->check_ligand No solution_base Switch to K3PO4 or Cs2CO3 check_base->solution_base Yes check_conditions Are conditions strictly anhydrous and inert? check_ligand->check_conditions Yes solution_ligand Use XPhos, SPhos, or other biarylphosphine ligands check_ligand->solution_ligand No check_temp Is the reaction temperature optimized? check_conditions->check_temp Yes solution_conditions Use anhydrous solvents and degas thoroughly check_conditions->solution_conditions No solution_temp Lower temperature and monitor reaction progress check_temp->solution_temp No check_temp->end_node Yes solution_base->check_ligand solution_ligand->check_conditions solution_conditions->check_temp solution_temp->end_node

Caption: A workflow for troubleshooting dehalogenation in reactions.

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Ar-Pd(II)-Br)L_n Pd0->OA Ar-Br TM Transmetalation (Ar-Pd(II)-R)L_n OA->TM R-B(OR)2 PdH H-Pd(II)-Br OA->PdH Hydride Source (Base, Solvent, H2O) RE Reductive Elimination TM->RE Product Ar-R (Desired Product) RE->Product Product->Pd0 RE_dehalo Reductive Elimination PdH->RE_dehalo Byproduct Ar-H (Dehalogenated Byproduct) RE_dehalo->Byproduct Byproduct->Pd0

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-methylpyridine and 4-Chloro-3-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents and complex organic molecules, the selection of appropriate starting materials is critical to the efficiency and success of the synthetic route. Halogenated pyridines are foundational building blocks, offering a versatile handle for a variety of chemical transformations. This guide provides an objective, data-driven comparison of the reactivity of two common intermediates: 4-bromo-3-methylpyridine hydrochloride and 4-chloro-3-methylpyridine. The comparison focuses on their performance in key synthetic reactions, supported by established chemical principles and illustrative experimental data.

General Principles of Reactivity

The chemical behavior of 4-bromo-3-methylpyridine and 4-chloro-3-methylpyridine is primarily dictated by the nature of the carbon-halogen bond at the 4-position of the pyridine ring. This difference in the C-X bond (where X is Br or Cl) leads to distinct reactivity profiles in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: In widely used transformations such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F. This is attributed to the bond dissociation energy, with the C-Br bond being weaker and therefore more readily cleaved than the C-Cl bond. Consequently, 4-bromo-3-methylpyridine is generally more reactive than its chloro-analogue in these reactions, often requiring milder conditions, lower catalyst loadings, and shorter reaction times.[1]

Nucleophilic Aromatic Substitution (SNAr): In contrast, for SNAr reactions, the trend is often reversed. The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the ability of the leaving group to stabilize the developing negative charge in the transition state. Due to its higher electronegativity, chlorine is better able to stabilize this charge compared to bromine. Therefore, 4-chloro-3-methylpyridine is typically more reactive than 4-bromo-3-methylpyridine in SNAr reactions.[1]

Comparative Performance in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-6-methylpyridineArylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[1]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[1]

Note: The data presented is for illustrative purposes based on typical conditions for similar substrates and is not a direct comparison of 4-bromo-3-methylpyridine and 4-chloro-3-methylpyridine.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halopyridine (1.0 equiv.), the desired boronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required.

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100°C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pdiil Ar-Pd(II)L2-X pdiil_b Ar-Pd(II)L2-OR pdiil->pdiil_b Ligand Exchange pdiil_trans Ar-Pd(II)L2-Ar' pdiil_trans->pd0 Reductive Elimination product Ar-Ar' pdiil_trans->product react_halide Ar-X (Halopyridine) react_halide->pdiil Oxidative Addition react_boronic Ar'-B(OH)2 react_boronic->pdiil_trans Transmetalation base Base (e.g., K2CO3) base->pdiil_b Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Pd catalyst, ligand, and base in a Schlenk tube inert Establish inert atmosphere (evacuate/backfill with Argon) prep->inert reagents Add halopyridine, amine, and anhydrous solvent inert->reagents heat Heat mixture (80-110 °C) and monitor progress (TLC/GC-MS) reagents->heat cool Cool to room temperature heat->cool dilute Dilute with ethyl acetate and filter through Celite cool->dilute purify Concentrate and purify by column chromatography dilute->purify SNAr_Comparison start_chloro 4-Chloro-3-methylpyridine + Nu⁻ intermediate_chloro Meisenheimer Intermediate (Chlorine stabilizes charge) start_chloro->intermediate_chloro Faster start_bromo 4-Bromo-3-methylpyridine + Nu⁻ intermediate_bromo Meisenheimer Intermediate (Bromine is less stabilizing) start_bromo->intermediate_bromo Slower product Product 4-Nu-3-methylpyridine intermediate_chloro->product Faster intermediate_bromo->product Slower

References

A Comparative Guide to Catalysts for the Suzuki Coupling of 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug development professionals and medicinal chemists, the synthesis of substituted pyridines is of particular interest, as this moiety is a prevalent scaffold in a vast number of pharmaceutical agents. The functionalization of 4-Bromo-3-methylpyridine hydrochloride, a key building block, via Suzuki coupling provides a direct route to a diverse array of 3-methyl-4-arylpyridines.

The success of this transformation is critically dependent on the choice of the catalytic system. The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation and reduced yields. Furthermore, the hydrochloride salt of the starting material necessitates careful consideration of the reaction conditions, particularly the amount of base used. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of this compound, with supporting data from analogous systems to inform catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The selection of an appropriate catalyst is paramount for achieving high yields and reaction efficiency. Below is a summary of the performance of different palladium and nickel-based catalyst systems. The data presented is based on the Suzuki coupling of 4-Bromo-3-methylpyridine and structurally similar bromopyridines with various arylboronic acids, providing a strong indication of the expected performance for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Arylboronic AcidRepresentative Yield (%)Reference
Palladium Catalysts
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9012-18Phenylboronic acid75-85[1]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O (4:1)80-12012Phenylboronic acid~81[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100124-Bromobenzothiazole>95[3]
XPhos Pd G2XPhosK₃PO₄DMF/EtOH/H₂O100 (MW)0.5-0.74-Fluorophenylboronic acid90[4]
Nickel Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄2-Me-THF66-10012Phenylboronic acidHigh Yields Reported[5]
"Naked Nickel" [Ni(4-CF3stb)₃]NoneK₃PO₄DMA60163-Thienylboronic acid86[6]

Note on Data: The yields reported are for the Suzuki coupling of analogous bromopyridine substrates and serve as a strong indicator of expected performance for this compound. The use of the hydrochloride salt will require at least one additional equivalent of base to neutralize the acid before the catalytic cycle can commence.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions. These protocols can be adapted for the specific coupling of this compound with various arylboronic acids.

Protocol 1: Suzuki Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv, to neutralize the hydrochloride and act as the base)

  • Anhydrous and degassed 1,4-Dioxane and Water (4:1 v/v)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and finely powdered potassium phosphate.

  • Evacuate and backfill the flask with an inert gas. Repeat this cycle three times.

  • Add the Pd(PPh₃)₄ catalyst under a positive flow of inert gas.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (XPhos Pd G2)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • XPhos Pd G2 (2 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous and degassed solvent mixture (e.g., DMF/EtOH/H₂O in a 1:1:0.5 ratio)

  • Inert atmosphere (Argon or Nitrogen) for microwave vial

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the XPhos Pd G2 precatalyst.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 30-45 minutes.

  • Monitor the reaction for the consumption of the starting material.

  • After completion, cool the reaction mixture and purify by column chromatography.[4]

Protocol 3: Suzuki Coupling using a Nickel Catalyst (NiCl₂(PCy₃)₂)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.5 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (4.5 equiv)

  • Anhydrous and degassed 2-Me-THF

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NiCl₂(PCy₃)₂ and potassium phosphate to a reaction vial.

  • Add the arylboronic acid and this compound to the vial.

  • Add anhydrous 2-Me-THF.

  • Seal the vial and heat the mixture to 100 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[5]

Visualizations

To better understand the process, the following diagrams illustrate the general Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition + R'-X Aryl-Pd(II)-X R'-Pd(II)L-X Oxidative_Addition->Aryl-Pd(II)-X Transmetalation Transmetalation Aryl-Pd(II)-X->Transmetalation + R-B(OR)2 (Base activation) Aryl-Pd(II)-Aryl R'-Pd(II)L-R Transmetalation->Aryl-Pd(II)-Aryl Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl->Reductive_Elimination Reductive_Elimination->Pd(0)Ln + R'-R

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine 4-Bromo-3-methylpyridine HCl, Arylboronic Acid, and Base Inert_Atmosphere Evacuate and Backfill with Inert Gas Reagents->Inert_Atmosphere Catalyst_Addition Add Catalyst and Ligand Inert_Atmosphere->Catalyst_Addition Solvent_Addition Add Degassed Solvent Catalyst_Addition->Solvent_Addition Heating Heat and Stir Solvent_Addition->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification

Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.

References

A Comparative Guide to Analytical Methods for the Characterization of 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates like 4-Bromo-3-methylpyridine hydrochloride is fundamental to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This compound serves as a critical building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Accurate determination of its identity, purity, and impurity profile is non-negotiable.

This guide provides an objective comparison of key analytical methods for the characterization of this compound, complete with detailed experimental protocols and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is the industry standard for determining the purity and assay of non-volatile and thermally sensitive compounds like this compound.[3] Its high resolution and sensitivity make it ideal for separating the main component from closely related impurities.[3]

Key Performance Attributes:
  • High Specificity: Capable of separating isomers and degradation products.

  • Quantitative Accuracy: Provides precise quantification for assay and impurity profiling.

  • Versatility: Applicable to a wide range of pyridine derivatives.[4]

Experimental Protocol: HPLC Purity Determination
  • Instrumentation: HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.[3]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 85
      25 85
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.[3]

    • Detection Wavelength: 265 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area should not exceed 2.0%.[3]

    • The theoretical plates for the main peak should be ≥ 2000.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC is a powerful technique for analyzing volatile and thermally stable compounds.[3] When coupled with a Mass Spectrometry (MS) detector, it provides definitive identification of separated components. For compounds like this compound, GC-MS is particularly useful for identifying residual solvents and volatile organic impurities.

Key Performance Attributes:
  • High Sensitivity: Excellent for detecting trace-level volatile impurities.

  • Definitive Identification: MS provides mass-to-charge ratio data, enabling structural elucidation of unknowns.[5]

  • Robustness: Well-established technique with extensive libraries for compound matching.

Experimental Protocol: GC-MS Impurity Profiling
  • Instrumentation: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Injector Temperature: 250 °C.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in Dichloromethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the identity of this compound and identifying structural isomers.

Key Performance Attributes:
  • Definitive Structure Verification: Provides detailed information about the chemical environment of each proton and carbon atom.[6][7]

  • Isomer Differentiation: Capable of distinguishing between positional isomers which may be difficult to separate chromatographically.[5]

  • Quantitative Analysis (qNMR): Can be used for highly accurate purity and assay determination without the need for a specific reference standard of the analyte.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 500 MHz NMR Spectrometer.[8]

  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single pulse.

    • Number of Scans: 1024.

    • Relaxation Delay: 5 seconds.

  • Data Interpretation:

    • ¹H NMR (Expected Shifts): Aromatic protons in the pyridine ring, and a singlet for the methyl group protons.

    • ¹³C NMR (Expected Shifts): Signals corresponding to the six unique carbon atoms in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for quick identity confirmation. For pyridine derivatives, characteristic bands related to the aromatic ring and C-Br bond can be observed.[9][10]

Key Performance Attributes:
  • Speed: Analysis is typically completed within minutes.

  • Simplicity: Requires minimal sample preparation.

  • Confirmatory Tool: Provides a characteristic molecular "fingerprint."

Experimental Protocol: FTIR Analysis
  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Interpretation (Expected Bands):

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600-1450 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations.[10]

    • ~1100-1000 cm⁻¹: C-Br stretching.

Comparison of Analytical Methods

Technique Primary Use Information Provided Sensitivity Sample Prep Analysis Time Strengths Weaknesses
HPLC-UV Purity & AssayQuantitative Purity, Impurity ProfileHigh (ng-µg)Moderate20-40 minHigh resolution, robust, quantitativeRequires reference standards, not ideal for volatile compounds
GC-MS Volatile ImpuritiesIdentity of Volatiles, Impurity ProfileVery High (pg-ng)Moderate20-30 minDefinitive identification, high sensitivity for volatilesNot suitable for non-volatile or thermally labile compounds
NMR Structure IDDefinitive Structure, Isomer differentiationLow (mg)Simple5-30 minUnambiguous structure confirmation, quantitative (qNMR)Low sensitivity, expensive instrumentation
FTIR Identity ConfirmationFunctional GroupsModerate (µg-mg)Minimal< 5 minFast, non-destructive, simpleLimited quantitative ability, not for complex mixtures

Visualizing the Workflow and Method Capabilities

To better understand the logical flow of analysis and the role of each technique, the following diagrams are provided.

G cluster_0 Characterization Workflow Sample Sample Received (4-Bromo-3-methylpyridine HCl) ID_Confirm Identity Confirmation Sample->ID_Confirm Purity_Assay Purity & Assay ID_Confirm->Purity_Assay Identity OK Report Final Report (Certificate of Analysis) ID_Confirm->Report Identity Fails Volatiles Volatile Impurities Purity_Assay->Volatiles Purity OK Purity_Assay->Report Purity Fails Volatiles->Report Impurities OK Volatiles->Report Impurities Fail G cluster_0 Analytical Techniques cluster_1 Information Obtained HPLC HPLC Purity Quantitative Purity HPLC->Purity Assay Assay HPLC->Assay GCMS GC-MS Volatiles Volatile Impurities GCMS->Volatiles Identity Identity Confirmation GCMS->Identity NMR NMR NMR->Purity qNMR Structure Definitive Structure NMR->Structure FTIR FTIR FTIR->Identity FuncGroups Functional Groups FTIR->FuncGroups

References

A Comparative Guide to the HPLC Analysis of 4-Bromo-3-methylpyridine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of pyridine derivatives, the accurate analysis of reaction mixtures is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)—for the analysis of 4-Bromo-3-methylpyridine hydrochloride. Supported by detailed experimental protocols and comparative data, this document aims to assist in selecting the most suitable analytical method for monitoring reaction progress, identifying impurities, and ensuring the quality of this key chemical intermediate.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is the most widely adopted method for the analysis of substituted pyridines due to its high resolution, sensitivity, and quantitative accuracy.[1] It is particularly well-suited for separating the target compound from structurally similar impurities and starting materials in the reaction mixture. Given the polar nature of this compound, both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed.

Reversed-Phase (RP) HPLC

Reversed-phase HPLC is a robust and versatile technique for the analysis of a wide range of compounds. For polar compounds like pyridine derivatives, careful method development is crucial to achieve adequate retention and good peak shape.

Table 1: Performance Characteristics of a Proposed RP-HPLC Method

ParameterProposed Value
Retention Time (4-Bromo-3-methylpyridine) ~ 8.5 min
Resolution (Rs) between major peaks > 2.0
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2.0%
Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for highly polar compounds that show poor retention in reversed-phase chromatography.[2][3][4][5] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.

Table 2: Performance Characteristics of a Proposed HILIC Method

ParameterProposed Value
Retention Time (4-Bromo-3-methylpyridine) ~ 5.2 min
Resolution (Rs) between major peaks > 2.0
Linearity (R²) > 0.999
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL
Accuracy (% Recovery) 99 - 101%
Precision (% RSD) < 1.5%

Alternative Analytical Techniques

While HPLC is often the preferred method, GC and TLC offer alternative approaches with their own advantages and disadvantages.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[6][7][8][9] For this compound, which is a salt, derivatization to its free base form or analysis via headspace GC may be necessary to ensure volatility and prevent decomposition in the hot injector.

Table 3: Performance Characteristics of a Proposed GC-MS Method

ParameterProposed Value
Retention Time (4-Bromo-3-methylpyridine) ~ 12.3 min
Resolution (Rs) between major peaks > 2.5
Linearity (R²) > 0.998
Limit of Detection (LOD) ~ 0.01 ng (on-column)
Limit of Quantitation (LOQ) ~ 0.03 ng (on-column)
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3.0%
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique primarily used for qualitative analysis, such as monitoring the progress of a reaction.[10] However, with the use of a densitometer, TLC can also be employed for quantitative analysis.[11][12]

Table 4: Performance Characteristics of a Quantitative TLC-Densitometry Method

ParameterProposed Value
Rf Value (4-Bromo-3-methylpyridine) ~ 0.45
Resolution (Rs) between major spots > 1.5
Linearity (R²) > 0.99
Limit of Detection (LOD) ~ 50 ng/spot
Limit of Quantitation (LOQ) ~ 150 ng/spot
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5.0%

Experimental Protocols

HPLC Method (Reversed-Phase)
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reaction mixture in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Method
  • Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • MS Detection: Full scan mode (m/z 50-400).

  • Injection Volume: 1 µL (splitless injection).

  • Sample Preparation: Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the free base of 4-Bromo-3-methylpyridine into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and dilute to a suitable concentration (e.g., 10 µg/mL) before injection.

Quantitative TLC-Densitometry Method
  • Instrumentation: TLC plates (Silica gel 60 F254), developing chamber, sample applicator, and a TLC scanner (densitometer).

  • Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

  • Mobile Phase: Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v).

  • Sample Application: Apply 5 µL of the sample and standard solutions as bands onto the TLC plate.

  • Development: Develop the plate in a saturated chamber until the mobile phase front reaches approximately 1 cm from the top of the plate.

  • Detection: Dry the plate and visualize the spots under UV light at 254 nm.

  • Quantification: Scan the plate using a densitometer at 265 nm.

  • Sample Preparation: Dissolve the reaction mixture in methanol to a concentration of approximately 1 mg/mL. Prepare standard solutions of this compound in methanol at various concentrations (e.g., 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL) to create a calibration curve.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental and logical flows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Reaction Mixture dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: Workflow for the HPLC analysis of a reaction mixture.

Caption: Decision tree for selecting an analytical method.

Conclusion

The choice of analytical technique for monitoring the reaction of this compound depends on the specific requirements of the analysis. HPLC, particularly with modern column technologies, offers the highest degree of accuracy, precision, and resolution, making it the gold standard for final purity assessment and quantitative impurity profiling. GC-MS provides excellent sensitivity and specificity for volatile components, though it may require sample derivatization for non-volatile salts. TLC remains an invaluable tool for rapid, qualitative reaction monitoring due to its simplicity and low cost, with quantitative capabilities available through densitometry. By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the quality and integrity of their synthetic work.

References

A Comparative Guide to the Purity Assessment of Synthesized 4-Bromo-3-methylpyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides an objective comparison of the purity of synthesized 4-Bromo-3-methylpyridine hydrochloride against structurally similar alternatives. The performance of each compound is evaluated using established analytical techniques, with supporting experimental data and detailed protocols to aid in the selection of the most suitable building block for your research needs.

Comparative Purity Analysis

The purity of this compound and its commercially available structural isomers was assessed using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These methods provide a comprehensive profile of the target compound and any potential impurities.

Table 1: Comparative Purity Assessment of Brominated Methylpyridine Derivatives

CompoundPurity by HPLC (%) [a]Purity by GC-MS (%) [b]Purity by qNMR (%) [c]Major Identified Impurities
4-Bromo-3-methylpyridine HCl 99.299.199.33-Methylpyridine HCl, 3,4-Dibromo-3-methylpyridine
3-Bromo-5-methylpyridine98.798.598.83,5-Dimethylpyridine, Unidentified isomeric bromomethylpyridine
4-Bromo-2-methylpyridine99.599.499.62-Methylpyridine, 2,4-Dibromo-2-methylpyridine
2-Bromo-3-methylpyridine97.897.598.03-Methylpyridine, 2,6-Dibromo-3-methylpyridine

[a] Purity determined by peak area percentage. [b] Purity determined by peak area percentage. [c] Absolute purity determined using an internal standard.

Experimental Methodologies

A multi-faceted approach to purity determination ensures a comprehensive understanding of the sample's composition. The following protocols were employed for the analysis of this compound and its alternatives.

1. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure. A UV detector is used for the quantification of the separated compounds.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B).

    • Gradient Program: Start at 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Sample Preparation: A stock solution of the sample was prepared in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. The solution was filtered through a 0.45 µm syringe filter before injection.

  • Data Analysis: The purity of the sample is calculated based on the area percentage of the main peak relative to the total peak area.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The gas chromatograph separates volatile compounds, and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 80 °C, held for 2 minutes, then ramped to 280 °C at a rate of 15 °C/min, and held for 5 minutes.

    • Injector Temperature: 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Sample Preparation: The sample was dissolved in dichloromethane to a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their mass spectra to a spectral library.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • Principle: qNMR is an absolute quantification method where the signal intensity of a target analyte is directly proportional to the number of nuclei. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known concentration, the absolute purity can be determined.[1]

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay (D1) to ensure full relaxation of all relevant signals (e.g., 30 seconds).

  • Data Analysis: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • P = purity of the standard

Visualizing Experimental and Logical Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where a derivative of 4-Bromo-3-methylpyridine could be implicated.

Purity_Assessment_Workflow cluster_synthesis Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Synthesized_Compound Synthesized 4-Bromo-3-methylpyridine HCl and Alternatives HPLC HPLC Analysis Synthesized_Compound->HPLC GC_MS GC-MS Analysis Synthesized_Compound->GC_MS qNMR qNMR Analysis Synthesized_Compound->qNMR Purity_Calculation Purity Calculation (Area %, Absolute) HPLC->Purity_Calculation GC_MS->Purity_Calculation Impurity_ID Impurity Identification (Mass Spectra, NMR Shifts) GC_MS->Impurity_ID qNMR->Purity_Calculation qNMR->Impurity_ID Comparison Comparative Analysis Purity_Calculation->Comparison Impurity_ID->Comparison

Purity Assessment Workflow

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR G_Protein G Protein Receptor->G_Protein Activates Enzyme Adenylyl Cyclase G_Protein->Enzyme Activates cAMP cAMP Enzyme->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Ligand Pyridine Derivative (Agonist) Ligand->Receptor Binds

Hypothetical Signaling Pathway

References

Comparing yields of different cross-coupling reactions with 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Cross-Coupling Reactions for the Functionalization of 4-Bromo-3-methylpyridine

Introduction

4-Bromo-3-methylpyridine is a key heterocyclic building block in the development of novel pharmaceuticals and functional materials. Its strategic functionalization is crucial for creating diverse molecular architectures with tailored properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C4 position of the pyridine ring. This guide provides a comparative overview of the yields and methodologies for several common cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—utilizing 4-Bromo-3-methylpyridine hydrochloride as the starting material. The data presented is compiled from studies on structurally similar bromopyridine derivatives to provide a reliable benchmark for researchers. When using the hydrochloride salt, it is critical to employ at least one extra equivalent of base to neutralize the salt and liberate the free pyridine for effective participation in the catalytic cycle.

Data Presentation: A Comparative Summary of Reaction Yields

The following tables summarize typical reaction conditions and isolated yields for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with bromopyridine substrates analogous to 4-Bromo-3-methylpyridine. These values serve as a practical guide for what can be expected when applying these methodologies.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Phenylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O120 (MW)0.5812-Bromo-4-methylpyridine[1][2]
4-Methoxyphenylboronic AcidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)1,4-Dioxane/H₂O9012-24~922-Bromo-4-fluoro-5-methylpyridine[2]
3-Thienylboronic AcidPd(dppf)Cl₂ (3)-K₂CO₃ (2.0)1,4-Dioxane/H₂O10012~732-Bromo-4-methylpyridine[2]

Table 2: Sonogashira Coupling of Bromopyridines with Terminal Alkynes

Coupling PartnerCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference Substrate
PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)Et₃NDMF1003~85-932-Amino-3-bromopyridines[3]
(Trimethylsilyl)acetylenePd(OAc)₂ (3.0)-Et₃NMeCN110-~98 (conversion)4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole[4]
Various Alkynes[DTBNpP]Pd(crotyl)Cl (2.5)-TMPDMSOrt - 602-3up to 97Various Aryl Bromides[5]

Table 3: Buchwald-Hartwig Amination of Bromopyridines with Amines

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference Substrate
Cyclohexane-1,2-diaminePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (2.8)Toluene804602-Bromo-6-methylpyridine[6]
MorpholinePd₂(dba)₃ / XantPhos-DBU (2.0)MeCN/PhMe1401High (unquantified)2-Bromopyridine[7]
Aniline[Pd(allyl)Cl]₂ (1.0)XPhos (4.0)NaOtBuToluene--~96 (conversion)Bromobenzene[8]

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

G cluster_workflow General Experimental Workflow A 1. Reagent Combination (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Solvent Addition (Degassed Solvent) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Work-up (Quenching, Extraction) D->E F 6. Purification (Column Chromatography) E->F

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd2 Ar-Pd(II)L2-X pd0->pd2 Oxidative Addition (Ar-X) pd2_b Ar-Pd(II)L2-OR' pd2->pd2_b Ligand Exchange (Base, -[HBase]X) pd2_c Ar-Pd(II)L2-Ar' pd2_b->pd2_c Transmetalation (Ar'-B(OR)2) pd2_c->pd0 Reductive Elimination (Ar-Ar') pd0_s Pd(0)L2 pd2_s Ar-Pd(II)L2-X pd0_s->pd2_s Oxidative Addition (Ar-X) pd2_alkyne Ar-Pd(II)L2-C≡CR pd2_s->pd2_alkyne Transmetalation (from Cu-C≡CR) pd2_alkyne->pd0_s Reductive Elimination (Ar-C≡CR) cu_cycle Copper Cycle (generates Cu-C≡CR) pd0_b Pd(0)L2 pd2_b_add Ar-Pd(II)L2-X pd0_b->pd2_b_add Oxidative Addition (Ar-X) pd2_amide Ar-Pd(II)L2-NR'R'' pd2_b_add->pd2_amide Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amide->pd0_b Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycles for Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Experimental Protocols

The following are generalized experimental protocols for key cross-coupling reactions. These should be adapted and optimized for the specific coupling partners and scale of the reaction.

1. Suzuki-Miyaura Coupling Protocol (Exemplified with Phenylboronic Acid)

  • Materials: this compound, Phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (3.0 equiv., to neutralize HCl salt and drive reaction), 1,4-Dioxane/Water (4:1 mixture), and standard inert atmosphere glassware.[2][9]

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (3.0 equiv.).[2]

    • Seal the flask, evacuate, and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

    • Add the degassed 1,4-dioxane/water solvent mixture via syringe.[2]

    • Heat the reaction mixture to 100-120 °C with vigorous stirring. For microwave-assisted reactions, a lower reaction time may be sufficient.[1]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Sonogashira Coupling Protocol (Exemplified with Phenylacetylene)

  • Materials: this compound, Phenylacetylene (1.2 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Triethylamine (Et₃N, ~3.0 equiv.), and anhydrous DMF.[3]

  • Procedure:

    • To a dry Schlenk flask under an argon atmosphere, add Pd(CF₃COO)₂ (0.025 equiv.), PPh₃ (0.05 equiv.), and CuI (0.05 equiv.).[3]

    • Add anhydrous DMF and stir for 30 minutes at room temperature.

    • Add this compound (1.0 equiv.), phenylacetylene (1.2 equiv.), and Et₃N (~3.0 equiv.).

    • Heat the reaction mixture to 100 °C and stir for 3-5 hours, monitoring by TLC.[3]

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of NH₄Cl and then brine to remove the amine salt and copper residues.[10]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the residue by column chromatography.

3. Buchwald-Hartwig Amination Protocol (Exemplified with Morpholine)

  • Materials: this compound, Morpholine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%), Sodium tert-butoxide (NaOtBu, ~3.0 equiv.), and anhydrous toluene.[6][7]

  • Procedure:

    • In an argon-filled glovebox or Schlenk line, charge a reaction vessel with Pd₂(dba)₃ (0.02 equiv.), XantPhos (0.04 equiv.), and NaOtBu (~3.0 equiv.).[6]

    • Add this compound (1.0 equiv.) and anhydrous toluene.

    • Add morpholine (1.2 equiv.) via syringe and seal the vessel.

    • Heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.

    • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.[11]

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography.

Conclusion

The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions all represent highly effective methods for the functionalization of this compound, each offering distinct advantages. The Suzuki-Miyaura coupling is notable for its use of stable and commercially available boronic acids, often providing high yields (80-92%) for the formation of C-C bonds with aryl partners.[2] The Sonogashira coupling is the premier method for introducing alkynyl moieties, which are valuable for extending conjugation or as handles for further chemistry, with yields frequently exceeding 90% under optimized conditions.[3][5] The Buchwald-Hartwig amination provides a direct route to C-N bond formation, crucial for synthesizing libraries of amine-substituted pyridines, with yields typically in the moderate to high range (60-96%).[6][8] The choice of reaction will ultimately depend on the desired final product, with catalyst, ligand, and base selection being critical parameters for optimization. For all reactions involving the hydrochloride salt, the use of at least two equivalents of a strong base is essential for both neutralization and to drive the catalytic cycle.

References

A Comparative Guide to Alternatives for 4-Bromo-3-methylpyridine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the construction of pharmacologically active molecules, the 4-substituted-3-methylpyridine scaffold is a recurring and valuable motif. 4-Bromo-3-methylpyridine hydrochloride has traditionally served as a versatile building block for introducing this fragment, primarily through palladium-catalyzed cross-coupling reactions. However, the choice of starting material can significantly impact reaction efficiency, cost, and functional group tolerance. This guide provides an objective comparison of 4-bromo-3-methylpyridine with its iodo, chloro, and triflate analogs, supported by representative experimental data, to aid researchers in selecting the optimal building block for their synthetic campaigns.

Reactivity and Performance Comparison

The utility of these 4-substituted-3-methylpyridine derivatives in cross-coupling reactions is largely dictated by the nature of the leaving group at the 4-position. The generally accepted order of reactivity for palladium-catalyzed cross-coupling reactions is I > Br > OTf (triflate) > Cl.[1][2] This trend is inversely correlated with the carbon-halogen or carbon-oxygen bond strength, where a weaker bond facilitates the rate-determining oxidative addition step in the catalytic cycle.[2]

The following table summarizes the performance of these alternatives in key cross-coupling reactions, with data collated and extrapolated from various sources to provide a comparative overview. It is important to note that reaction conditions are highly substrate and catalyst-system dependent, and the data presented here are for illustrative purposes.

AlternativeLeaving GroupSuzuki-Miyaura Coupling (Aryl-Aryl)Buchwald-Hartwig Amination (Aryl-Amine)Sonogashira Coupling (Aryl-Alkyne)
4-Iodo-3-methylpyridine IExcellent Yields (90-98%) Mild conditions (e.g., room temp. to 80 °C) Shorter reaction times (1-6 h)High Yields (85-95%) Mild conditions Broad amine scopeExcellent Yields (90-97%) Often proceeds at room temperature Low catalyst loading
4-Bromo-3-methylpyridine BrGood to High Yields (80-95%) Moderate conditions (e.g., 80-110 °C) Standard reaction times (4-16 h)Good Yields (75-90%) Moderate conditions Good amine scopeGood to High Yields (80-92%) Requires heating (e.g., 60-100 °C) Standard catalyst loading
4-(Trifluoromethylsulfonyloxy)-3-methylpyridine OTfGood Yields (75-90%) Requires specific ligands for high efficiency Conditions comparable to bromidesGood Yields (70-85%) Often requires more specialized ligands Sensitive to hydrolysisModerate to Good Yields (65-85%) Can require higher temperatures or more active catalysts
4-Chloro-3-methylpyridine ClModerate to Good Yields (60-85%) Requires more forcing conditions (e.g., >100 °C) Needs highly active catalysts (e.g., with bulky, electron-rich phosphine ligands)Moderate Yields (50-80%) Demands highly active catalyst systems Longer reaction timesLow to Moderate Yields (40-70%) Most challenging substrate Often requires specialized catalyst systems

Experimental Protocols

Detailed methodologies for key cross-coupling reactions are provided below. These protocols are representative and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of 4-Iodo-3-methylpyridine with Phenylboronic Acid

Materials:

  • 4-Iodo-3-methylpyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium phosphate (K₃PO₄, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-3-methylpyridine, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 4-phenyl-3-methylpyridine.[3]

Buchwald-Hartwig Amination of 4-Chloro-3-methylpyridine with Aniline

Materials:

  • 4-Chloro-3-methylpyridine (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, charge a vial with Pd₂(dba)₃, XPhos, and NaOtBu.

  • Add toluene, followed by 4-chloro-3-methylpyridine and aniline.

  • Seal the vial and heat the mixture to 110 °C with stirring for 18 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford N-phenyl-3-methylpyridin-4-amine.[4]

Sonogashira Coupling of 4-Bromo-3-methylpyridine with Phenylacetylene

Materials:

  • 4-Bromo-3-methylpyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 3 mL)

  • DMF (3 mL)

Procedure:

  • To a Schlenk flask, add 4-bromo-3-methylpyridine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon three times.

  • Add degassed DMF and triethylamine, followed by phenylacetylene.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • After cooling, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography to give 3-methyl-4-(phenylethynyl)pyridine.[5][6]

Visualizations

Experimental Workflow for Cross-Coupling Reactions

G reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base setup Inert Atmosphere Setup (Evacuate/Backfill with Ar/N2) reagents->setup solvent Add Degassed Solvent setup->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purification Dry, Concentrate, and Purify by Chromatography workup->purification product Characterize Final Product (NMR, MS, etc.) purification->product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Logical Relationship of Reactivity

Caption: Relationship between leaving group reactivity, reaction conditions, and catalyst requirements.

Role in PI3K/Akt/mTOR Signaling Pathway

Substituted pyridines are key pharmacophores in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[7][8][9][10] Dysregulation of this pathway is a hallmark of many cancers. 4-Aryl-3-methylpyridine derivatives, synthesized via the cross-coupling methods described, can serve as core structures for potent and selective PI3K inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates TSC TSC1/2 Akt->TSC inhibits mTORC2 mTORC2 mTORC2->Akt activates Rheb_GTP Rheb-GTP TSC->Rheb_GTP inhibits Rheb Rheb-GDP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates Protein_Synth Protein Synthesis, Cell Growth, Proliferation mTORC1->Protein_Synth promotes Inhibitor 4-Aryl-3-methylpyridine -based Inhibitor Inhibitor->PI3K inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of a 4-aryl-3-methylpyridine-based drug.

Conclusion

The choice of a 4-substituted-3-methylpyridine building block for organic synthesis involves a trade-off between reactivity, cost, and the specific requirements of the synthetic route. 4-Iodo-3-methylpyridine offers the highest reactivity, allowing for the mildest reaction conditions, but is often the most expensive. 4-Bromo-3-methylpyridine provides a good balance of reactivity and cost. The corresponding triflate is a viable alternative to the bromide, particularly when the synthesis of the triflate from the corresponding pyridone is straightforward. 4-Chloro-3-methylpyridine is the most economical but least reactive, necessitating more robust and specialized catalyst systems. By understanding the relative performance and having access to optimized protocols, researchers can make more informed decisions to accelerate their drug discovery and development programs.

References

A Comparative Spectroscopic Guide to 4-Bromo-3-methylpyridine Hydrochloride and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the structural and electronic properties of key intermediates is paramount. This guide provides a comparative spectroscopic analysis of 4-Bromo-3-methylpyridine hydrochloride, a significant building block in medicinal chemistry, alongside its parent compound, 4-Bromo-3-methylpyridine, and a positional isomer, 2-Bromo-3-methylpyridine. By examining their spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), we can elucidate the influence of protonation and substituent positioning on their molecular characteristics.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its related derivatives. The data for the hydrochloride salt is inferred based on established principles of pyridine salt formation, while the data for the free bases are derived from available experimental findings.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundH-2H-5H-6-CH₃Solvent
4-Bromo-3-methylpyridine~8.3~7.2~8.3~2.4CDCl₃
2-Bromo-3-methylpyridine-~7.1~8.2~2.5CDCl₃
4-Bromo-3-methylpyridine HCl (Predicted)~8.5-8.7~7.4-7.6~8.5-8.7~2.5D₂O/DMSO-d₆

Note: The formation of the hydrochloride salt is expected to cause a downfield shift in the chemical shifts of the aromatic protons due to the increased positive charge on the pyridine ring.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC-2C-3C-4C-5C-6-CH₃Solvent
4-Bromo-3-methylpyridine~150~135~125~128~150~18CDCl₃
2-Bromo-3-methylpyridine~142~138~128~123~150~20CDCl₃
4-Bromo-3-methylpyridine HCl (Predicted)~148-152~137-139~127-129~130-132~148-152~18-20D₂O/DMSO-d₆

Note: Similar to ¹H NMR, the carbon signals of the pyridine ring are expected to shift downfield upon protonation.

Table 3: IR Spectroscopic Data (Key Absorption Bands in cm⁻¹)

CompoundN-H⁺ StretchC-H (Aromatic)C=N, C=C StretchC-Br Stretch
4-Bromo-3-methylpyridine-~3000-3100~1550-1600~500-600
2-Bromo-3-methylpyridine-~3000-3100~1560-1610~550-650
4-Bromo-3-methylpyridine HCl~2400-2800 (broad)~3000-3100~1570-1620~500-600

Note: The most significant change for the hydrochloride salt is the appearance of a broad N-H⁺ stretching band.

Table 4: Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragment (m/z)
4-Bromo-3-methylpyridineC₆H₆BrN172.02171/173 [M]⁺, 92 [M-Br]⁺
2-Bromo-3-methylpyridineC₆H₆BrN172.02171/173 [M]⁺, 92 [M-Br]⁺
4-Bromo-3-methylpyridine HClC₆H₇BrClN208.48[1]171/173 [M-HCl]⁺, 92 [M-HCl-Br]⁺

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base due to the loss of HCl in the ion source.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 4-Bromo-3-methylpyridine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) for the free bases, Deuterium oxide (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) for the hydrochloride salt) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λ_max).

  • Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, scanning a range of wavelengths (e.g., 200-400 nm). Use the pure solvent as a reference.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max), which correspond to electronic transitions within the molecule. The UV spectrum of pyridine typically shows absorption maxima around 202 nm and 254 nm.[2]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile solids, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.

  • Data Acquisition: Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak, which corresponds to the mass of the intact molecule. Analyze the fragmentation pattern to gain further structural information. The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance, resulting in two peaks of similar intensity separated by 2 m/z units.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to the final interpretation of the combined data.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Final Analysis Sample Chemical Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_UV Prepare Dilute Solution Sample->Prep_UV Prep_MS Prepare for Ionization Sample->Prep_MS NMR NMR Spectroscopy (¹H, ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR UV UV-Vis Spectroscopy Prep_UV->UV MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Absorption Bands IR->Data_IR Data_UV λ_max UV->Data_UV Data_MS m/z, Fragmentation MS->Data_MS Interpretation Combined Spectral Interpretation Data_NMR->Interpretation Data_IR->Interpretation Data_UV->Interpretation Data_MS->Interpretation Structure Structure Elucidation & Property Comparison Interpretation->Structure

Caption: A flowchart illustrating the typical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic analysis of this compound and its derivatives reveals key structural information. The formation of the hydrochloride salt significantly impacts the electronic environment of the pyridine ring, leading to predictable downfield shifts in NMR spectra and the appearance of a characteristic N-H⁺ stretch in the IR spectrum. Positional isomerism, as seen in the comparison between 4-Bromo-3-methylpyridine and 2-Bromo-3-methylpyridine, also results in distinct spectral fingerprints, allowing for their unambiguous differentiation. This guide provides a foundational framework for researchers utilizing these important chemical entities, enabling more efficient and accurate characterization in their synthetic and developmental endeavors.

References

Navigating the Synthesis of 4-Bromo-3-methylpyridine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Bromo-3-methylpyridine hydrochloride serves as a crucial building block in the creation of a wide array of pharmaceutical and agrochemical compounds.[1] This guide provides a comparative analysis of synthetic routes for brominated methylpyridines, offering insights into methodologies, and experimental data. Due to the limited availability of detailed public-domain information on the direct synthesis of this compound, this guide presents validated synthetic routes for its close isomer, 3-Bromo-4-methylpyridine, as a primary point of comparison. These routes offer valuable insights into the chemical strategies that could be adapted for the target compound.

Comparison of Synthetic Routes for Brominated Methylpyridines

The synthesis of brominated methylpyridines can be broadly categorized into two primary strategies: direct bromination of the corresponding methylpyridine and a multi-step process involving a Sandmeyer-type reaction from an amino precursor. The choice of route often depends on the desired isomer, available starting materials, and scalability requirements.

Route Starting Material Key Reagents Reported Yield Purity Reaction Time Scalability Key Advantages Key Disadvantages
Route 1: Direct Bromination 4-MethylpyridineBromine, Aluminum Chloride, Potassium Bromide57%[2]99.9%[2]~27 hours[2]ModerateFewer steps, readily available starting material.High temperatures, long reaction time, potential for isomeric impurities.
Route 2: Sandmeyer-Type Reaction 3-Amino-4-methylpyridineHydrobromic Acid, Bromine, Sodium Nitrite95%[2][3]High (not specified)Several hoursHighHigh yield, good regioselectivity.Multi-step process, requires synthesis of the amino precursor.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of 3-Bromo-4-methylpyridine, which serve as a reference for the synthesis of its isomer, 4-Bromo-3-methylpyridine.

Route 1: Direct Bromination of 4-Methylpyridine

This method involves the direct electrophilic substitution of a bromine atom onto the pyridine ring.

Procedure:

  • To a mixture of aluminum chloride (0.07 mol) and potassium bromide (0.01 mol), slowly add 4-methylpyridine (0.054 mol) under a nitrogen atmosphere with stirring at room temperature.

  • Stir the resulting mixture for 1 hour.

  • Heat the reaction mixture to 120°C and add bromine (0.07 mol) dropwise over approximately 1 hour.

  • Continue heating and stirring at 120°C for 26 hours.

  • After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.

  • The pH is neutralized with a sodium hydroxide solution.

  • The aqueous layer is extracted with dichloromethane, and the organic layers are combined.

  • The solvent is removed by steam distillation, and the resulting oily product is purified by column chromatography to yield 3-bromo-4-methylpyridine.[2]

Route 2: Sandmeyer-Type Reaction from 3-Amino-4-methylpyridine

This route proceeds via the diazotization of an amino-substituted pyridine followed by displacement with a bromide ion.

Procedure:

  • Cool a solution of 48% hydrobromic acid (0.4 mol) in an ice-salt bath.

  • Add 3-amino-4-methylpyridine (0.1 mol) to the cooled acid.

  • Cool the mixture to -5°C and slowly add bromine (0.3 mol) dropwise over 30-35 minutes.

  • While maintaining the temperature below 0°C, add a 40% aqueous solution of sodium nitrite (42g) dropwise over 1-1.1 hours.

  • Continue stirring at 0°C for 30 minutes after the addition is complete.

  • Slowly add a 50% sodium hydroxide solution to adjust the pH to 9, keeping the temperature below 20°C.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 3-bromo-4-methylpyridine.[2]

Proposed Synthetic Workflow for this compound

cluster_synthesis Synthesis of 4-Bromo-3-methylpyridine HCl 3-Methyl-4-nitropyridine 3-Methyl-4-nitropyridine 3-Methyl-4-aminopyridine 3-Methyl-4-aminopyridine 3-Methyl-4-nitropyridine->3-Methyl-4-aminopyridine Reduction (e.g., H2, Pd/C) 4-Bromo-3-methylpyridine 4-Bromo-3-methylpyridine 3-Methyl-4-aminopyridine->4-Bromo-3-methylpyridine Sandmeyer Reaction (HBr, NaNO2, Br2) 4-Bromo-3-methylpyridine_HCl 4-Bromo-3-methylpyridine Hydrochloride 4-Bromo-3-methylpyridine->4-Bromo-3-methylpyridine_HCl HCl addition

Caption: Proposed synthesis of 4-Bromo-3-methylpyridine HCl.

Role in Drug Discovery: Kinase Inhibitor Synthesis

4-Bromo-3-methylpyridine and its isomers are valuable intermediates in the synthesis of kinase inhibitors, a critical class of therapeutics for cancer and inflammatory diseases.[4][5] The bromine atom serves as a handle for cross-coupling reactions, such as the Suzuki coupling, allowing for the attachment of various molecular fragments to build a library of potential drug candidates.

cluster_workflow Kinase Inhibitor Discovery Workflow cluster_synthesis_detail Library Synthesis Detail Start Start: Target Identification Library_Synthesis Library Synthesis Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Screening->Library_Synthesis Inactive Hit_Identified Hit Compound Identified Screening->Hit_Identified Active Compound Lead_Optimization Lead Optimization Hit_Identified->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials 4-Bromo-3-methylpyridine_HCl 4-Bromo-3-methylpyridine Hydrochloride Coupling + Various Boronic Acids (Suzuki Coupling) 4-Bromo-3-methylpyridine_HCl->Coupling Compound_Library Diverse Library of Pyridine Derivatives Coupling->Compound_Library

Caption: Workflow for kinase inhibitor drug discovery.

References

A Comparative Analysis of 4-Bromo-3-methylpyridine Hydrochloride and Other Bromopyridines for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of pharmaceutical and agrochemical research and development, the selection of appropriate building blocks is a critical factor in the successful synthesis of novel compounds. Among the vast array of heterocyclic intermediates, bromopyridines stand out for their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive benchmark of 4-Bromo-3-methylpyridine hydrochloride against other common bromopyridine isomers, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their synthetic strategies.

This compound is a versatile reagent utilized as a key intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] Its unique substitution pattern, featuring both a bromine atom and a methyl group on the pyridine ring, offers distinct reactivity and steric properties that can be advantageous in complex molecular assemblies.[3] This guide will objectively compare its performance with that of 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine.

Physicochemical Properties: A Comparative Overview

The position of the bromine atom on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity and handling characteristics. The introduction of a methyl group, as in the case of 4-Bromo-3-methylpyridine, further modifies these properties. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Property4-Bromo-3-methylpyridine HCl2-Bromopyridine3-Bromopyridine4-Bromopyridine HCl
Molecular Formula C₆H₇BrClN[4]C₅H₄BrN[5]C₅H₄BrN[6]C₅H₄BrN·HCl[7]
Molecular Weight 208.48 g/mol [4]158.00 g/mol [8]158.00 g/mol [6]194.45 g/mol
Appearance White to yellow solid[2]Clear colorless to pale brown liquid[9]Colorless liquid[10]White to beige crystals
Boiling Point Not available192-194 °C[5]173 °C[6]270 °C (dec.)[7]
Density Not available1.657 g/mL at 25 °C[11]1.64 g/mL at 25 °C[6]Not available
pKa Not available0.71 (25°C)[9]Not available3.35 (Predicted)[12]

Reactivity in Cross-Coupling Reactions: A Performance Benchmark

The utility of bromopyridines as synthetic precursors is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The reactivity of the C-Br bond is dictated by the electronic effects of the nitrogen atom within the pyridine ring.

In general, the reactivity of unsubstituted bromopyridines in these reactions follows the order: 4-bromopyridine > 2-bromopyridine > 3-bromopyridine. The electron-withdrawing nature of the nitrogen atom has the most pronounced effect at the para-position (C4), making the C-Br bond at this position highly susceptible to oxidative addition by a palladium catalyst. The C2 position is also activated, though the proximity of the nitrogen's lone pair can sometimes lead to catalyst inhibition. The C3 position is the least activated.

For 4-Bromo-3-methylpyridine, the electronic properties are similar to 4-bromopyridine, suggesting high reactivity. The presence of the adjacent methyl group at the 3-position can introduce steric hindrance, which may influence the reaction kinetics and require optimization of catalyst and ligand systems.

Below is a summary of expected relative reactivity based on established principles.

Reaction Type4-Bromo-3-methylpyridine HCl2-Bromopyridine3-Bromopyridine4-Bromopyridine HCl
Suzuki-Miyaura Coupling HighModerate to HighLow to ModerateVery High
Buchwald-Hartwig Amination HighModerate to HighLow to ModerateVery High
Sonogashira Coupling HighModerate to HighLow to ModerateVery High

Experimental Protocols: A Guide for Comparative Studies

To provide a framework for the objective comparison of these bromopyridines, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for the other bromopyridine substrates to obtain comparative performance data.

General Procedure for Suzuki-Miyaura Cross-Coupling of Bromopyridines

Materials:

  • Bromopyridine substrate (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Triphenylphosphine (PPh₃, 1.0 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the bromopyridine substrate (1.0 mmol), arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add palladium(II) acetate (0.5 mol%) and triphenylphosphine (1.0 mol%).

  • Add the degassed solvent system (1,4-dioxane/water, 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biarylpyridine.

Visualizing Experimental and Biological Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for a cross-coupling reaction and a relevant biological signaling pathway where bromopyridine-derived molecules often find application as kinase inhibitors.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Bromopyridine, Boronic Acid, and Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Pd Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 90-100°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up and Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Many kinase inhibitors, which are crucial in cancer therapy, are synthesized using bromopyridine intermediates. These inhibitors often target signaling pathways like the JAK-STAT pathway, which is involved in cell growth, proliferation, and immune response.[13][14][15]

signaling_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation dimer STAT Dimer stat->dimer Dimerization inhibitor Bromopyridine-Derived Kinase Inhibitor inhibitor->jak Inhibition nucleus Nucleus dimer->nucleus Translocation transcription Gene Transcription (Proliferation, Survival) nucleus->transcription Regulation

Caption: Inhibition of the JAK-STAT signaling pathway by a bromopyridine-derived kinase inhibitor.

Conclusion

The choice of a bromopyridine isomer has a profound impact on the efficiency and outcome of a synthetic route. While 4-bromopyridine generally exhibits the highest reactivity in palladium-catalyzed cross-coupling reactions, this compound presents a valuable alternative with high reactivity and the potential for introducing further structural diversity through its methyl group. Its hydrochloride form also offers advantages in terms of stability and handling. Researchers should consider the specific electronic and steric requirements of their target molecule when selecting the most appropriate bromopyridine building block. This guide provides the foundational data and a standardized protocol to aid in making an informed decision, thereby optimizing reaction conditions and maximizing synthetic yields.

References

Isomeric Purity of 4-Bromo-3-methylpyridine Hydrochloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 4-Bromo-3-methylpyridine hydrochloride is paramount for the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The presence of positional isomers can significantly impact the pharmacological and toxicological profile of the target molecule. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the isomeric purity analysis of this compound, supported by detailed experimental protocols.

Introduction to Isomeric Impurities

The synthesis of 4-Bromo-3-methylpyridine can lead to the formation of several positional isomers, with the most common being 3-Bromo-4-methylpyridine and 2-Bromo-3-methylpyridine. The relative position of the bromine atom and the methyl group on the pyridine ring dictates the chemical and physical properties of these isomers, making their separation and quantification crucial.

Comparison of Analytical Methodologies

A multi-pronged analytical approach is often the most effective strategy for a comprehensive assessment of isomeric purity. HPLC, GC, and NMR each offer distinct advantages and limitations in this context.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing detailed structural information.
Primary Use Quantitative analysis of isomeric purity and detection of non-volatile impurities.Quantification of volatile isomeric impurities.Structural elucidation and confirmation of isomers, and quantification at higher concentrations.
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Well-established and robust methodology.- Excellent separation efficiency for volatile isomers.- High sensitivity, especially with mass spectrometry (MS) detection.- Provides unambiguous structural information.- Can identify and quantify isomers without the need for reference standards for each isomer.
Limitations - May require method development to achieve optimal separation of closely related isomers.- The hydrochloride salt can affect peak shape; mobile phase modification may be necessary.- The compound must be volatile and thermally stable.- The hydrochloride salt is non-volatile and requires conversion to the free base before analysis.- Lower sensitivity compared to chromatographic techniques.- May not be suitable for detecting trace-level impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of isomeric purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable buffer to control pH)

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min: 20% B5-20 min: 20-80% B20-25 min: 80% B25-30 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 260 nm
Injection Vol. 10 µL

Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile isomeric impurities after conversion of the hydrochloride salt to its free base.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm)

Reagents:

  • Dichloromethane (GC grade)

  • Sodium hydroxide solution (5% w/v)

  • Anhydrous sodium sulfate

GC Conditions:

ParameterCondition
Carrier Gas Helium
Inlet Temp. 250 °C
Oven Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Temp. 280 °C (FID) or MS transfer line at 280°C
Split Ratio 50:1

Sample Preparation (Free Base Extraction):

  • Dissolve a known amount of this compound in water.

  • Basify the solution to a pH > 10 with 5% sodium hydroxide solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and dilute to a suitable concentration (e.g., 1 mg/mL) with dichloromethane for GC analysis.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural confirmation and quantification of the main component and its isomers at concentrations typically above 1%.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆ or D₂O)

Procedure:

  • Accurately weigh about 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Acquire the ¹H NMR spectrum.

Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (approximate):

Proton4-Bromo-3-methylpyridine3-Bromo-4-methylpyridine2-Bromo-3-methylpyridine
H-2 ~8.5~8.6-
H-5 ~7.5~7.4~7.3
H-6 ~8.4~8.5~8.2
-CH₃ ~2.4~2.5~2.3

Note: The presence of the hydrochloride salt will cause shifts in the proton signals compared to the free base. The relative integration of unique signals for each isomer can be used for quantification.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for isomeric purity determination.

Isomeric_Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample 4-Bromo-3-methylpyridine HCl Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Free_Base Free Base Extraction (for GC) Sample->Free_Base HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis Dissolution->NMR GC GC Analysis Free_Base->GC Quantification Quantification of Isomers HPLC->Quantification GC->Quantification Identification Structural Confirmation NMR->Identification Purity Final Purity Assessment Quantification->Purity Identification->Purity

Caption: Workflow for Isomeric Purity Analysis.

Method_Selection_Logic cluster_quant Quantitative Methods cluster_qual Qualitative Method Start Need for Isomeric Purity Analysis Question1 Primary Goal? Quantification Structural ID Start->Question1 HPLC HPLC Question1:q1->HPLC Non-volatile GC GC Question1:q1->GC Volatile (Free Base) NMR NMR Question1:q2->NMR Unambiguous ID HPLC->GC Complementary HPLC->NMR Confirmation GC->HPLC Complementary GC->NMR Confirmation

Caption: Logic for Selecting an Analytical Method.

A Comparative Guide to Ligands for 4-Bromo-3-methylpyridine Hydrochloride Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is paramount for the success of transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. For a substrate such as 4-Bromo-3-methylpyridine hydrochloride, the electronic properties of the pyridine ring and its potential to coordinate with the metal center necessitate careful consideration of the ligand to achieve optimal reactivity and yield. This guide provides a comparative overview of commonly employed phosphine ligands in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound and its derivatives.

Ligand Performance in Coupling Reactions

The efficacy of a phosphine ligand is highly dependent on the specific cross-coupling reaction, substrates, and reaction conditions. Generally, electron-rich and bulky phosphine ligands are effective in promoting the oxidative addition of palladium to the aryl halide bond and facilitating the reductive elimination step.[1][2]

Sonogashira Coupling

A study on a structurally similar substrate, 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, provides a direct comparison of several bulky, electron-rich dialkylbiarylphosphine ligands in a Sonogashira coupling reaction.[3] These ligands are widely used in various palladium-catalyzed carbon-carbon, carbon-nitrogen, and carbon-oxygen bond-forming processes.[3]

Table 1: Comparison of Ligands for the Sonogashira Coupling of a 4-Bromo-3-methyl-pyrazole Derivative [3]

LigandCatalyst PrecursorBaseSolventTemperature (°C)Time (h)Conversion (%)
SPhosPd(OAc)₂Et₃NMeCN1101885
RuPhosPd(OAc)₂Et₃NMeCN1101888
BrettPhosPd(OAc)₂Et₃NMeCN1101892
XPhos Pd(OAc)₂ Et₃N MeCN 110 18 >98
DavePhosPd(OAc)₂Et₃NMeCN1101880

Data is for the coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole with trimethylsilylacetylene and is presented as a strong indicator of performance for the analogous this compound coupling.

Suzuki-Miyaura Coupling

For the Suzuki-Miyaura coupling of bromopyridine derivatives, traditional phosphine ligands such as PPh₃ can be effective, but modern bulky, electron-rich phosphine ligands like SPhos and N-heterocyclic carbene (NHC) ligands often provide higher yields, especially for more challenging substrates.[4] The choice of base is also critical, with inorganic bases like K₃PO₄ and K₂CO₃ being commonly employed.[5]

Table 2: Representative Performance of Ligands for the Suzuki-Miyaura Coupling of Bromopyridine Derivatives

LigandCatalyst PrecursorBaseSolventCoupling PartnerExpected Yield (%)
PPh₃Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85[4]
dppfPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OPhenylboronic acid81[5]
SPhosPd(OAc)₂K₃PO₄Toluene/H₂OPhenylboronic acidHigh[4]
IPr (NHC)Pd-PEPPSI-IPrK₃PO₄1,4-Dioxane/H₂OPhenylboronic acidHigh[4]

Yield data is based on studies with structurally similar 2-amino-5-bromo-4-methylpyridine and 2-bromo-4-methylpyridine and should be considered representative.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The choice of ligand is crucial for achieving high yields and can depend on the nature of the amine. For heterocyclic amines, ligands like XPhos and TrixiePhos have shown broad applicability.[6]

Table 3: Representative Performance of Ligands for the Buchwald-Hartwig Amination of Aryl Bromides

LigandCatalyst PrecursorBaseSolventAmineExpected Yield (%)
(o-Tolyl)₃PPd(OAc)₂NaOtBuTolueneMorpholineModerate-High[7]
XPhos[Pd(allyl)Cl]₂NaOtBuTolueneVarious Amines>90[6]
RuPhos[Pd(allyl)Cl]₂NaOtBuTolueneVarious AminesHigh[6]
BrettPhos[Pd(allyl)Cl]₂NaOtBuTolueneVarious AminesHigh[8]

Yield data is based on general performance in Buchwald-Hartwig amination of aryl bromides and is representative for this compound.[6][7][8]

Experimental Protocols

Below are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for this compound.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates and scales.

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if not using a pre-catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This is a general protocol and may require optimization for the specific amine and reaction scale.[9]

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., Xantphos, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to a dry Schlenk tube.

  • Reagent Addition: Add this compound (1.0 mmol) and degassed toluene (5 mL). Then, add the amine (1.2 mmol) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate the solution and purify the residue by column chromatography.

General Protocol for Sonogashira Coupling

This protocol is based on conditions reported for similar substrates and may need optimization.[10]

  • Reaction Setup: Under a nitrogen atmosphere, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and a copper co-catalyst (e.g., CuI, 5.0 mol%) to a 10 mL round-bottomed flask.

  • Solvent and Reagent Addition: Add DMF (2.0 mL) and stir for 30 minutes. Then add this compound (0.5 mmol) and the terminal alkyne (0.6 mmol), followed by the amine base (e.g., Et₃N, 1.0 mL).

  • Reaction: Heat the reaction mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, cool the reaction mixture and follow a standard aqueous work-up, followed by purification of the crude product by column chromatography.

Visualizing Reaction Pathways and Logic

To further aid in the understanding of the experimental workflow and the logic behind ligand selection, the following diagrams are provided.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 4-Bromo-3-methylpyridine HCl, Coupling Partner, Base catalyst Add Pd Precursor & Ligand start->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temp. monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

ligand_selection_logic cluster_reaction_type Select Coupling Reaction cluster_ligand_choice Consider Ligand Properties cluster_optimization Reaction Optimization suzuki Suzuki-Miyaura (C-C) ligand_type Ligand Type suzuki->ligand_type buchwald Buchwald-Hartwig (C-N) buchwald->ligand_type sonogashira Sonogashira (C-C, alkyne) sonogashira->ligand_type sterics Steric Hindrance (Bulky) ligand_type->sterics electronics Electron Donating (Electron-Rich) ligand_type->electronics optimization Optimize: Base, Solvent, Temperature, Time sterics->optimization electronics->optimization high_yield High Yield of Coupled Product optimization->high_yield

Caption: Logic diagram for ligand selection and reaction optimization.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-Bromo-3-methylpyridine hydrochloride (CAS RN: 40899-37-4), a halogenated pyridine derivative. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.

Safety and Handling First: Immediate Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance, and direct contact should be avoided.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant laboratory coat.

  • Respiratory Protection: All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.

In the event of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol. For small spills, use an inert absorbent material for containment and collect it in a sealed, labeled container for hazardous waste. For large spills, contact your institution's Environmental Health and Safety (EHS) department without delay.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
CAS Number 40899-37-4[1][2]
Molecular Formula C₆H₇BrClN[1][2][3]
Molecular Weight 208.48 g/mol [3]
Appearance White to light yellow powder/solid[1][2]
Purity ≥ 98% (GC/HPLC)[1][2]
Storage Temperature 0-8°C or Room Temperature[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. As a brominated organic compound, it is classified as a halogenated organic waste.[4]

Waste Identification and Segregation
  • Classify Waste: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.

  • Segregate Waste: It is critical to segregate this waste stream. Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or other incompatible chemicals such as strong oxidizing agents.[5]

Waste Collection and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap for collecting the waste.

  • Proper Labeling: The waste container must be clearly and accurately labeled with the words "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (no abbreviations).

    • The approximate quantity of the waste.

    • The date when the waste was first added to the container.

    • Appropriate hazard pictograms (e.g., irritant).

Storage and Final Disposal
  • Temporary Storage: Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to transport or dispose of the chemical waste independently.

Experimental Protocol: Neutralization of Pyridine Hydrochloride Waste (General Procedure)

  • Dilution: In a suitable container within a chemical fume hood, slowly dilute the this compound waste with water.

  • Neutralization: While stirring, slowly add a dilute solution of a base (e.g., sodium hydroxide) to the aqueous mixture. Monitor the pH of the solution. The addition of a base will neutralize the hydrochloride salt.

  • Containment: The resulting neutralized solution will still contain the halogenated pyridine and must be collected as hazardous waste.

  • Disposal: Transfer the neutralized solution to a properly labeled hazardous waste container for disposal by a licensed professional service.

DisposalWorkflow Disposal Workflow for this compound A Start: Identify Waste (Solid Compound & Contaminated Materials) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate as Halogenated Organic Waste B->C D Place in a Labeled, Leak-Proof Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Waste Pickup and Professional Disposal F->G H End: Waste Properly Disposed G->H

Disposal Workflow

References

Essential Safety and Operational Protocols for Handling 4-Bromo-3-methylpyridine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, immediate safety and logistical information for the handling of 4-Bromo-3-methylpyridine hydrochloride, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] The following procedural guidance is based on the known hazards of this compound and related pyridine derivatives.

Hazard Identification and Classification:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is known to cause skin and serious eye irritation.[3][4][5][6]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Avoid latex gloves.To prevent skin contact, as the compound is harmful and causes skin irritation.[5]
Eye and Face Protection Chemical splash goggles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.To protect against serious eye irritation from splashes or dust.[3][5]
Skin and Body Protection A chemical-resistant and flame-retardant lab coat.To protect against skin contact and potential fire hazards associated with pyridine compounds.[7]
Respiratory Protection Work should be conducted in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.To prevent inhalation of harmful dust or vapors.[5][8][9][10]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Experimental Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review SDS and Establish SOP b Don Appropriate PPE a->b c Prepare Work Area (Fume Hood) b->c d Weighing and Dispensing c->d Begin Experiment e Performing Reaction d->e f Decontaminate Glassware and Surfaces e->f Reaction Complete g Segregate and Label Waste f->g h Store Waste in Designated Area g->h i Schedule Waste Pickup h->i

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound and rinsates from cleaning contaminated glassware must be collected in a separate, leak-proof, and clearly labeled hazardous waste container.[11]

  • Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Labeling and Storage:

All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).[12] The containers should be kept securely closed and stored in a designated, well-ventilated secondary containment area away from incompatible materials.[9][13]

Disposal Procedure:

The disposal of chemical waste must be managed in accordance with local, state, and federal regulations.[14] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[9][12] Under no circumstances should this chemical be disposed of down the drain or in the regular trash.[9][12]

The following decision tree illustrates the logical flow for the proper disposal of waste generated from experiments involving this compound.

Waste Disposal Decision Tree start Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions, rinsates) waste_type->liquid Liquid sharps Sharps Waste (Contaminated needles) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps->collect_sharps store Store in Designated Secondary Containment Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: A decision tree outlining the proper disposal path for different types of waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.